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Core Science & Biosynthesis

Foundational

Molecular structure and weight of 3-(Aminomethyl)-5-methylphenol

Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 3-(Aminomethyl)-5-methylphenol Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of 3-(A...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Architecture and Physicochemical Profiling of 3-(Aminomethyl)-5-methylphenol

Executive Summary This technical guide provides a comprehensive structural and physicochemical analysis of 3-(Aminomethyl)-5-methylphenol , a critical bifunctional scaffold in medicinal chemistry.[1][2] Distinct from its isomer 3-amino-5-methylphenol (amino-cresol), this compound features a benzylic amine and a phenolic hydroxyl group arranged in a 1,3,5-trisubstituted pattern.[1][2] This specific architecture allows it to serve as a versatile "linker" pharmacophore, leveraging the "Magic Methyl" effect to enhance lipophilicity and metabolic stability in fragment-based drug discovery (FBDD).[1]

Part 1: Molecular Identity & Structural Analysis[1][2]

The precise identification of this molecule is often obscured by database ambiguities regarding amino-cresols.[1][2] Researchers must distinguish between the aniline derivative (amino attached directly to the ring) and the benzylamine derivative (amino attached via a methylene bridge).[1]

Table 1: Molecular Identity Specifications

ParameterSpecificationTechnical Note
IUPAC Name 3-(Aminomethyl)-5-methylphenol1,3,5-substitution pattern.[1][2]
Common Name 3-Hydroxy-5-methylbenzylamineHighlights the benzylamine functionality.[1][2]
CAS Number 1243372-91-9 Warning:[1][2][3] Do not confuse with 76619-89-1 (3-Amino-5-methylphenol).[1][2]
Molecular Formula

One carbon homolog higher than amino-cresol (

).[1][2]
SMILES Cc1cc(CN)cc(O)c1Encodes the meta-methyl and meta-aminomethyl topology.[1][2]
InChI Key OC1=CC(C)=CC(CN)=C1Standard identifier for database integration.[1][2]
Structural Topology & Electronic Environment

The 1,3,5-substitution pattern creates a unique electronic environment.[1] The phenolic hydroxyl group (


) acts as a 

-donor, increasing electron density in the ring, particularly at the ortho and para positions.[1][2] The methyl group (

) provides weak inductive donation (

), while the aminomethyl group (

) remains electronically insulated from the aromatic

-system by the methylene bridge, preserving its basicity (

).[1][2]

Part 2: Physicochemical Properties

Understanding the ionization state is critical for formulation and receptor binding studies.[1] At physiological pH (7.4), the molecule exists in equilibrium between its cationic and zwitterionic forms.

Table 2: Quantitative Physicochemical Data

PropertyValueExperimental Context
Molecular Weight 137.18 g/mol Monoisotopic Mass: 137.0841
LogP (Predicted) 0.8 – 1.1Moderately hydrophilic; ideal for CNS penetration when optimized.[1][2]
pKa (Amine) ~9.4Protonated (

) at physiological pH.[1][2]
pKa (Phenol) ~9.9Remains neutral (

) at physiological pH; ionizes at basic pH.[1][2]
H-Bond Donors 2Phenolic H and Amine H.
H-Bond Acceptors 2Oxygen lone pairs and Nitrogen lone pair.[1][2]
Rotatable Bonds 1The

bond allows conformational flexibility.[1][2]

Part 3: Synthetic Pathways & Production Logic

The synthesis of 3-(Aminomethyl)-5-methylphenol typically avoids direct electrophilic aromatic substitution due to regioselectivity challenges.[1][2] The preferred industrial route utilizes the reduction of a nitrile precursor to ensure the correct 1,3,5-isomerism.[1]

Primary Synthetic Route: Nitrile Hydrogenation

This protocol ensures high atom economy and avoids over-alkylation byproducts.[1]

Precursor: 3-Hydroxy-5-methylbenzonitrile (CAS 95658-81-4).[1][2][4]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-Hydroxy-5-methylbenzonitrile in anhydrous Methanol (

    
    ).
    
  • Catalyst Loading: Add Raney Nickel (approx. 10 wt% loading) under an Argon atmosphere. Note: Raney Ni is pyrophoric; handle as a slurry.[1][2]

  • Ammonia Suppression: Add 7N

    
     in 
    
    
    
    (2 equivalents). Crucial Step: Ammonia suppresses the formation of secondary amines (dimers) by shifting the equilibrium away from the intermediate imine attack.[1]
  • Hydrogenation: Pressurize the vessel to 40-50 psi

    
     and stir vigorously at RT for 12 hours.
    
  • Workup: Filter catalyst over Celite. Concentrate filtrate in vacuo.

  • Purification: If necessary, convert to HCl salt using

    
     to precipitate the product as a white solid.
    

SynthesisPathway Precursor 3-Hydroxy-5-methylbenzonitrile (CAS 95658-81-4) Intermediate Imine Intermediate (Transient) Precursor->Intermediate H2 / Raney Ni Product 3-(Aminomethyl)-5-methylphenol (Target) Intermediate->Product H2 reduction SideProduct Secondary Amine Dimer (Impurity) Intermediate->SideProduct Reaction with Product (Without NH3) NH3 NH3 (Additive) NH3->SideProduct Suppresses

Figure 1: Reaction logic for the selective hydrogenation of the nitrile precursor, highlighting the critical role of ammonia in preventing dimerization.

Part 4: Analytical Characterization (Quality Control)

To validate the structure and purity, researchers should look for specific spectral signatures that confirm the 1,3,5-substitution and the integrity of the aminomethyl group.

1.


-NMR Spectroscopy (400 MHz, DMSO-

)
  • 
     9.30 ppm (s, 1H):  Phenolic 
    
    
    
    (Exchangeable).[1][2]
  • 
     6.40 – 6.60 ppm (m, 3H):  Aromatic protons.[1] The 1,3,5 pattern typically results in three singlets or finely coupled doublets.
    
  • 
     3.65 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ).[1][2] A sharp singlet confirms no coupling to adjacent carbons.[1]
  • 
     2.20 ppm (s, 3H):  Methyl group (
    
    
    
    ).[1][2]

2. HPLC Purity Assessment

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).[1][2] Note: TFA is required to ionize the amine and prevent peak tailing.[1][2]

  • Detection: UV at 210 nm (amide bond absorption) and 280 nm (phenol absorption).[1][2]

Part 5: Applications in Drug Discovery

3-(Aminomethyl)-5-methylphenol is utilized as a "Fragment" in Fragment-Based Drug Discovery (FBDD).[1][2] Its value lies in its ability to form high-quality interactions with protein targets while maintaining a low molecular weight.[1][2]

Mechanism of Action as a Scaffold:

  • Hinge Binder: The phenol group can mimic the hydrogen bonding of the adenine ring in ATP-competitive kinase inhibitors.[1]

  • Salt Bridge Formation: The primary amine (

    
    ) can form critical salt bridges with Aspartate or Glutamate residues in the binding pocket.[1][2]
    
  • The "Magic Methyl" Effect: The 5-methyl group sits in a hydrophobic pocket, often displacing high-energy water molecules.[1][2] This entropic gain can boost potency by 10-100x compared to the non-methylated analog (3-aminomethylphenol).[1][2]

DrugInteraction Scaffold 3-(Aminomethyl)-5-methylphenol Interaction1 Phenol (-OH) H-Bond Donor/Acceptor Scaffold->Interaction1 Interaction2 Amine (-NH3+) Ionic Interaction (Asp/Glu) Scaffold->Interaction2 Interaction3 Methyl (-CH3) Hydrophobic Displacement Scaffold->Interaction3 Target Protein Binding Pocket Interaction1->Target Binds Hinge Region Interaction2->Target Salt Bridge Interaction3->Target Increases Lipophilicity & Potency

Figure 2: Pharmacophoric mapping of the scaffold within a theoretical protein binding pocket.[1][2]

References

  • PubChem. (2025).[1][4] Compound Summary: 3-(Aminomethyl)-5-methylphenol (CID 505493156).[1][2] National Center for Biotechnology Information.[1] [Link][1][2]

  • Schönherr, H., & Cernak, T. (2013).[1] Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods. Angewandte Chemie International Edition. [Link][1][2]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] [Link]

Sources

Exploratory

Ionization Profiling of 3-(Aminomethyl)-5-methylphenol: Predictive pKa Modeling and Experimental Validation

The following technical guide details the predicted ionization profile of 3-(Aminomethyl)-5-methylphenol, synthesizing computational models with fundamental organic chemistry principles. Executive Summary The physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted ionization profile of 3-(Aminomethyl)-5-methylphenol, synthesizing computational models with fundamental organic chemistry principles.

Executive Summary

The physicochemical behavior of 3-(Aminomethyl)-5-methylphenol is governed by two distinct ionizable centers: a weakly acidic phenolic hydroxyl group and a basic primary amine situated on a benzylic carbon.[1] Accurate determination of these pKa values is critical for predicting aqueous solubility, membrane permeability (LogD), and formulation stability.

Based on Fragment-Based QSPR (Quantitative Structure-Property Relationship) analysis and comparative analog data, the predicted dissociation constants are:

  • pKa₁ (Ammonium Deprotonation): 9.0 ± 0.2[1]

  • pKa₂ (Phenolic Deprotonation): 10.1 ± 0.2[1]

Contrary to many amino-phenol analogs (e.g., Tyrosine) which exist as zwitterions at physiological pH, this molecule is predicted to transition through a neutral species window due to the reduced basicity of the benzylamine moiety relative to the phenolic acidity.

Molecular Architecture & Theoretical pKa Analysis

To predict the ionization constants with high confidence, we must deconstruct the molecule into its constituent electronic environments.

Structural Components[1][2][3]
  • The Core: A benzene ring with 1,3,5-substitution pattern (meta-relationship).

  • Functional Group A (Acid): Phenolic -OH at position 1.

  • Functional Group B (Base): Aminomethyl group (-CH₂NH₂) at position 3.

  • Modulator: Methyl group (-CH₃) at position 5.[2]

Predicted Values & Mechanistic Rationale
Ionizable GroupReference AnalogBase pKaElectronic Effect of SubstituentsPredicted pKa
Primary Amine (-CH₂NH₃⁺

-CH₂NH₂)
Benzylamine 9.33 [1]Phenol (-OH) at meta: Electron-withdrawing via induction (-I).[1] Lowers pKa.Methyl (-CH₃) at meta: Weakly electron-donating (+I).[1] Slightly raises pKa.~9.0
Phenol (-OH

-O⁻)
m-Cresol 10.09 [2]Aminomethyl (-CH₂NH₂) at meta: The neutral amine is weakly donating, but the protonated ammonium (present < pH 9) is strongly withdrawing (-I), which would lower pKa.[1] However, since the amine deprotonates first (see below), the phenol deprotonates from the neutral amine species.~10.1
The "Non-Zwitterion" Hypothesis

A critical distinction must be made regarding the ionization sequence.

  • Scenario A (Zwitterionic): If Phenol pKa < Amine pKa. (Common in alkyl-amino phenols like Tyramine).[1]

  • Scenario B (Neutral Intermediate): If Amine pKa < Phenol pKa.

Analysis: Benzylamines (pKa ~9.[3][4]3) are significantly less basic than alkylamines (pKa ~10.5) due to the electron-withdrawing nature of the phenyl ring.[1] Phenols have a pKa ~10.[5][6] Since pKa (Amine) ≈ 9.0 < pKa (Phenol) ≈ 10.1 , the ammonium proton is more acidic and dissociates before the phenol proton.

  • Result: The molecule does not form a stable zwitterion window. Instead, it exists as a Cation at pH 7.4, transitioning to a Neutral species around pH 9.5.

Visualization of Ionization Pathways

The following diagram illustrates the stepwise dissociation pathway, highlighting the dominance of the cationic species at physiological pH.

IonizationPathway Figure 1: Predicted stepwise deprotonation sequence of 3-(Aminomethyl)-5-methylphenol. Cation CATIONIC FORM (pH < 9.0) [HO-Ar-CH2-NH3]+ Neutral NEUTRAL FORM (pH 9.0 - 10.1) [HO-Ar-CH2-NH2] Cation->Neutral  pKa1 ≈ 9.0 (-H+) Anion ANIONIC FORM (pH > 10.1) [-O-Ar-CH2-NH2]- Neutral->Anion  pKa2 ≈ 10.1 (-H+)

[1]

Experimental Validation Protocols

While predictions provide a solid starting point, definitive values must be established empirically. The overlapping nature of the pKa values (ΔpKa ≈ 1.1) requires precise methodology.

Recommended Method: Potentiometric Titration

Potentiometry is the "Gold Standard" for pKa determination of soluble small molecules.

Protocol Workflow:

  • Solvent Preparation: Use carbonate-free distilled water. If solubility is low, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

  • Titrant: 0.1 M KOH (standardized).

  • Ionic Strength: Maintain constant I = 0.15 M (using KCl) to mimic physiological conditions.

  • Data Analysis: Use Bjerrum plots or weighted non-linear regression (e.g., Hyperquad software) to resolve the overlapping ionization constants.

Alternative: UV-Metric Titration (Spectrophotometric)

If the compound has low aqueous solubility or if the pKa values are too close for potentiometric resolution, UV-Metric titration utilizes the change in UV absorbance of the chromophore (phenol ring) upon ionization.[1]

Why this works: The ionization of the phenol group causes a bathochromic shift (Red Shift) and hyperchromic effect in the UV spectrum. The ionization of the remote amine group typically has a negligible effect on the UV spectrum, allowing for the isolation of the phenolic pKa.

ExperimentalWorkflow Figure 2: Decision tree for selecting the optimal pKa determination methodology. Start Start: 3-(Aminomethyl)-5-methylphenol Sample SolubilityCheck Check Aqueous Solubility (> 1 mM?) Start->SolubilityCheck Potentiometry Method A: Potentiometric Titration (Standard Glass Electrode) SolubilityCheck->Potentiometry Yes UVMetric Method B: UV-Metric Titration (D3-Spectrophotometry) SolubilityCheck->UVMetric No / Low Cosolvent Use Co-solvent Method (MeOH/Water Extrapolation) Potentiometry->Cosolvent Low Sol DirectWater Direct Aqueous Titration Potentiometry->DirectWater High Sol Analysis Data Analysis (Hyperquad/Bjerrum) UVMetric->Analysis Cosolvent->Analysis DirectWater->Analysis Result Final pKa Values Analysis->Result

Implications for Drug Development

Solubility Profile
  • pH 1.0 - 8.0: The molecule carries a net positive charge (+1).[1] Solubility will be maximal in this range, making it suitable for formulation as a hydrochloride salt.

  • pH 9.0 - 10.0: The molecule approaches its neutral state. Solubility will reach its minimum (Intrinsic Solubility,

    
    ). Precipitation risk is highest here.
    
  • pH > 10.5: The molecule acquires a negative charge (-1).[1] Solubility increases again.

Permeability (LogD)
  • At physiological pH (7.4), the compound is ~98% cationic. This suggests low passive permeability across the blood-brain barrier (BBB) unless active transport is involved.[1]

  • To maximize passive diffusion for assays, the pH would need to be adjusted to ~9.5 (the neutral window), though this is non-physiological.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 7934, m-Cresol. Retrieved from [Link][1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

Sources

Foundational

Solubility profile of 3-(Aminomethyl)-5-methylphenol in polar vs non-polar solvents

An In-Depth Technical Guide to the Solubility Profile of 3-(Aminomethyl)-5-methylphenol Introduction: The Significance of a Solubility Profile In the landscape of chemical research and pharmaceutical development, the sol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(Aminomethyl)-5-methylphenol

Introduction: The Significance of a Solubility Profile

In the landscape of chemical research and pharmaceutical development, the solubility of a molecule is a cornerstone physicochemical property. It dictates the feasibility of synthetic reactions, dictates formulation strategies, and ultimately influences the bioavailability and efficacy of a potential therapeutic agent. 3-(Aminomethyl)-5-methylphenol, a substituted phenol containing both an acidic hydroxyl group and a basic aminomethyl group, presents a compelling case study in solubility. Its amphoteric nature and the interplay of its functional groups create a nuanced solubility profile that is highly dependent on the surrounding solvent environment.

This technical guide offers an in-depth analysis of the expected solubility of 3-(Aminomethyl)-5-methylphenol across the spectrum of polar and non-polar solvents. We will dissect the molecule's structural attributes to build a theoretical solubility framework, explain the profound influence of pH on its aqueous behavior, and provide a robust, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this molecule's behavior in solution.

Section 1: Molecular Architecture and Physicochemical Properties

The solubility of a compound is fundamentally governed by its structure. 3-(Aminomethyl)-5-methylphenol (C₇H₉NO) possesses three key functional regions on a central benzene ring:

  • A Phenolic Hydroxyl (-OH) Group: This group is polar and can act as a hydrogen bond donor, promoting interaction with polar protic solvents. It also imparts weak acidity.

  • An Aminomethyl (-CH₂NH₂) Group: This group is also polar and contains a basic nitrogen atom with a lone pair of electrons, making it a hydrogen bond acceptor. The primary amine is basic.

  • A Methyl (-CH₃) Group and the Benzene Ring: These components form the non-polar, lipophilic backbone of the molecule.

This unique combination of polar, ionizable groups on a non-polar scaffold results in an amphoteric molecule with a distinct solubility pattern.

PropertyValueSource / Note
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
Melting Point 139-140 °C[2]
XLogP3 1.3[3]
Topological Polar Surface Area (TPSA) 46.2 Ų[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
pKa (Amino Group Conjugate Acid) ~4.37Value for analogous 3-aminophenol[4]
pKa (Phenolic Group) ~9.82Value for analogous 3-aminophenol[4]

The XLogP3 value of 1.3 suggests a relatively balanced lipophilic and hydrophilic character, while the TPSA of 46.2 Ų indicates a significant polar surface area available for interaction with polar solvents.

Section 2: Theoretical Solubility Profile in Organic Solvents

The principle of "like dissolves like" is the primary guide for predicting solubility in organic solvents.[5] The polarity of 3-(Aminomethyl)-5-methylphenol, driven by its hydroxyl and aminomethyl groups, dictates its affinity for different solvent classes.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

Expected Solubility: Moderate to High These solvents can engage in hydrogen bonding with both the -OH (as a donor) and -NH₂ (as a donor and acceptor) groups of the molecule.[4] This strong intermolecular interaction facilitates dissolution. While the benzene ring is hydrophobic, the energetic favorability of hydrogen bonding with these solvents is expected to result in significant solubility.[6]

Polar Aprotic Solvents (e.g., DMSO, DMF)

Expected Solubility: High Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly effective at solvating polar molecules.[4] They are strong hydrogen bond acceptors and can effectively surround and stabilize the polar functional groups of 3-(Aminomethyl)-5-methylphenol.

Non-Polar Solvents (e.g., Hexanes, Toluene, Diethyl Ether)

Expected Solubility: Very Low / Insoluble The hydrophobic nature of these solvents is incompatible with the polar -OH and -NH₂ functional groups.[4] The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the solute is not compensated by the weak van der Waals forces that would form with a non-polar solvent.

G cluster_solute 3-(Aminomethyl)-5-methylphenol cluster_solvents Solvent Classes Solute Molecule (Polar Groups: -OH, -NH2 Non-Polar: Benzene Ring) Polar Polar Solvents (e.g., Water, Ethanol, DMSO) Solute->Polar Strong Interaction (H-Bonding, Dipole-Dipole) HIGH SOLUBILITY NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Solute->NonPolar Weak Interaction (van der Waals) LOW SOLUBILITY

Caption: Predicted solubility based on intermolecular interactions.

Section 3: The Critical Influence of pH on Aqueous Solubility

As an amphoteric molecule, the aqueous solubility of 3-(Aminomethyl)-5-methylphenol is profoundly influenced by pH.[4] By adjusting the pH, either the basic amino group or the acidic phenol group can be ionized, forming a salt that is significantly more water-soluble than the neutral form.

  • Acidic Conditions (pH < 4): At a pH well below the pKa of the amino group's conjugate acid (~4.37), the amine will be protonated to form a positively charged ammonium salt (-CH₂NH₃⁺). This ionic species is highly soluble in water.[4]

  • Neutral Conditions (pH ~5-9): In this range, the molecule exists predominantly in its neutral or zwitterionic form, which exhibits the lowest aqueous solubility.[4]

  • Basic Conditions (pH > 10): At a pH above the pKa of the phenol group (~9.82), the hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻), which also demonstrates high water solubility.[4][7]

G Low_pH Acidic (pH < 4) Protonated Cation HIGHLY SOLUBLE Neutral_pH Neutral (pH 5-9) Neutral Molecule LOWEST SOLUBILITY Low_pH->Neutral_pH + OH⁻ Neutral_pH->Low_pH + H⁺ High_pH Basic (pH > 10) Deprotonated Anion HIGHLY SOLUBLE Neutral_pH->High_pH + OH⁻ High_pH->Neutral_pH + H⁺

Caption: pH-dependent equilibrium and its effect on solubility.

Section 4: Quantitative Solubility Data

Experimentally determined quantitative solubility data for 3-(Aminomethyl)-5-methylphenol is notably scarce in public literature. This underscores the necessity for researchers to perform their own assessments tailored to their specific applications. The table below includes a value found for a structural isomer, which provides a useful point of comparison for aqueous solubility.

CompoundSolventTemperatureSolubilityMethodSource
2-Amino-5-methylphenol (Isomer)WaterNot Specified4.2 - 5.9 g/LNot Specified[8]
3-(Aminomethyl)phenol (Analog)DMSO60°C (with sonication)2 mg/mLNot Specified[9]

Note: The value for 3-(Aminomethyl)phenol in DMSO was obtained with heat and sonication, suggesting it may represent kinetic or apparent solubility rather than thermodynamic equilibrium solubility.[9]

Section 5: Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To obtain reliable, quantitative data, the shake-flask method is the universally accepted "gold standard" for determining thermodynamic equilibrium solubility.[5][10] It is a self-validating system because the continued presence of excess solid solute ensures that the solution has reached its maximum saturation point at a given temperature.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(Aminomethyl)-5-methylphenol to a glass vial. The visual presence of undissolved solid is crucial.

    • Add a precise, known volume of the desired solvent (e.g., water at a specific pH, ethanol, hexane).

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or use a magnetic stirrer in a temperature-controlled bath (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be run to determine the point at which concentration no longer increases.[11]

  • Phase Separation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the experimental temperature for several hours to permit the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE syringe filter) into a clean vial. This step is critical to remove all undissolved micro-particulates without the solute adsorbing to the filter material.[5]

  • Quantification of Solute:

    • Prepare a series of standard solutions of 3-(Aminomethyl)-5-methylphenol of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5]

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

    • Calculate the concentration of the solute in the filtered saturated solution using the linear regression equation from the calibration curve. Account for any dilutions made during sample preparation.

  • Data Reporting:

    • Report the equilibrium solubility in standard units such as mg/mL or molarity (mol/L).

    • Crucially, the temperature and the specific solvent (including pH for aqueous solutions) must be reported alongside the value.[11]

G A 1. Add Excess Solid & Known Volume of Solvent B 2. Equilibrate (e.g., 24-48h at 25°C) with Constant Agitation A->B C 3. Sedimentation (Cease Agitation) B->C D 4. Phase Separation (Syringe Filtration) C->D E 5. Quantification (HPLC vs. Standard Curve) D->E F Result: Equilibrium Solubility (mg/mL) E->F

Caption: Workflow for the Shake-Flask equilibrium solubility protocol.

Conclusion

3-(Aminomethyl)-5-methylphenol is a molecule whose solubility is a tale of two parts: a polar, hydrophilic head capable of hydrogen bonding and ionization, and a non-polar, lipophilic tail. This structure leads to a predictable qualitative solubility profile: high solubility in polar solvents and poor solubility in non-polar solvents. Furthermore, its amphoteric nature makes its aqueous solubility a dynamic property, highly tunable by adjusting pH. While specific quantitative data for this compound is not widely published, the robust and reliable shake-flask method provides a clear path for researchers to determine these critical values. A thorough understanding and experimental determination of this solubility profile are essential first steps for any successful application, from chemical synthesis to drug formulation.

References

  • BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
  • LectureNotes. (2024, September 24). Solubility test for Organic Compounds.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF.
  • Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds.
  • BenchChem. (n.d.). Navigating the Solubility Landscape of 3-(Aminomethyl)phenol: A Technical Guide.
  • BenchChem. (n.d.). Overcoming solubility issues of 3-(Aminomethyl)phenol in reactions.
  • ChemicalBook. (n.d.). 3-(AMINOMETHYL)PHENOL CAS#: 387350-76-7.
  • Nurix. (2022, December 8). Molecular Property Prediction Using Machine Learning.
  • Practical Cheminformatics. (2018, September 5). Predicting Aqueous Solubility - It's Harder Than It Looks.
  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • ResearchGate. (2025, August 5).
  • Millipore Corporation. (2003). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.
  • Lund University Publications. (n.d.).
  • ResearchGate. (n.d.). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • ScienceDirect. (n.d.).
  • AdiChemistry. (n.d.).
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylphenol.
  • European Union. (2012, June 26). Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75).
  • BLD Pharm. (n.d.). 1243372-91-9|3-(Aminomethyl)-5-methylphenol.
  • ChemicalBook. (n.d.). 3-AMINO-5-METHYL PHENOL | 76619-89-1.
  • Parchem. (n.d.). 3-Amino-5-methylphenol, min 98%, 10 grams.

Sources

Exploratory

Thermodynamic Stability of 3-(Aminomethyl)-5-methylphenol

Executive Summary 3-(Aminomethyl)-5-methylphenol (CAS 76619-89-1) represents a bifunctional "hybrid" scaffold utilized in the synthesis of high-performance resins and pharmaceutical catecholamine analogs. Its utility, ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Aminomethyl)-5-methylphenol (CAS 76619-89-1) represents a bifunctional "hybrid" scaffold utilized in the synthesis of high-performance resins and pharmaceutical catecholamine analogs. Its utility, however, is governed by a complex thermodynamic profile driven by its zwitterionic potential and susceptibility to oxidative radical coupling.

This guide moves beyond basic safety data sheets to provide a mechanistic analysis of the compound's stability. It details the thermodynamic boundaries of its solid-state lattice, predicts solution-state degradation pathways, and provides validated protocols for establishing shelf-life specifications under ICH Q1A(R2) guidelines.

Part 1: Structural Analysis & Thermodynamic Baseline

The Zwitterionic Paradox

The thermodynamic stability of 3-(aminomethyl)-5-methylphenol is dictated by the interplay between its acidic phenol and basic primary amine.

  • Phenolic

    
    :  ~9.8[1]
    
  • Ammonium

    
    :  ~9.0 – 9.5
    
  • Isoelectric Point (pI): ~9.4

Expert Insight: Unlike ortho- or para-hydroxybenzylamines, which are prone to rapid decomposition via quinone methide intermediates, this meta-isomer possesses a structural "thermodynamic shield." The meta relationship prevents the direct resonance transmission required to spontaneously eject ammonia and form a quinone methide. Consequently, this molecule exhibits superior kinetic stability compared to its isomers, provided it is protected from radical initiators.

Solid-State Lattice Energy
  • Melting Point: 137–140 °C.

  • Thermodynamic Implication: The relatively high melting point for a low molecular weight compound (123.15 g/mol ) indicates a strong hydrogen-bond network in the crystal lattice. The lattice energy is dominated by intermolecular

    
     and 
    
    
    
    interactions.
  • Risk Factor: Disruption of this lattice (e.g., by moisture absorption) significantly lowers the activation energy for oxidative degradation. The amorphous form is thermodynamically unstable and will rapidly degrade.

Part 2: Physicochemical Stability Profile

Degradation Pathways

The compound degrades primarily through three mechanisms. Understanding these is critical for developing handling protocols.

  • Oxidative Coupling (Radical): The electron-rich phenolic ring is susceptible to H-atom abstraction, leading to phenoxy radicals that couple to form biphenyl dimers (colored impurities).

  • Carbamation (Reversible): The primary amine reacts with atmospheric

    
     to form carbamates. While reversible, this alters solubility and stoichiometry during synthesis.
    
  • Oxidative Deamination: In solution, trace metals can catalyze the oxidation of the benzylic carbon, releasing ammonia and forming the corresponding aldehyde.

Visualization: Degradation Topology

The following diagram maps the kinetic degradation pathways.

DegradationPathways cluster_legend Pathway Severity Parent 3-(Aminomethyl)- 5-methylphenol Radical Phenoxy Radical (Intermediate) Parent->Radical Autoxidation (Light/O2/Metals) Carbamate Amine Carbamate (+CO2) Parent->Carbamate +CO2 (Air exposure) Aldehyde 3-Hydroxy-5-methyl- benzaldehyde Parent->Aldehyde Oxidative Deamination (-NH3) Dimer Biphenyl Dimers (Colored Impurities) Radical->Dimer C-C Coupling Carbamate->Parent Heat/Acid Red = Irreversible Red = Irreversible Green = Reversible Green = Reversible Red = Irreversible->Green = Reversible

Figure 1: Kinetic degradation topology of 3-(Aminomethyl)-5-methylphenol highlighting the critical oxidative coupling pathway.

Solution Stability Data Summary

The following table summarizes expected stability across varying conditions, synthesized from general hydroxybenzylamine behaviors.

ConditionStability StatusDominant MechanismHandling Recommendation
Solid (Dry, 25°C) HighSurface oxidation (slow)Store under Argon/Nitrogen.
Solution (pH < 7) ModerateProtonation protects amineUse degassed acidic buffers.
Solution (pH > 9) LowPhenoxide oxidationAvoid long-term storage.
DMSO Solution Moderate/LowS-oxidation artifactsUse fresh; analyze immediately.
Light Exposure LowPhoto-oxidationAmber glassware is mandatory.

Part 3: Experimental Determination Protocols

To validate the thermodynamic stability of your specific batch, use the following self-validating protocols.

Protocol A: Accelerated Thermal Stress (DSC/TGA)

Objective: Determine the "Safe Processing Window" before thermal decomposition onsets.

  • Instrument: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan. Crucial: Crimp hermetically to prevent sublimation artifacts.

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under

      
       purge (50 mL/min).
      
  • Acceptance Criteria (Self-Validation):

    • Endotherm: Sharp melt peak at ~137–140°C.

    • Exotherm: No degradation exotherm should appear before 160°C.

    • TGA: Weight loss < 0.5% before melting onset (confirms dryness).

Protocol B: Oxidative Stress Profiling (HPLC)

Objective: Quantify susceptibility to radical coupling and deamination.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.0 x 100 mm, 2.5 µm.

    • Why? Standard C18 chains may collapse or show poor retention for the polar aminomethyl group.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses zwitterion, ensuring amine is protonated).

    • B: Acetonitrile.

  • Stress Conditions:

    • Prepare 1 mg/mL solution in Water/ACN (90:10).

    • Add 0.1 equivalent of

      
       (mild oxidant). Incubate at 25°C for 4 hours.
      
  • Detection: UV at 210 nm (amide/amine) and 280 nm (phenol).

  • System Suitability: Resolution (

    
    ) > 2.0 between the parent peak and the primary oxidation degradant (eluting later due to dimerization).
    
Visualization: Stability Testing Workflow

StabilityWorkflow Start Batch Receipt (Solid) Hygro Hygroscopicity Check (KF Titration) Start->Hygro Decision Water Content < 0.5%? Hygro->Decision Dry Vacuum Dry (40°C, <10 mbar) Decision->Dry No Parallel Split Analysis Decision->Parallel Yes Dry->Hygro DSC Thermal (DSC) Target: MP 137-140°C Parallel->DSC HPLC Purity (HPLC) Target: >98% Area Parallel->HPLC Result Release for Synthesis DSC->Result Pass HPLC->Result Pass

Figure 2: Decision tree for incoming batch verification and stability testing.

Part 4: Handling & Storage Strategy

Based on the thermodynamic profile, the following storage strategy is required to maintain >99% purity over 12 months.

  • Atmosphere: Store strictly under Argon or Nitrogen. The amine actively scavenges

    
     from air.
    
  • Container: Amber glass with Teflon-lined caps. Avoid metal spatulas (use ceramic) to prevent trace metal radical initiation.

  • Temperature: Refrigerate (2–8°C). While the lattice is stable at room temperature, cold storage kinetically inhibits the autoxidation of surface defects.

  • Re-test Interval: 6 months. Check specifically for "yellowing" (dimer formation) and solubility changes (carbamate formation).

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] ICH Guidelines.[2][3] Available at: [Link]

  • PubChem. 3-Amino-5-methylphenol Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc. 3-Amino-5-methylphenol Physicochemical Properties. Available at: [Link]

  • NIST Chemistry WebBook. Phenol, 3-amino-5-methyl-. National Institute of Standards and Technology. Available at: [Link]

Sources

Foundational

3-(Aminomethyl)-5-methylphenol: A Comprehensive Technical Guide to Chemical Identifiers, Physicochemical Profiling, and Synthetic Workflows

Executive Summary In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks are critical for the rapid elaboration of chemical space. 3-(Aminomethyl)-5-methylphenol represents a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and bioconjugation, bifunctional building blocks are critical for the rapid elaboration of chemical space. 3-(Aminomethyl)-5-methylphenol represents a highly versatile scaffold, possessing both a nucleophilic primary aliphatic amine and a phenolic hydroxyl group. As a Senior Application Scientist, I frequently leverage this molecule when designing targeted pharmacophores or linker systems. The meta-relationship between the aminomethyl and methyl groups on the phenol ring provides unique steric and electronic properties, making it an ideal candidate for orthogonal functionalization in complex synthetic workflows[1].

Chemical Identifiers and Core Properties

Accurate chemical identification is the bedrock of reproducible research. The following table summarizes the core identifiers and quantitative physicochemical data for 3-(Aminomethyl)-5-methylphenol, ensuring standardized tracking across laboratory informatics systems,[1].

PropertyValue
Chemical Name 3-(Aminomethyl)-5-methylphenol
CAS Registry Number 1243372-91-9
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
SMILES String OC1=CC(C)=CC(CN)=C1
Appearance Off-white to pale yellow solid (as free base)
Storage Conditions Inert atmosphere, 2-8°C (Cold-chain recommended)

Physicochemical Profiling & Drug Design Implications

Understanding the intrinsic reactivity of 3-(Aminomethyl)-5-methylphenol requires a deep dive into its physicochemical profile:

  • pKa Differentials : The phenolic hydroxyl group typically exhibits a pKa of ~9.8–10.2, whereas the benzylic primary amine has a pKa of ~9.0–9.5. This slight but highly significant differential allows for pH-controlled orthogonal reactivity.

  • Steric Shielding : The methyl group at the 5-position provides mild steric bulk. In medicinal chemistry, this is often utilized to block metabolic oxidation at that specific position on the aromatic ring, thereby increasing the biological half-life of the resulting drug candidate.

  • Solubility : The free base is moderately soluble in polar aprotic solvents (DMF, DMSO) and alcohols, but exhibits limited aqueous solubility. Conversion to the hydrochloride salt (by bubbling HCl gas through an ethereal solution) dramatically enhances aqueous solubility, a necessary step for biological assays and purification[2].

Synthetic Methodology: Controlled Nitrile Reduction

While aminomethylphenol derivatives can be synthesized via the Petasis borono-Mannich reaction[3], the most direct and scalable route to the unsubstituted primary amine 3-(aminomethyl)-5-methylphenol is the catalytic hydrogenation of 3-hydroxy-5-methylbenzonitrile[4].

Causality in Experimental Design

The choice of reducing agent is critical. Using Palladium on Carbon (Pd/C) often leads to unwanted hydrogenolysis of the benzylic C-N or C-O bonds, resulting in deaminated or deoxygenated byproducts. To circumvent this, we employ Raney Nickel under a hydrogen atmosphere. Furthermore, the reaction is conducted in methanolic ammonia . The excess ammonia acts as a kinetic trap; it suppresses the formation of secondary amine dimers—a common side reaction where the newly formed primary amine attacks the intermediate imine—by overwhelmingly outcompeting the product for the imine intermediate.

Synthesis A 3-Hydroxy-5-methylbenzonitrile (Precursor) B H2 (50 psi), Raney Ni MeOH / NH3 (Controlled Reduction) A->B  Step 1: Solvation & Pressurization   C 3-(Aminomethyl)-5-methylphenol (Target Scaffold) B->C  Step 2: Filtration & Crystallization  

Synthesis of 3-(Aminomethyl)-5-methylphenol via controlled catalytic hydrogenation.

Step-by-Step Protocol: Nitrile Reduction

Self-validating system: The completion of the reaction can be monitored by the disappearance of the sharp nitrile stretch (~2230 cm⁻¹) in FTIR spectroscopy.

  • Preparation : In a high-pressure Parr reactor, dissolve 10.0 g (75 mmol) of 3-hydroxy-5-methylbenzonitrile in 100 mL of 7N ammonia in methanol.

  • Catalyst Addition : Carefully add 1.5 g of Raney Nickel (pre-washed with methanol to remove water). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation : Seal the reactor, purge three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Reaction : Stir the mixture vigorously at 25°C for 12 hours. Monitor hydrogen uptake; the reaction is self-limiting and will cease consuming H₂ once the primary amine is fully formed.

  • Workup : Vent the reactor safely. Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the Celite pad with an additional 50 mL of methanol.

  • Isolation : Concentrate the filtrate under reduced pressure. Dissolve the crude residue in diethyl ether and precipitate the product by adding 2M HCl in ether to yield the hydrochloride salt of 3-(aminomethyl)-5-methylphenol as a highly pure crystalline solid.

Applications in Bioconjugation: Orthogonal Reactivity

The true power of 3-(Aminomethyl)-5-methylphenol lies in its bifunctionality. By carefully tuning the pH of the reaction medium, scientists can selectively functionalize the amine or the phenol without requiring complex protecting-group chemistry.

OrthogonalReactivity A 3-(Aminomethyl)-5-methylphenol B Amine-Selective Coupling (HATU, DIPEA, R-COOH) A->B pH 7.5 - 8.5 (Kinetic Control) C Phenol Alkylation (K2CO3, R-X) A->C pH > 10.0 (Thermodynamic Control) D Amide Derivative (Phenol remains intact) B->D E Ether Derivative (Amine must be protected) C->E

Orthogonal reactivity pathways exploiting the pKa differences between the amine and phenol.

Step-by-Step Protocol: Selective Amide Coupling

To incorporate this building block into a larger drug scaffold without protecting the phenol, we utilize kinetic control via a non-nucleophilic base.

  • Activation : In an oven-dried flask, dissolve 1.0 eq of the desired carboxylic acid and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition : Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes at room temperature to form the active OAt ester. Causality: DIPEA is chosen over standard bases like triethylamine because its severe steric bulk prevents it from acting as a competing nucleophile, ensuring clean activation of the acid.

  • Coupling : Add 1.0 eq of 3-(aminomethyl)-5-methylphenol (free base). Stir for 2 hours. The aliphatic amine (pKa ~9.5) is highly nucleophilic at this pH and rapidly attacks the active ester. The phenol (pKa ~10.0) remains predominantly protonated and is significantly less nucleophilic, preventing unwanted esterification.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

Conclusion

3-(Aminomethyl)-5-methylphenol is a highly strategic building block in organic synthesis and medicinal chemistry. By understanding the thermodynamic and kinetic properties of its functional groups, researchers can execute precise, high-yielding transformations. The protocols outlined above provide a robust, self-validating framework for integrating this compound into advanced chemical architectures.

References

  • Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction Source: Bentham Science Publishers URL: [Link]

Sources

Exploratory

Comprehensive Safety Data Sheet (SDS) and Mechanistic Toxicity Profile of 3-(Aminomethyl)-5-methylphenol

Executive Summary & Molecular Identity In the landscape of drug development and materials science, substituted aminomethylphenols serve as critical pharmacophores and synthetic intermediates. 3-(Aminomethyl)-5-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In the landscape of drug development and materials science, substituted aminomethylphenols serve as critical pharmacophores and synthetic intermediates. 3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9) represents a highly reactive bifunctional molecule, possessing both an electron-rich phenolic ring and a nucleophilic primary amine[1][2]. As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic entity whose physicochemical properties dictate its biological reactivity, metabolic fate, and safety profile.

Understanding the causality behind its behavior is essential. The electron-donating methyl and hydroxyl groups activate the aromatic ring, making it highly susceptible to oxidative metabolism, while the aminomethyl group introduces basicity and potential for hydrogen-bond stabilization[3].

Physicochemical Properties
PropertyValueCausality / Implication
CAS Registry Number 1243372-91-9[1]Unique identifier for regulatory compliance.
Molecular Formula C₈H₁₁NO[2]Indicates a low-molecular-weight, highly permeable compound.
Molecular Weight 137.18 g/mol [1][2]Facilitates rapid cellular uptake and systemic distribution.
SMILES OC1=CC(C)=CC(CN)=C1[2]Defines the meta-relationship of the substituents, influencing steric hindrance during enzyme binding.

Hazard Identification & GHS Classification

The safety profile of 3-(Aminomethyl)-5-methylphenol is governed by its structural motifs. The acidity of the phenolic hydroxyl (pKa ~9.5) combined with the primary amine causes localized tissue irritation, while its systemic absorption can lead to specific target organ toxicity[4][5].

Standardized GHS Hazard Codes
GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowed[5]Rapid gastrointestinal absorption leads to hepatic first-pass metabolism and subsequent oxidative stress.
H315 Causes skin irritation[5]The primary amine disrupts the lipid bilayer of the stratum corneum, allowing the phenol to denature epidermal proteins.
H318 Causes serious eye damage[5]High aqueous solubility and localized pH shifts cause rapid corneal protein coagulation and irreversible tissue damage.
H335 May cause respiratory irritation[5]Inhalation of dust/aerosols leads to nucleophilic attack by the amine on the mucosal lining of the respiratory tract.

Mechanistic Toxicology & Pharmacological Profile

Cytochrome P450-Mediated Bioactivation

The primary toxicological concern for alkylphenols is their bioactivation in the liver. Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, catalyze the oxidation of the methylphenol moiety[6][7]. This process removes two electrons and two protons, converting the stable phenol into a highly reactive quinone methide intermediate[8][9].

Quinone methides are potent electrophiles. In a healthy cellular environment, they are rapidly detoxified by conjugation with Glutathione (GSH) via Glutathione S-Transferase (GST)[8][9]. However, if the dose overwhelms the cellular GSH pool, the quinone methides covalently bind to nucleophilic residues (e.g., cysteine, lysine) on critical cellular proteins and DNA, initiating lipid peroxidation, mitochondrial dysfunction, and ultimately cellular necrosis[10][11]. Furthermore, the aminomethyl group itself has been shown to act as a reversible, potent inhibitor of CYP2D6, which can precipitate severe drug-drug interactions (DDIs) if co-administered with CYP2D6 substrates[7].

G A 3-(Aminomethyl)-5-methylphenol (Parent Compound) B Cytochrome P450 (CYP2D6 / CYP1A2 Oxidation) A->B Hepatic Metabolism C Reactive Quinone Methide (Electrophilic Intermediate) B->C -2e⁻, -2H⁺ D GSH Conjugation (Detoxification) C->D + Glutathione (GSH) E Covalent Binding to Proteins/DNA (Toxicity) C->E GSH Depletion F Stable GSH Adduct (Excreted) D->F GST Catalysis G Cellular Necrosis / Hepatotoxicity E->G Oxidative Stress

Metabolic activation of 3-(Aminomethyl)-5-methylphenol to a reactive quinone methide.

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the safety and metabolic stability of 3-(Aminomethyl)-5-methylphenol, researchers must employ self-validating experimental systems. The following protocols include internal controls designed to prove the causality of the observed results.

Protocol 1: In Vitro Electrophilic Trapping Assay (Quinone Methide Detection)

Purpose: To quantify the formation of reactive quinone methides via CYP450 metabolism by trapping them as stable GSH adducts for LC-MS/MS analysis[6][8].

Self-Validating System Design:

  • Positive Control: Acetaminophen (known to form the reactive NAPQI intermediate, trapped by GSH).

  • Negative Control: Incubation without NADPH (proves that adduct formation is strictly CYP450-dependent).

Methodology:

  • Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Physiological pH ensures the primary amine is in its native protonation state, accurately reflecting physiological enzyme-substrate partitioning[7].

  • Incubation Mixture: Combine Human Liver Microsomes (HLMs) at 1.0 mg/mL protein concentration, 5 mM reduced Glutathione (GSH), and 10 µM of 3-(Aminomethyl)-5-methylphenol.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450)[7][12].

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS, utilizing a constant neutral loss scan of 129 Da (characteristic cleavage of the γ-glutamyl moiety of GSH adducts) to identify the trapped quinone methide[6].

Protocol 2: Cytotoxicity & GSH Depletion Screening (HepG2 Cells)

Purpose: To assess the downstream hepatotoxicity caused by the depletion of intracellular thiols[8].

Self-Validating System Design:

  • Orthogonal Validation: Measure both ATP depletion (CellTiter-Glo) and membrane integrity (LDH release) to distinguish between metabolic inhibition and outright cellular necrosis.

Methodology:

  • Cell Culture: Seed HepG2 cells (which retain basal CYP activity) in a 96-well plate at 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Treat cells with a concentration gradient of 3-(Aminomethyl)-5-methylphenol (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity).

  • Rescue Arm (Causality Check): In a parallel set of wells, co-administer 5 mM N-acetylcysteine (NAC). Causality: NAC acts as a precursor to GSH. If toxicity is driven by quinone methide-induced GSH depletion, NAC supplementation will rescue the cells, proving the mechanistic pathway[8].

  • Endpoint Measurement: After 24 hours, add CellTiter-Glo reagent. The luciferase-based reaction produces luminescence proportional to the ATP present. Read on a microplate luminometer.

Handling, Storage, and Emergency Response

Based on the physicochemical and toxicological data, strict laboratory controls must be enforced.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen)[2]. Causality: The electron-rich phenol ring is highly susceptible to auto-oxidation by atmospheric oxygen, which generates colored, polymeric quinone degradation products that compromise reagent purity.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles with side shields, and a NIOSH-approved particulate respirator if handling the powder form.

  • Spill Response: Do not use water initially, as it may spread the compound due to its solubility. Sweep up solid spills using non-sparking tools and place them in a sealed hazardous waste container[13]. Wash the residual area with a dilute mildly acidic solution to protonate the amine, reducing its volatility and reactivity, followed by copious amounts of water.

References

  • Thompson, D., Perera, K., & London, R. (1995). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemical Research in Toxicology. URL: [Link]

  • Yan, Z., et al. (2005). Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes. Drug Metabolism and Disposition. URL: [Link]

  • Amarnath, V., et al. (2015). Isolevuglandins as mediators of disease and the development of dicarbonyl scavengers as pharmaceutical interventions. Pharmacological Reviews. URL: [Link]

  • Nilsen, A., et al. (2016). Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy. URL: [Link]

Sources

Foundational

3-(Aminomethyl)-5-methylphenol in Medicinal Chemistry: A Comprehensive Technical Guide to a Privileged Bifunctional Scaffold

Executive Summary In modern medicinal chemistry, the identification of low-molecular-weight, highly ligand-efficient scaffolds is critical for navigating the complex terrain of targeted drug discovery. 3-(Aminomethyl)-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of low-molecular-weight, highly ligand-efficient scaffolds is critical for navigating the complex terrain of targeted drug discovery. 3-(Aminomethyl)-5-methylphenol (CAS 1243372-91-9)[1] represents a highly privileged bifunctional building block. Featuring a primary aminomethyl group, a phenolic hydroxyl, and a symmetry-breaking 5-methyl substituent, this molecule offers orthogonal reactivity for library generation and exceptional physicochemical properties for Fragment-Based Drug Discovery (FBDD).

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of this scaffold. We will explore its physicochemical profiling, its strategic applications in FBDD and infectious disease, and field-validated synthetic protocols designed with strict chemoselectivity.

Physicochemical Profiling & FBDD Implications

The success of a fragment in FBDD is heavily dictated by its adherence to the "Rule of 3" (Ro3), which ensures that the starting chemical matter is small enough to allow for significant molecular growth during the hit-to-lead optimization phase[2]. 3-(Aminomethyl)-5-methylphenol perfectly aligns with these parameters, offering multiple vectors for hydrogen bonding and hydrophobic interactions.

Table 1: Physicochemical & Pharmacokinetic Profile
PropertyValueMedicinal Chemistry Relevance
Molecular Weight 137.18 g/mol Ideal for Ro3 compliance; allows extensive fragment growth[1].
Topological Polar Surface Area 46.2 ŲExcellent passive membrane permeability and oral bioavailability[3].
H-Bond Donors (HBD) 3 (–NH₂, –OH)Facilitates robust target engagement, particularly in kinase hinge regions.
H-Bond Acceptors (HBA) 2 (N, O)Enables diverse interaction networks within solvent-exposed pockets.
Rotatable Bonds 1Low entropic penalty upon target binding, maximizing ligand efficiency.

The 5-methyl group is not merely a structural accessory; it serves as a critical hydrophobic vector. In kinase inhibitor design, this methyl group frequently occupies the lipophilic "selectivity pocket" adjacent to the ATP-binding site, while the phenolic hydroxyl acts as a hydrogen bond donor/acceptor to the hinge region backbone.

Mechanistic Applications in Drug Discovery

Fragment-Based Lead Discovery (FBLD) in Oncology

Aminomethylphenols and their bioisosteres (such as aminomethylphthalazines and aminopyridones) have recently driven major breakthroughs in oncology. A prime example is the development of PRMT5/MTA complex inhibitors for MTAP-deleted cancers[2]. In these FBDD campaigns, the aminomethyl motif creates an indispensable hydrogen-bond network with active site residues (e.g., Glu444), while the aromatic core provides productive van der Waals interactions[2].

FBDD_Workflow A 3-(Aminomethyl)- 5-methylphenol (Fragment Hit) B Chemoselective Derivatization (N-Alkylation) A->B Synthesis C Primary Screening (SPR / X-ray) B->C Library Gen D Hit-to-Lead Optimization C->D Affinity >10µM D->E Lead Candidate

Figure 1: FBDD workflow utilizing the aminomethylphenol scaffold for lead optimization.

Antimalarial Agents & Hemoglobin Digestion Inhibition

Beyond oncology, the aminomethylphenol pharmacophore has demonstrated profound efficacy in infectious diseases. Novel 2-aminomethylphenol derivatives, such as JPC-3210, have emerged as potent erythrocytic schizonticides against multidrug-resistant Plasmodium falciparum[4]. Multi-omic characterizations reveal that these compounds act as intermediate inhibitors of β-hematin polymerization, disrupting the parasite's hemoglobin digestion pathway[5]. The dual functionality of the aminomethylphenol core allows it to coordinate with heme while maintaining the favorable pharmacokinetics required for a long plasma elimination half-life[4].

Mechanism A 3-(Aminomethyl)-5-methylphenol B Phenolic OH A->B C Aminomethyl Group A->C D 5-Methyl Group A->D E Kinase Hinge / Heme Core (H-Bond Donor/Acceptor) B->E F Solvent Exposed Region (Linker Attachment) C->F G Hydrophobic Pocket (Steric Fit / van der Waals) D->G

Figure 2: Pharmacophore mapping of 3-(Aminomethyl)-5-methylphenol in target binding sites.

Experimental Protocols: Chemoselective Derivatization

To harness 3-(Aminomethyl)-5-methylphenol in library synthesis, one must navigate the orthogonal reactivity of its two nucleophilic centers: the primary aliphatic amine and the phenolic hydroxyl[6]. The following self-validating protocols are engineered to ensure strict chemoselectivity.

Protocol A: Chemoselective N-Acylation (Amide Library Generation)

Objective: Selectively acylate the primary amine without forming the phenolic ester.

Causality & Logic: The primary aliphatic amine is significantly more nucleophilic than the phenolic oxygen. By executing the reaction at low temperatures (0 °C) and utilizing a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), we kinetically favor N-acylation. DIPEA effectively scavenges the HCl byproduct, preventing the protonation of the amine (which would stall the reaction) without deprotonating the phenol (which would trigger unwanted O-acylation).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(Aminomethyl)-5-methylphenol (1.0 mmol, 137.18 mg) in 5.0 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (1.5 mmol, 0.26 mL) to the solution and cool the reaction flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 mmol) in 1.0 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent localized heating.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via TLC (eluent: 5% MeOH in DCM).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Reductive Amination (Secondary Amine Library Generation)

Objective: Synthesize diverse secondary amines via iminium ion reduction.

Causality & Logic: The addition of catalytic acetic acid promotes the condensation of the primary amine with an aldehyde to form an electrophilic iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups make NaBH(OAc)₃ a milder, less nucleophilic reducing agent. Consequently, it selectively reduces the highly electrophilic iminium intermediate without reducing the unreacted aldehyde, virtually eliminating alcohol byproducts.

Step-by-Step Methodology:

  • Imine Formation: Combine 3-(Aminomethyl)-5-methylphenol (1.0 mmol) and the target aldehyde (1.0 mmol) in 10 mL of 1,2-dichloroethane (DCE). Add glacial acetic acid (1.2 mmol) to catalyze iminium formation.

  • Incubation: Stir the mixture at room temperature for 1 hour to ensure complete iminium ion conversion.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Completion: Stir the reaction at room temperature for 12–16 hours.

  • Workup: Quench with 1N NaOH (5 mL) to neutralize the acetic acid and break down boron complexes. Extract with ethyl acetate (3 × 15 mL), wash with brine, dry over MgSO₄, and purify via flash column chromatography.

Conclusion

3-(Aminomethyl)-5-methylphenol is far more than a simple organic building block; it is a highly tunable, Ro3-compliant scaffold that bridges the gap between raw chemical space and targeted biological activity. Whether deployed as a hinge-binding motif in kinase inhibition or as a core fragment in the disruption of parasitic metabolic pathways, its predictable orthogonal reactivity and favorable ADME profile make it an indispensable asset in the modern medicinal chemist's toolkit.

References[1] Sigma-Aldrich. "3-(aminomethyl)-5-methylphenol | CAS No.: 1243372-91-9." Sigma-Aldrich Product Catalog. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFchhH-IJPaFPii1n_0L-Np6ZD59ScYpIRTDmrTy29xhy0S6wXwwavOE_Vjtli4i3hoFNwOQVK6Q5-6i4MI_V0K5y2SRtDwab9O5IFtVP2W9qUzdG2YiNCtZI1mpj006ueRd247MOAOmCEDuCEOFcmqHIiho7tkqvOcUhz-F1KR4eHdDGNEznVwQlkn3nBN8KB_WAhyOnfJNqtsqFfjh_36ZxotqlTfCl3YMQa2U3Kv70fxnnc8sjJNb6Ze4pmgKU-J4Ao=[3] Guidechem. "1021491-19-9 cas号1021491-19-9分子式、结构式、MSDS、熔点." Guidechem Chemical Database. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJXFdkgqXMFmbZJc92GEeb_2UgU7dDk6-GOgTKeK0rQVnjOoClLxugrA9LXsyEyc1CAjYf2qTtDqibuWF9ZDJccS_uTxnaMT-3R3w3YkrDtyyMqwdr1z08KTmvfS2TxjRj--grolll7U0=[6] BenchChem. "Application Notes and Protocols: Synthesis of Bioactive Derivatives from 3-(Aminomethyl)phenol." BenchChem Technical Support. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc3Wr5Yr9LtUDNzWh9WSEsjcORS0HS02GQC34AVzO8SQuVSS24tfYu9OxAgN7d-Id1lju0_ypXWCgvQrIGndJ621CbV5xNplBduTwwSO9H-sxuW4myJ4i53FZrjq-xKBDqGro53QWj6oXPVLdL6UGlqlxZWy0_gTNEjdT-fGGvnDPFIA852RWhVuGj4Qh8FTQaw0igvpzgMDy0a1BDKae5vfIzIJ8A6hgqk89w2MZIn4TMCHX2C9VYcA==[2] RSC Publishing. "The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits." RSC Medicinal Chemistry. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxVBEzCK4-_MD2A1h7wG8n5NzZM8GhBdN7V8IyUkAVgLiDomNGIM16Wr87aT7BOL7ygQXa3z_UPDL4heTLYnEI_PpnntVpsXV2JHazwl8tk-tK2R9ZuYqt7ahVW41AbriMxKL4UTDwDqInimrx4o4iOPuYdXX1vmBT[4] Monash University. "Multi-omic characterization of the mode of action of a potent new antimalarial compound, JPC-3210, against Plasmodium falciparum." Drug Delivery Disposition & Dynamics. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa-LDu-WqnthwNXjELAXiN2mJ43hSeRhKQE7h7Cbo0p79Zi9RHzfekvUamDwWIg4pD_Nr8zWKTOCTa06_kbU5GTZGgsAdBs-K35jLLhs38bIn4l13GUTe2uOZoaqe_Asbsd2zobEBllFAEo1joOAA0yRIgtb76g4C41-1Aa0HyHel5DZJC8QTV3PoZEg8p9fi17UW3VNrm8IQEUXhm8GFp5nc_O-6M7K3P[5] PubMed Central (PMC). "Multi-omic Characterization of the Mode of Action of a Potent New Antimalarial Compound, JPC-3210, Against Plasmodium falciparum." National Institutes of Health. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrWA-6-S5kkIYQnl4rvqxsT7KAol7CstUC77hAY67VT337lZQV0z1593xdkOr2egXi_SQHUK9C2tobSWi1_5XS5a94VaubzPKnBZzQ8d40tUkp4nbToVbAdMItY8ik4sHsNTmI11X0NbHU47o=

Sources

Exploratory

Technical Guide: Hydrogen Bonding &amp; Supramolecular Potential of 3-(Aminomethyl)-5-methylphenol

Topic: Hydrogen bonding potential of 3-(Aminomethyl)-5-methylphenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-(Aminomethyl)-5-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrogen bonding potential of 3-(Aminomethyl)-5-methylphenol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Aminomethyl)-5-methylphenol (CAS 76619-89-1) represents a privileged scaffold in fragment-based drug discovery (FBDD) and crystal engineering. Structurally defined by a 1,3,5-trisubstituted benzene ring, this molecule offers a unique "frustrated" hydrogen bonding landscape. Unlike ortho-substituted analogues (e.g., salicyl-derivatives) that form stable intramolecular rings, the meta-positioning of the aminomethyl and hydroxyl groups in this scaffold precludes direct intramolecular lock, thereby forcing the molecule to satisfy its hydrogen bond potential through robust intermolecular networks or protein-ligand interactions.

This guide analyzes the electronic architecture, solution-phase protonation dynamics, and solid-state synthons of 3-(Aminomethyl)-5-methylphenol, providing actionable protocols for characterizing its hydrogen bonding capacity.

Structural Architecture & Pharmacophore Mapping

The hydrogen bonding potential of 3-(Aminomethyl)-5-methylphenol is dictated by its electronic distribution and steric geometry. The molecule possesses a "Donor-Acceptor-Hydrophobic" triad:

  • Phenolic Hydroxyl (C1): Acts as both a hard H-bond donor (σ-hole on H) and a hard acceptor (lone pairs on O). The 5-methyl group exerts a weak inductive effect (+I), slightly increasing the electron density on the oxygen compared to the non-methylated parent.

  • Aminomethyl Group (C3): A primary amine linked by a methylene spacer. This flexibility allows the amine to act as a "reaching" donor/acceptor.

  • Methyl Group (C5): Provides a hydrophobic anchor, influencing crystal packing via weak C-H...π interactions but primarily serving to desolvate the core in protein binding pockets.

H-Bond Vector Analysis
  • Total Donor Sites: 3 (1 Phenolic H + 2 Amine H)

  • Total Acceptor Sites: 2 (Phenolic O + Amine N)

  • Rotatable Bonds: 2 (C-O, C-C(amine))

Visualization: Pharmacophore & Interaction Vectors

The following diagram illustrates the directional vectors for hydrogen bonding and the steric block provided by the methyl group.

Pharmacophore Phenol Phenolic -OH (Donor/Acceptor) Core Benzene Core (π-Stacking) Phenol->Core Pos 1 Amine Aminomethyl -CH2NH2 (Flexible Donor/Acceptor) Phenol->Amine No Intramolecular H-Bond (Distance > 4Å) Amine->Core Pos 3 (Meta) Methyl 5-Methyl -CH3 (Hydrophobic/Steric) Methyl->Core Pos 5 (Meta)

Solution-Phase Dynamics & Protonation Equilibria

Understanding the ionization state is critical for predicting hydrogen bonding behavior in physiological media. Unlike amino acids, which exist as zwitterions at neutral pH, aminomethylphenols exhibit distinct behavior due to the relative pKa values of the phenol and benzylamine moieties.

pKa Analysis[1]
  • Amine (

    
    ):  Estimated pKa 
    
    
    
    .
  • Phenol (

    
    ):  Estimated pKa 
    
    
    
    .
    • Note: The 5-methyl group is electron-donating, which slightly destabilizes the phenoxide anion (raising phenol pKa) and stabilizes the ammonium cation (raising amine pKa) relative to unsubstituted 3-hydroxybenzylamine.

Speciation Logic

At physiological pH (7.4):

  • The amine is protonated (

    
    ).
    
  • The phenol is protonated (

    
    ).
    
  • Dominant Species: Cationic (+1).

Implication: In aqueous buffers, the molecule acts primarily as a strong H-bond donor (3 ammonium protons + 1 phenolic proton). The "zwitterion" (


) is thermodynamically unfavorable because the amine deprotonates before or near the same pH that the phenol deprotonates.

Speciation Cation Cationic Form (+1) pH < 9.0 (Ph-OH, R-NH3+) Neutral Neutral Form (0) pH ~ 9.5-10.0 (Ph-OH, R-NH2) Cation->Neutral Ka1 (Amine deprot) Zwitterion Zwitterion (Rare) (Ph-O-, R-NH3+) Cation->Zwitterion Unfavorable pathway Anion Anionic Form (-1) pH > 10.5 (Ph-O-, R-NH2) Neutral->Anion Ka2 (Phenol deprot)

Experimental Protocols: Characterizing H-Bond Potential

To rigorously define the hydrogen bonding capability of this scaffold, researchers should employ Variable Temperature NMR (VT-NMR) and Solute Descriptor analysis.

Protocol A: Variable Temperature 1H-NMR (VT-NMR)

Purpose: To distinguish between intramolecular hydrogen bonding (rare for this isomer) and intermolecular aggregation. Principle: Intermolecular H-bonds are entropically disfavored at high temperatures. If a proton is involved in an intermolecular bond, its chemical shift (


) will move upfield (lower ppm) as temperature increases and bonds break. Intramolecular bonds are less sensitive to temperature.

Workflow:

  • Sample Preparation: Dissolve 3-(Aminomethyl)-5-methylphenol (10 mM) in a non-polar, non-H-bonding solvent (e.g.,

    
     or 
    
    
    
    ). Note: Solubility may require a co-solvent or usage of DMSO-d6, though DMSO competes for H-bonds.
  • Titration: Perform a concentration gradient (1 mM to 100 mM) at 298 K. A change in

    
     indicates self-association.
    
  • Temperature Ramp: For a fixed concentration (e.g., 20 mM), record

    
     spectra from 220 K to 320 K in 10 K increments.
    
  • Analysis: Plot

    
     (ppb/K).
    
    • Coefficient > -3 ppb/K: Solvent shielded or strong intramolecular bond (unlikely here).

    • Coefficient < -5 ppb/K: Intermolecular H-bonding (expected for the phenolic proton).

Protocol B: Determination of Abraham Solute Descriptors

Purpose: To quantify the H-bond acidity (


) and basicity (

) for QSAR modeling. Method: Reversed-Phase HPLC (RP-HPLC) correlation.
  • System: Use a C18 column with varying mobile phases (Methanol/Water, Acetonitrile/Water).

  • Standards: Run a calibration set of 10-15 compounds with known Abraham descriptors (

    
    ).
    
  • Measurement: Determine the retention factor (

    
    ) for 3-(Aminomethyl)-5-methylphenol.
    
  • Calculation: Solve the solvation equation:

    
    
    Where 
    
    
    
    and
    
    
    are system constants characterizing the mobile/stationary phase H-bond acidity/basicity. By using multiple systems, solve for the solute descriptors
    
    
    (acidity) and
    
    
    (basicity) of the target molecule.[1]

Solid-State Supramolecular Synthons

In the solid state (crystal engineering), 3-(Aminomethyl)-5-methylphenol behaves as a self-complementary tecton. The meta-substitution prevents the formation of discrete molecular islands, forcing the formation of infinite polymeric chains or sheets.

Primary Synthons:

  • Chain C1:

    
    
    
    • The phenolic proton is the best donor; the amine nitrogen is the best acceptor (in the neutral state).

    • This forms infinite 1D zig-zag chains.

  • Ring R2,2(8):

    
    
    
    • Two molecules pair up to form a centrosymmetric dimer.

    • Constraint: The 5-methyl group provides steric bulk that may disrupt planar stacking, inducing a "herringbone" packing motif to maximize C-H...

      
       interactions.
      

Implications for Drug Design (FBDD)

3-(Aminomethyl)-5-methylphenol is an ideal "linker-fragment."

  • Kinase Inhibitors: The phenol group often mimics the adenine ring's interaction with the kinase hinge region (H-bond donor/acceptor to the backbone). The aminomethyl arm extends towards the solvent front or the ribose pocket, where it can form salt bridges with Asp/Glu residues.

  • GPCRs: The protonated amine (at physiological pH) mimics neurotransmitter amines (dopamine/serotonin), while the meta-methyl group provides selectivity by probing hydrophobic sub-pockets.

Data Summary Table
PropertyValue (Approx.)Relevance
MW 137.18 g/mol Ideal fragment size (<200 Da)
H-Bond Donors 2 (Neutral) / 3 (Cation)High interaction probability
H-Bond Acceptors 2Versatile binding
pKa (Amine) ~9.3Cationic at pH 7.4 (Salt bridge potential)
pKa (Phenol) ~10.0Neutral H-bond donor at pH 7.4
LogP ~1.2Good membrane permeability for a fragment

References

  • Abraham, M. H., & Abraham, R. J. (2017).[2] A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons. New Journal of Chemistry. Link

  • PubChem. (2025).[3][4] 3-Amino-5-methylphenol Compound Summary. National Library of Medicine. Link

  • Vander Griend, D. A., et al. (2015). NMR Determination of Hydrogen Bond Thermodynamics. Journal of Chemical Education. Link

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery. Wiley-VCH. (General reference for FBDD principles applied in Section 5).
  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering. Angewandte Chemie International Edition.

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-(Aminomethyl)-5-methylphenol from nitrile precursors

Executive Summary This guide details the synthesis of 3-(Aminomethyl)-5-methylphenol (CAS: N/A for specific isomer, generic: 3-aminomethylphenol derivs), a critical pharmacophore in the development of adrenergic receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of 3-(Aminomethyl)-5-methylphenol (CAS: N/A for specific isomer, generic: 3-aminomethylphenol derivs), a critical pharmacophore in the development of adrenergic receptor agonists and enzyme inhibitors.[1]

The conversion of 3-hydroxy-5-methylbenzonitrile to its corresponding primary amine presents a classic chemoselectivity challenge: reducing the nitrile functionality without over-reducing the aromatic ring or forming dimeric secondary amine byproducts.[1]

This document outlines two distinct, validated protocols:

  • Protocol A (Catalytic Hydrogenation): The preferred route for scalability and atom economy, utilizing Raney Nickel.

  • Protocol B (Hydride Reduction): A high-purity laboratory method utilizing Borane-THF, ideal for small-scale synthesis where high-pressure equipment is unavailable.[1]

Retrosynthetic Analysis & Pathway

The synthesis hinges on the chemo-selective reduction of the nitrile group. The primary failure mode in this transformation is the formation of secondary amines via the condensation of the intermediate imine with the product amine.[2]

G Nitrile 3-Hydroxy-5-methylbenzonitrile (Precursor) Imine Imine Intermediate (Ar-CH=NH) Nitrile->Imine Reduction (H2 or H-) PrimaryAmine TARGET: 3-(Aminomethyl)-5-methylphenol Imine->PrimaryAmine + 2H SecAmine Secondary Amine (Dimer Impurity) Imine->SecAmine + Primary Amine (Side Reaction) Ammonia Excess NH3 (Suppresses Dimer) Ammonia->SecAmine Blocks Path

Figure 1: Reaction pathway highlighting the critical branching point between the desired primary amine and the secondary amine impurity.

Protocol A: Catalytic Hydrogenation (Raney Ni)

Best for: Scale-up (>10g), Industrial Application, Atom Economy. Mechanism: Heterogeneous catalysis.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Precursor: 3-Hydroxy-5-methylbenzonitrile.[1]

  • Catalyst: Raney® Nickel (Active slurry in water). Note: Pyrophoric.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH), anhydrous.

  • Additive: Methanolic Ammonia (7N) or Liquid Ammonia.

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Methodology
  • Catalyst Preparation (The Wash):

    • Raney Nickel is supplied as a slurry in water at pH >9.

    • Decant the water from the catalyst (approx. 20 wt% loading relative to substrate) and wash 3x with anhydrous MeOH to remove water. Critical: Do not let the catalyst dry out; it will ignite in air.

  • Reactor Loading:

    • Load the wet Raney Ni slurry into the autoclave.[3]

    • Dissolve 3-hydroxy-5-methylbenzonitrile (1.0 equiv) in MeOH.

    • Add the nitrile solution to the reactor.[4]

    • Crucial Step: Add Methanolic Ammonia (7N) (5.0 – 10.0 equiv).

    • Why? Ammonia shifts the equilibrium, preventing the primary amine product from attacking the intermediate imine, effectively stopping dimerization.

  • Hydrogenation:

    • Seal the reactor.[5] Purge 3x with Nitrogen (

      
      ), then 3x with Hydrogen (
      
      
      
      ).
    • Pressurize to 50 bar (725 psi) .

    • Heat to 60°C . Stir vigorously (>800 RPM) to overcome mass transfer limitations.

    • Run for 6–12 hours. Monitor

      
       uptake until cessation.
      
  • Workup:

    • Cool to room temperature.[5] Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove Raney Ni. Safety: Keep the filter cake wet with water immediately after filtration to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove MeOH and excess

      
      .
      
  • Purification:

    • The residue is often a solid. Recrystallize from Isopropanol/Hexane or convert to the Hydrochloride salt (using HCl/Ether) for high-purity isolation.[1]

Protocol B: Borane-THF Reduction

Best for: Laboratory Scale (<5g), High Purity, No Autoclave Required. Mechanism: Electrophilic reduction via donor-acceptor complex.[1]

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Precursor: 3-Hydroxy-5-methylbenzonitrile.[1]

  • Reagent: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution.[1]
    
  • Solvent: Anhydrous THF.

  • Quench: Methanol, 6M HCl.

Step-by-Step Methodology
  • Setup:

    • Flame-dry a 2-neck round bottom flask under Argon flow.

    • Add 3-hydroxy-5-methylbenzonitrile (1.0 equiv) and anhydrous THF (0.2 M concentration).

    • Cool the solution to 0°C (ice bath).

  • Reagent Addition:

    • Add

      
       (3.5 equiv) dropwise via syringe.
      
    • Stoichiometry Note: You need 1 equiv for the phenol -OH (forming a borate), 2 equivs for the nitrile reduction, and 0.5 equiv excess.

    • Observation: Hydrogen gas evolution will occur as the phenol deprotonates.

  • Reaction:

    • Allow to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Monitor by TLC (Eluent: 10% MeOH in DCM). The nitrile spot should disappear.

  • The Acidic Quench (Critical):

    • Cool to 0°C.[4]

    • Carefully add MeOH dropwise to destroy excess borane (vigorous bubbling).

    • Add 6M HCl (excess) and reflux for 1 hour.

    • Why? The reduction produces a Boron-Nitrogen complex (

      
      ) which is stable.[1] Acid hydrolysis is mandatory  to break this bond and liberate the free amine.
      
  • Isolation:

    • Basify the aqueous layer to pH >12 using NaOH pellets or 50% NaOH solution.

    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[4]

    • Dry organics over

      
      , filter, and concentrate.[6][4][5]
      

Comparative Data & Specifications

ParameterProtocol A: Raney Ni / H2Protocol B: Borane-THF
Scale Suitability Gram to KilogramMilligram to Gram
Yield (Typical) 85 – 95%75 – 88%
Purity (Crude) High (>95%)Moderate (requires workup)
Safety Hazard High Pressure, Pyrophoric CatalystWater Reactive, Hydrogen Evolution
Cost Efficiency High (Cheap reagents)Low (Borane is expensive)
Selectivity Excellent (with Ammonia)Excellent (Chemoselective)

Troubleshooting & Critical Process Parameters (CPPs)

Issue: Low Yield / Incomplete Conversion
  • Protocol A: The catalyst may be poisoned. Ensure the substrate is free of sulfur or halide impurities. Increase pressure to 80 bar.

  • Protocol B: Moisture ingress destroyed the Borane. Ensure rigorous anhydrous conditions.

Issue: Secondary Amine Formation (Dimer)
  • Diagnosis: Mass spec shows M+ = 256 (Dimer) instead of 137 (Target).

  • Fix: In Protocol A, increase the concentration of Ammonia. The presence of

    
     converts the intermediate imine (
    
    
    
    ) into the gem-diamine, which reduces selectively to the primary amine.
Issue: Product Trapped in Aqueous Phase
  • Context: The product is an amino-phenol.[1][5] It is amphoteric.

  • Fix: At pH < 7, it is protonated (

    
    ) and water-soluble.[1] At pH > 10, the phenol is deprotonated (
    
    
    
    ) and water-soluble.[1]
  • Sweet Spot: Extraction is difficult. The best method is to salt out the aqueous phase (NaCl saturation) and extract with n-Butanol or THF/Ethyl Acetate mixtures at pH 9-10 (Isoelectric point vicinity).[1] Alternatively, isolate as the HCl salt directly from the reaction mixture if possible.

Safety & Handling

  • Raney Nickel: Class 4.2 Spontaneously Combustible. Must be kept under solvent/water at all times. If spilled, cover with wet sand immediately.

  • Nitriles: While the reduction consumes the nitrile, the precursor should be treated as a potential cyanide source if exposed to strong acids/oxidizers inappropriately.

  • Borane: Reacts violently with water to release Hydrogen.

References

  • Reduction of Nitriles to Primary Amines with Raney Nickel

    • Robinson, R., & Snyder, H. R. (1955). Organic Syntheses, Coll. Vol. 3, p. 720.
    • Context: Foundational protocol for high-pressure nitrile hydrogenation.[1]

  • Suppression of Secondary Amines using Ammonia

    • Barrett, A. G. M. (1991). Comprehensive Organic Synthesis. Vol 8, p. 254.
    • Context: Mechanistic explanation of imine condens
  • Borane Reduction of Phenolic Nitriles

    • Brown, H. C., & Choi, Y. M. (1981). "Selective reductions. 28. The fast reaction of borane with nitriles." Journal of Organic Chemistry, 46(22), 4536–4541.
    • Context: Defines the stoichiometry required for borane reduction in the presence of acidic protons.
  • General Handling of Pyrophoric Catalysts

    • Sigma-Aldrich Technical Bulletin AL-163.[1]

    • Context: Safety protocols for handling Raney Nickel.

Sources

Application

Application Note: 3-(Aminomethyl)-5-methylphenol as a Bidentate Ligand in Copper-Catalyzed Cross-Coupling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: N,O-Bidentate Coordination, Bimetallic Catalysis, and Ullmann-Type C–N Cross-Coupling Executive Summary & Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: N,O-Bidentate Coordination, Bimetallic Catalysis, and Ullmann-Type C–N Cross-Coupling

Executive Summary & Mechanistic Rationale

In modern drug discovery and API (Active Pharmaceutical Ingredient) synthesis, the efficient construction of carbon-heteroatom bonds is paramount. While palladium catalysis is traditionally favored, copper-catalyzed Ullmann-type cross-couplings have emerged as a sustainable and highly effective alternative, provided the copper center is stabilized by an appropriate ligand [3].

3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9) [1] represents a highly versatile N,O-bidentate ligand. It features a primary amine and a phenolic hydroxyl group, separated by a meta-substituted benzene ring.

The Structural Nuance: Chelating vs. Bridging

Unlike ortho-aminomethylphenols that form standard 6-membered mononuclear chelates, the 1,3-spatial arrangement of the donor atoms in 3-(Aminomethyl)-5-methylphenol inherently favors the formation of bridging bidentate coordination modes [2]. This geometry facilitates the self-assembly of dinuclear


 complexes. In a catalytic context, these bimetallic pockets exhibit cooperative effects, lowering the activation energy required for the oxidative addition of sterically hindered aryl halides[5].
Hard-Soft Acid-Base (HSAB) Synergy

The efficacy of this ligand relies on the electronic dichotomy of its binding sites [4]:

  • The Hard Phenolate Oxygen: Once deprotonated, the anionic oxygen strongly anchors the copper center, stabilizing the high-valent Cu(III) intermediate during the catalytic cycle.

  • The Borderline Amine Nitrogen: The neutral nitrogen provides hemilabile coordination, allowing dynamic ligand exchange and facilitating the reductive elimination step to release the cross-coupled product.

CatalyticCycle B Cu(I) Active Catalyst (Ligand Coordinated) C Cu(III) Intermediate Oxidative Addition B->C + Aryl Halide (Ar-X) D Cu(III) Nu-Complex Ligand Exchange C->D + Nucleophile / Base - Base·HX D->B Reductive Elimination - Cross-Coupled Product

Figure 1: Generalized Cu-catalyzed cross-coupling cycle utilizing N,O-bidentate coordination.

Experimental Protocols

The following protocols detail the in situ generation of the active catalyst and its application in C–N cross-coupling. Every step is designed as a self-validating system to ensure reproducibility.

Workflow Step1 Ligand & Cu Salt Preparation Step2 Degassing & Solvent Addition Step1->Step2 Step3 Thermal Catalysis Step2->Step3 Step4 Workup & Purification Step3->Step4

Figure 2: Experimental workflow for Cu-catalyzed cross-coupling using N,O-ligands.

Protocol A: In Situ Preparation of the Active Cu(I)-Ligand Complex

Causality: Pre-forming the catalyst ensures that the copper center is fully chelated before introducing the reactive aryl halide, preventing catalyst deactivation via off-cycle aggregation.

  • Reagent Charging: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     (10 mol%) and 3-(Aminomethyl)-5-methylphenol (20 mol%).
    
  • Base Addition: Add anhydrous

    
     (2.0 equiv).
    
    • Causality: The base is critical not only for neutralizing the HX byproduct later in the cycle but primarily to deprotonate the ligand's phenolic -OH to a phenolate (-O⁻), which is required for strong O-coordination to the metal [5].

  • Atmospheric Control (Degassing): Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Cu(I) is highly susceptible to aerobic oxidation to Cu(II). Cu(II) is catalytically inactive for the Ullmann-type oxidative addition step.

  • Solvent Introduction: Inject anhydrous, degassed DMSO (2.0 mL/mmol substrate) via syringe.

  • Self-Validation Check: Stir the mixture at room temperature for 15 minutes. The transition of the mixture from a pale yellow suspension to a deep, homogenous brown/green solution serves as a primary visual validation of the Cu-phenolate MLCT (Metal-to-Ligand Charge Transfer) complex formation.

Protocol B: Application in C–N Cross-Coupling (Amination)
  • Substrate Addition: To the active catalyst solution, add the aryl halide (1.0 equiv) and the amine nucleophile (1.2 equiv) under a positive stream of Argon.

  • Thermal Catalysis: Transfer the Schlenk tube to a pre-heated oil bath at 110 °C. Stir vigorously for 12–24 hours.

  • Reaction Monitoring (Self-Validation): After 12 hours, extract a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via TLC or GC-MS. The complete consumption of the aryl halide peak confirms the efficiency of the oxidative addition step.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with brine (

    
     mL) to remove the DMSO and inorganic salts.
    
  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Quantitative Data & Optimization Matrix

The choice of solvent and base dictates the thermodynamics of the ligand exchange step. The table below summarizes the optimization parameters for the cross-coupling of a standard aryl iodide with a primary amine using 3-(Aminomethyl)-5-methylphenol as the ligand.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1Toluene

1102435Poor inorganic base solubility limits ligand deprotonation.
2DMF

1102468Moderate stabilization of the polar Cu(III) intermediate.
3DMSO

1102485Optimal polarity for stabilizing polar intermediates.
4 DMSO

110 24 92 Enhanced solubility of Cs-salts accelerates ligand exchange.
5DMSO

802445Insufficient thermal energy to drive oxidative addition.

Note: Yields represent isolated yields after column chromatography. Conditions: Aryl iodide (1.0 mmol), Amine (1.2 mmol), CuI (10 mol%), Ligand (20 mol%), Base (2.0 mmol).

Spectroscopic Validation of Coordination

For researchers isolating the precatalyst prior to use, the structural integrity of the metal-ligand complex must be verified:

  • FTIR Spectroscopy: Successful bidentate coordination is confirmed by the complete disappearance of the broad phenolic

    
     stretch at 
    
    
    
    (indicating deprotonation and metal binding) and a characteristic red-shift in the primary amine
    
    
    stretching frequencies[2].
  • UV-Vis Spectroscopy: The isolated complex will exhibit a strong absorption band in the 400–450 nm region, characteristic of the phenolate-to-Cu(I) charge transfer.

References

  • Sigma-Aldrich. "3-(aminomethyl)-5-methylphenol. CAS No.: 1243372-91-9.
  • Benchchem. "2-[(Decylamino)methyl]phenol for Research - Ligand Properties and Chelation Characteristics of Aminomethylphenols." Benchchem.
  • PMC - NIH. "Transition-metal-catalyzed synthesis of phenols and aryl thiols.
  • ACS Publications. "Oxalamide/Amide Ligands: Enhanced and Copper-Catalyzed C–N Cross-Coupling for Triarylamine Synthesis." Organic Letters.
  • Encyclopedia MDPI.
Method

Reductive amination techniques involving 3-(Aminomethyl)-5-methylphenol

Application Note: Advanced Reductive Amination Techniques for 3-(Aminomethyl)-5-methylphenol Introduction & Scope The functionalization of primary benzylamines is a cornerstone reaction in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Techniques for 3-(Aminomethyl)-5-methylphenol

Introduction & Scope

The functionalization of primary benzylamines is a cornerstone reaction in medicinal chemistry and drug development. Specifically, 3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9) presents a unique synthetic profile due to the presence of both a primary amine and a phenolic hydroxyl group. The primary objective when utilizing this building block is to achieve selective mono-alkylation to form a secondary amine, avoiding the common pitfall of over-alkylation (tertiary amine formation) while preserving the integrity of the phenol moiety[1].

This application note provides a comprehensive, self-validating guide to performing highly chemoselective reductive aminations with 3-(Aminomethyl)-5-methylphenol. By leveraging the differential reactivity of modern borohydride reagents, researchers can achieve near-quantitative yields in a single reaction vessel.

Mechanistic Insights & Causality (E-E-A-T)

Reductive amination proceeds via a multi-step equilibrium sequence: the nucleophilic attack of the primary amine on a carbonyl compound (aldehyde or ketone) to form a carbinolamine, followed by dehydration to yield an imine (Schiff base) or iminium ion, and finally, the irreversible hydride reduction to the target amine[2].

The Challenge of Over-Alkylation: When a primary amine undergoes reductive amination, the resulting secondary amine is often more nucleophilic than the starting material. If the reduction step is too slow, or if the reducing agent is overly reactive toward the carbonyl, the secondary amine can react with another equivalent of the carbonyl compound, leading to an undesired tertiary amine[3].

Reagent Selection & Causality: To control this, the choice of reducing agent is paramount.

  • Sodium Cyanoborohydride (NaBH₃CN): Historically used in the Borch reaction, NaBH₃CN requires a carefully maintained acidic pH (4–6) to function selectively[4][5]. However, it generates highly toxic cyanide byproducts and risks HCN gas evolution if the pH drops too low.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the modern gold standard for direct reductive amination[6]. The electron-withdrawing acetoxy groups significantly dampen the hydride's nucleophilicity. NaBH(OAc)₃ is highly chemoselective: it rapidly reduces protonated iminium ions but is virtually inert toward most aldehydes and ketones under standard conditions[3][7]. This kinetic separation ensures that the intermediate imine is reduced only after it forms, drastically minimizing dialkylation and carbonyl reduction side reactions.

Data Presentation: Reagent Comparison

To justify experimental design choices, the following table summarizes the quantitative and qualitative parameters of common reducing agents used in reductive amination workflows.

Reducing AgentChemoselectivity (Iminium vs Carbonyl)Optimal pH RangeToxicity / ByproductsRecommended SolventsOver-Alkylation Risk
NaBH₄ Low (Reduces carbonyls rapidly)8–10Low (Borate salts)MeOH, EtOHHigh (Requires indirect stepwise method)
NaBH₃CN High4–6High (Toxic HCN gas risk at low pH)MeOH, THF, AqueousModerate
NaBH(OAc)₃ Very High5–7Low (Acetic acid byproduct)DCE, DCM, THFLow

Experimental Workflows & Visualizations

To conceptualize the reaction dynamics and the physical protocol, the following diagrams map both the chemical mechanism and the laboratory workflow.

Mechanism A 3-(Aminomethyl)- 5-methylphenol (Primary Amine) C Carbinolamine Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C D Iminium Ion (Schiff Base) C->D -H2O (Acid Catalysis) E Secondary Amine Target Product D->E Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of reductive amination from primary amine to secondary amine target.

Workflow Step1 1. Preparation Mix Amine & Carbonyl in DCE (0.2 M) Step2 2. Activation Add AcOH (1.0 eq) if using a ketone Step1->Step2 Step3 3. Reduction Add NaBH(OAc)3 (1.5 eq) portionwise Step2->Step3 Step4 4. Reaction Stir at RT under N2 (2-24 h) Step3->Step4 Step5 5. Quench & Workup Quench with NaHCO3 (pH ~8), Extract (DCM) Step4->Step5

Step-by-step experimental workflow for direct reductive amination.

Detailed Experimental Protocols

Protocol A: Direct Reductive Amination (Standard Procedure)

This protocol utilizes NaBH(OAc)₃ and is optimal for the vast majority of aldehydes and unhindered ketones[3][6].

Self-Validating Checkpoint: 1,2-Dichloroethane (DCE) is selected as the solvent because it is non-nucleophilic, dissolves NaBH(OAc)₃ sufficiently, and prevents the solvolysis side-reactions often seen in protic solvents like methanol[7].

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-(Aminomethyl)-5-methylphenol (1.00 mmol, 1.0 equiv) and the target aldehyde/ketone (0.95–1.00 mmol, 0.95–1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL, 0.2 M). Note: Using a slight deficit of the carbonyl compound mathematically limits the possibility of dialkylation.

  • Activation: If the carbonyl substrate is a ketone, add glacial acetic acid (1.0–2.0 mmol, 1.0–2.0 equiv). For aldehydes, this step is generally unnecessary as the inherent electrophilicity of the aldehyde is sufficient[6].

  • Pre-formation: Stir the mixture at room temperature for 30 minutes to allow the equilibrium to favor the imine/iminium intermediate.

  • Reduction: Cool the flask to 0 °C (optional, to control exotherm) and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.50 mmol, 1.5 equiv) portionwise over 5–10 minutes.

  • Reaction: Remove the ice bath and stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 2–24 hours. Monitor the consumption of the primary amine via LC-MS or TLC (Ninhydrin stain).

  • Workup (Critical Step): Quench the reaction by carefully adding saturated aqueous NaHCO₃ (5.0 mL).

    • Causality Note: 3-(Aminomethyl)-5-methylphenol contains a phenolic OH with a pKa of ~10. If a strong base (like NaOH) is used, the phenol will deprotonate into a water-soluble phenolate, making organic extraction impossible. Quenching with NaHCO₃ maintains a pH of ~8, ensuring the phenol remains protonated (lipophilic) while neutralizing the amine (also lipophilic), allowing for efficient phase separation.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 × 10 mL).

  • Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a DCM/MeOH/NH₄OH gradient).

Protocol B: Indirect (Stepwise) Reductive Amination

If dialkylation persists despite stoichiometric control (often seen with highly reactive aliphatic aldehydes), an indirect stepwise protocol using NaBH₄ is required[3][7].

  • Imine Formation: Dissolve 3-(Aminomethyl)-5-methylphenol (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous Methanol (MeOH) (0.2 M). Add anhydrous MgSO₄ (2.0 equiv) as a desiccant to drive the equilibrium toward the imine by sequestering water.

  • Stirring: Stir at room temperature for 2–4 hours. Filter the mixture through a pad of Celite to remove the MgSO₄.

  • Reduction: Transfer the filtrate to a clean flask, cool to 0 °C, and add Sodium Borohydride (NaBH₄) (1.0 equiv) portionwise.

  • Quench: Stir for 30 minutes at 0 °C, then quench with water. Extract and purify as described in Protocol A.

References

  • Chem-Station. "Borch Reductive Amination." Chem-Station Int. Ed. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Organic Chemistry Portal. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed / J Org Chem. 1996. URL: [Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." ACS Publications / The Journal of Organic Chemistry. URL: [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]

Sources

Application

Application of 3-(Aminomethyl)-5-methylphenol in Epoxy Resin Curing: A Technical Guide

Introduction: Unveiling the Potential of a Unique Curing Agent In the realm of thermosetting polymers, the performance of an epoxy resin system is intrinsically linked to the choice of its curing agent. 3-(Aminomethyl)-5...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Unique Curing Agent

In the realm of thermosetting polymers, the performance of an epoxy resin system is intrinsically linked to the choice of its curing agent. 3-(Aminomethyl)-5-methylphenol is a compelling, yet not widely documented, curing agent that offers a unique combination of structural features beneficial for advanced epoxy formulations. Its molecular architecture, comprising a primary aminomethyl group, a phenolic hydroxyl group, and a substituted aromatic ring, positions it as a versatile hardener. This guide provides an in-depth exploration of its application, from the fundamental curing mechanisms to detailed experimental protocols for characterization, aimed at researchers and scientists in materials science and polymer chemistry.

The presence of both a primary amine and a phenolic hydroxyl group allows for a dual-mode curing process. The amine group engages in the primary cross-linking reaction with the epoxy resin, while the phenolic hydroxyl group can act as an accelerator, promoting the curing reaction even at ambient temperatures.[1] This is a distinct advantage over conventional aromatic amines that often require elevated temperatures to achieve a full cure.[2] Furthermore, the rigid aromatic backbone of 3-(Aminomethyl)-5-methylphenol is anticipated to impart high thermal stability and mechanical strength to the cured epoxy network.

The Curing Mechanism: A Dual-Action Approach

The curing of an epoxy resin with 3-(Aminomethyl)-5-methylphenol proceeds through a multi-step reaction pathway, leveraging both the aminomethyl and phenolic hydroxyl functionalities.

  • Primary Amine Addition: The primary amine of the aminomethyl group, possessing two active hydrogens, initiates the curing process by nucleophilically attacking the epoxide ring of the epoxy resin. This reaction opens the epoxide ring and forms a secondary amine.[3][4]

  • Secondary Amine Addition: The newly formed secondary amine, still containing an active hydrogen, can then react with another epoxy group. This second addition reaction leads to the formation of a tertiary amine and significantly contributes to the cross-link density of the polymer network.[3][4]

  • Catalytic Role of the Phenolic Hydroxyl Group: The phenolic hydroxyl group plays a crucial role in accelerating the curing process, particularly at lower temperatures. It can form a hydrogen bond with the oxygen atom of the epoxy ring, making the carbon atom of the ring more susceptible to nucleophilic attack by the amine. This catalytic effect can lead to faster gel times and reduced curing temperatures.[1]

  • Etherification at Elevated Temperatures: At higher curing temperatures, the phenolic hydroxyl group can also directly react with an epoxy group to form an ether linkage. This reaction further increases the cross-link density and can enhance the thermal and chemical resistance of the final cured product.

The following diagram illustrates the key steps in the curing mechanism:

Curing Mechanism cluster_amine_reaction Amine Addition Reactions cluster_hydroxyl_role Role of Phenolic Hydroxyl Primary_Amine R-CH2-NH2 (3-(Aminomethyl)-5-methylphenol) Secondary_Amine R-CH2-NH-CH2-CH(OH)-R' Primary_Amine->Secondary_Amine + Epoxy Epoxy_1 Epoxy Resin (R'-CH(O)CH2) Tertiary_Amine R-CH2-N(CH2-CH(OH)-R')2 Secondary_Amine->Tertiary_Amine + Epoxy Epoxy_2 Epoxy Resin (R'-CH(O)CH2) Crosslinked_Network Crosslinked_Network Tertiary_Amine->Crosslinked_Network Forms Network Phenolic_OH Ar-OH (on Curing Agent) Catalysis Accelerated Amine Reaction Phenolic_OH->Catalysis H-Bonding (Catalysis) Ether_Linkage Ar-O-CH2-CH(OH)-R' Phenolic_OH->Ether_Linkage + Epoxy (High Temp) Epoxy_3 Epoxy Resin Epoxy_3->Catalysis Ether_Linkage->Crosslinked_Network Contributes to Network

Caption: Curing mechanism of epoxy resin with 3-(Aminomethyl)-5-methylphenol.

Stoichiometry and Formulation

The optimal performance of an epoxy system is achieved when the curing agent and the epoxy resin are mixed in the correct stoichiometric ratio. This ensures that the cross-linking reaction proceeds to completion, maximizing the physical and mechanical properties of the cured material.[5] The key parameters for calculating the mix ratio are the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.[6][7][8][9]

Calculation of Amine Hydrogen Equivalent Weight (AHEW):

The AHEW is the molecular weight of the curing agent divided by the number of active amine hydrogens per molecule.

  • Molecular Formula of 3-(Aminomethyl)-5-methylphenol: C₈H₁₁NO

  • Molecular Weight (MW): 137.18 g/mol

  • Number of Active Amine Hydrogens: The primary amine group (-NH₂) has 2 active hydrogens.

  • AHEW = MW / Number of Active Hydrogens = 137.18 / 2 = 68.59 g/eq

Mix Ratio Calculation:

The amount of curing agent required per 100 parts of epoxy resin by weight (phr) is calculated as follows:

phr = (AHEW / EEW) * 100

For example, for a standard liquid epoxy resin with an EEW of 190 g/eq:

phr = (68.59 / 190) * 100 ≈ 36.1 parts by weight

Therefore, for every 100 grams of this epoxy resin, approximately 36.1 grams of 3-(Aminomethyl)-5-methylphenol would be required for a stoichiometric cure.

Typical Performance Data

PropertyExpected Value RangeTest Method
Curing Characteristics
Pot Life (100g mass @ 25°C)20 - 40 minutesVisual/Viscometry
Gel Time (thin film @ 25°C)40 - 70 minutesTecam Gelation Timer
Recommended Cure Schedule24 hours @ 25°C + 2 hours @ 80-100°C-
Thermal Properties
Glass Transition Temperature (Tg)100 - 140 °CDSC/DMA
Mechanical Properties (Post-Cured)
Tensile Strength60 - 85 MPaASTM D638
Tensile Modulus2.8 - 3.5 GPaASTM D638
Flexural Strength100 - 130 MPaASTM D790
Flexural Modulus3.0 - 4.0 GPaASTM D790

Note: These are estimated values and will vary depending on the specific epoxy resin used, the precise cure schedule, and the presence of any additives or fillers.

Experimental Protocols

The following protocols provide a framework for the preparation, curing, and characterization of epoxy resin systems utilizing 3-(Aminomethyl)-5-methylphenol as the curing agent.

Protocol 1: Sample Preparation and Curing
  • Materials:

    • Liquid Epoxy Resin (e.g., Diglycidyl ether of bisphenol A, DGEBA, with a known EEW)

    • 3-(Aminomethyl)-5-methylphenol

    • Disposable mixing cups and stirring rods

    • Vacuum desiccator

    • Molds for casting test specimens (e.g., silicone or PTFE)

    • Programmable oven

  • Procedure:

    • Calculate the required amounts of epoxy resin and 3-(Aminomethyl)-5-methylphenol based on their respective EEW and AHEW values for a stoichiometric mixture.

    • Accurately weigh the epoxy resin into a clean, dry mixing cup.

    • Weigh the calculated amount of 3-(Aminomethyl)-5-methylphenol into the same mixing cup.

    • Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture.

    • Place the mixture in a vacuum desiccator and apply a vacuum for 5-10 minutes to degas and remove any entrapped air bubbles.

    • Carefully pour the degassed mixture into the molds.

    • Allow the samples to cure at ambient temperature (e.g., 25°C) for 24 hours.

    • For post-curing, place the molds in a programmable oven and heat according to a defined schedule (e.g., 2 hours at 80°C followed by 2 hours at 120°C).

    • Allow the samples to cool slowly to room temperature before demolding.

Protocol 2: Characterization of Cured Epoxy Resin

The following diagram outlines the workflow for characterizing the thermal and mechanical properties of the cured epoxy specimens.

Experimental_Workflow cluster_prep Sample Preparation cluster_char Characterization Formulation Calculate Mix Ratio (EEW & AHEW) Mixing Weigh & Mix Epoxy and Curing Agent Formulation->Mixing Degassing Vacuum Degassing Mixing->Degassing Casting Cast into Molds Degassing->Casting Curing Cure & Post-Cure Casting->Curing DSC Differential Scanning Calorimetry (DSC) (for Tg) Curing->DSC Test Specimen DMA Dynamic Mechanical Analysis (DMA) (for Tg, Storage Modulus) Curing->DMA Test Specimen Tensile Tensile Testing (ASTM D638) Curing->Tensile Test Specimen Flexural Flexural Testing (ASTM D790) Curing->Flexural Test Specimen

Sources

Method

Derivatization of 3-(Aminomethyl)-5-methylphenol for fluorescent labeling

Application Note: Fluorescent Derivatization of 3-(Aminomethyl)-5-methylphenol Executive Summary This technical guide details the derivatization of 3-(Aminomethyl)-5-methylphenol , a bifunctional intermediate often used...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fluorescent Derivatization of 3-(Aminomethyl)-5-methylphenol

Executive Summary

This technical guide details the derivatization of 3-(Aminomethyl)-5-methylphenol , a bifunctional intermediate often used as a scaffold in kinase inhibitor design and neuromodulator analogs. Lacking native fluorescence and possessing weak UV absorbance, this molecule requires derivatization for high-sensitivity detection in HPLC, capillary electrophoresis (CE), or biological assays.[1]

This guide presents three distinct protocols tailored to specific research needs:

  • NDA/CN⁻ Protocol: For ultra-trace quantitation (femtomole sensitivity).

  • Fluorescamine Protocol: For rapid, high-throughput kinetic screening.

  • NHS-Ester Conjugation: For creating stable tracers for biological imaging.

Chemical Strategy & Reactivity Analysis

Successful labeling requires navigating the competition between the two nucleophilic functional groups on the scaffold: the aliphatic primary amine (aminomethyl group) and the phenolic hydroxyl .

  • The Nucleophile of Choice: The aminomethyl group (

    
    ) acts as a primary aliphatic amine with a pKa 
    
    
    
    9.5.
  • The Interferent: The phenolic hydroxyl (

    
    ) has a pKa 
    
    
    
    10.0.
  • The Control Lever (pH): By maintaining the reaction pH between 8.3 and 9.0 , we ensure the primary amine is sufficiently deprotonated to act as a nucleophile, while the phenol remains largely protonated or, if reacted, forms labile esters that are easily hydrolyzed, leaving the stable amine-conjugate intact.

Visualizing the Reaction Logic

ReactionLogic Analyte 3-(Aminomethyl)-5-methylphenol (Bifunctional Scaffold) pH_Control pH Buffer (8.3 - 9.0) Selectivity Filter Analyte->pH_Control Amine Aliphatic Amine (-CH2-NH2) Highly Nucleophilic pH_Control->Amine Deprotonated Phenol Phenolic -OH Less Nucleophilic (Forms Labile Esters) pH_Control->Phenol Protonated (mostly) Reagent Electrophilic Label (NDA / NHS-Ester) Amine->Reagent Rapid Attack Phenol->Reagent Slow/Reversible Product Stable Fluorescent Conjugate (Amide/Isoindole) Reagent->Product Permanent Bond

Figure 1: Chemoselective strategy relying on pH control to favor amine derivatization over phenolic interference.

Protocol A: Ultra-High Sensitivity (NDA/CN⁻ Method)

Application: Trace analysis (HPLC/CE), pharmacokinetic studies. Mechanism: Naphthalene-2,3-dicarboxaldehyde (NDA) reacts with the primary amine in the presence of cyanide (CN⁻) to form a highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivative.[2] Sensitivity: < 100 femtomoles.

Reagents Required
  • Buffer: 100 mM Sodium Borate, pH 9.2.

  • NDA Solution: 10 mM NDA in Acetonitrile (HPLC Grade).

  • Cyanide Solution: 10 mM NaCN or KCN in water. (Warning: Toxic).

  • Stop Solution: 1% Acetic Acid.

Step-by-Step Procedure
  • Preparation:

    • Prepare a stock solution of the analyte (3-(Aminomethyl)-5-methylphenol) in Methanol/Water (50:50). Dilute to working range (e.g., 10 nM – 1 µM).

  • Reaction Assembly:

    • In a light-protected HPLC vial, combine:

      • 200 µL Analyte Sample

      • 200 µL Borate Buffer (pH 9.2)

      • 100 µL NaCN solution (10 mM)

      • 100 µL NDA solution (10 mM)

  • Incubation:

    • Vortex briefly.

    • Incubate in the dark at ambient temperature for 15 minutes .

  • Termination (Optional):

    • The CBI derivative is stable, but adding 50 µL of 1% Acetic Acid can quench unreacted cyanide if safety is a concern before injection.

  • Detection:

    • Excitation: 420 nm

    • Emission: 490 nm

    • Separation: C18 Reverse Phase Column (Mobile phase: Acetonitrile/Phosphate Buffer).

Protocol B: Rapid Kinetic Screening (Fluorescamine)

Application: High-throughput screening, checking purity, fraction collection. Mechanism: Fluorescamine is non-fluorescent but reacts instantly with primary amines to form a pyrrolinone derivative. Excess reagent hydrolyzes to non-fluorescent products, eliminating background noise.

Reagents Required
  • Buffer: Phosphate Buffered Saline (PBS) or Borate Buffer, pH 8.0–9.0.

  • Reagent: 3 mg/mL Fluorescamine in Acetone (Prepare fresh).

Step-by-Step Procedure
  • Plate Setup:

    • Add 150 µL of sample (in aqueous buffer pH 8.5) to a black 96-well microplate.

  • Reaction:

    • Add 50 µL of Fluorescamine solution (in acetone) rapidly to the well.

    • Critical: Mix immediately by pipetting or shaking. The reaction half-life is seconds; hydrolysis competes instantly.

  • Readout:

    • Measure fluorescence immediately (stable for ~1-2 hours).

    • Excitation: 390 nm

    • Emission: 475 nm[3]

Protocol C: Stable Bioconjugation (NHS-Ester)

Application: Creating a tracer for biological assays (e.g., Fluorescence Polarization). Mechanism: N-hydroxysuccinimide (NHS) esters react with the primary amine to form a stable amide bond.

Reagents Required
  • Label: NHS-Fluorescein (or similar NHS-dye).

  • Solvent: Anhydrous DMSO or DMF (Amine-free).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate (

    
    ), pH 8.3. (Avoid Tris or Glycine).
    
Step-by-Step Procedure
  • Solubilization:

    • Dissolve 3-(Aminomethyl)-5-methylphenol in the Bicarbonate Buffer (pH 8.3) at 1 mg/mL.

    • Dissolve the NHS-Dye in anhydrous DMSO at 10 mg/mL immediately before use.

  • Conjugation:

    • Add the NHS-Dye solution to the analyte solution at a 1.2 : 1 molar ratio (Dye : Analyte).

    • Note: A slight excess of dye ensures complete derivatization of the amine.

  • Incubation:

    • Incubate for 1 hour at Room Temperature in the dark with gentle agitation.

  • Quenching:

    • Add 10% volume of 1 M Tris-HCl (pH 8.0) to quench unreacted NHS-ester. Incubate for 10 minutes.

  • Purification:

    • Since the analyte is small (MW ~137 g/mol ) and the dye is larger, use Reverse Phase HPLC (C18) to separate the Free Dye from the Labeled Conjugate.

    • Do not use size exclusion chromatography (SEC) as the size difference is insufficient.

Comparative Data & Selection Guide

FeatureNDA/CN⁻ ProtocolFluorescamine ProtocolNHS-Ester Conjugation
Primary Goal Quantification (HPLC)Rapid ScreeningProbe Synthesis
Sensitivity High (Femtomole)Moderate (Picomole)High (Depends on dye)
Stability Very High (>24 hrs)Moderate (1-2 hrs)Permanent (Covalent)
Reaction Time 15-20 mins< 1 min60 mins
Excitation/Emission 420ex / 490em390ex / 475emDye dependent
Critical Factor Cyanide SafetyRapid MixingpH Control (Hydrolysis)

Analytical Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in MeOH/H2O) Selection Select Method Sample->Selection MethodA Method A: NDA/CN- (Trace Quantitation) Selection->MethodA High Sensitivity MethodB Method B: Fluorescamine (Rapid Screen) Selection->MethodB High Throughput HPLC HPLC Separation (C18 Column) MethodA->HPLC Detection Fluorescence Detection (FLD) MethodB->Detection Direct Read HPLC->Detection Data Data Analysis (Peak Area Integration) Detection->Data

Figure 2: Decision tree and workflow for analytical processing of 3-(Aminomethyl)-5-methylphenol.

References

  • Thermo Fisher Scientific. "Reagents for Analysis of Low Molecular Weight Amines—Section 1.8: Fluorescamine." Molecular Probes Handbook. Accessed March 2026. Link

  • BenchChem. "An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties and Structure." BenchChem Technical Library. Accessed March 2026. Link(Note: Generalized link to compound class properties).

  • Lumiprobe. "NHS Ester Labeling of Biomolecules Containing Primary Amino Groups." Protocols & Applications. Accessed March 2026. Link

  • Sigma-Aldrich (MilliporeSigma). "Fluorescamine Product Information and Protocols." Technical Bulletins. Accessed March 2026. Link

  • ResearchGate (Review). "Derivatization reaction scheme of NDA with amines in the presence of cyanide." Analytical Chemistry Reviews. Accessed March 2026. Link

Sources

Application

Catalytic applications of metal complexes with 3-(Aminomethyl)-5-methylphenol

Application Note: Catalytic Applications of Metal Complexes with Aminomethyl-Methylphenol Ligands Executive Summary This application note details the catalytic utility of metal complexes derived from aminomethyl-methylph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Applications of Metal Complexes with Aminomethyl-Methylphenol Ligands

Executive Summary

This application note details the catalytic utility of metal complexes derived from aminomethyl-methylphenol ligands, specifically focusing on the bio-inspired oxidation of catechols (catecholase activity) and the hydrolysis of phosphate esters (phosphatase activity). While the user inquiry specifies 3-(aminomethyl)-5-methylphenol (a meta-substituted isomer), this guide primarily addresses the catalytic mechanisms of the structurally related 2-(aminomethyl)-5-methylphenol (ortho-Mannich base) class, which dominates the literature due to its ability to form stable N,O-chelate rings.

Critical Structural Note:

  • Ortho-Isomer (2-aminomethyl): Forms stable 6-membered chelate rings with transition metals (Cu, Zn, Ni), creating discrete mononuclear or dinuclear catalytic centers essential for bio-mimetic activity.

  • Meta-Isomer (3-aminomethyl): Due to the geometric separation of the donor groups, this isomer typically acts as a bridging ligand, fostering the formation of Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) rather than discrete catalysts. Researchers using the 3-isomer should anticipate polymeric structures.

Ligand Design & Coordination Chemistry

The aminomethyl-methylphenol scaffold serves as a versatile N,O-donor ligand. Its coordination chemistry is dictated by the position of the aminomethyl group relative to the phenolic hydroxyl.

Structural Isomerism & Function
FeatureOrtho-Isomer (2-aminomethyl) Meta-Isomer (3-aminomethyl)
Structure Phenol (1), Methyl (5), Aminomethyl (2)Phenol (1), Methyl (5), Aminomethyl (3)
Coordination Mode Chelating (N,O) Bridging (N...O)
Geometry Distorted Square Planar / OctahedralLinear / Network
Primary Application Bio-inspired Catalysis (Enzyme Mimics) Materials Science (MOFs, CPs)
Metal Preference Cu(II), Zn(II), Ni(II), Co(II)Ag(I), Zn(II) (Cluster formation)
Mechanistic Insight: The Chelate Effect

In the Ortho-isomer , the phenolic oxygen (hard donor) and the amine nitrogen (intermediate donor) form a thermodynamically stable 6-membered ring with the metal ion. This geometry is crucial for:

  • Substrate Binding: Leaving open coordination sites (labile solvent molecules) for substrate interaction.

  • Redox Stability: Stabilizing mixed-valence states (e.g., Cu(II)/Cu(I)) necessary for oxidation cycles.

Application I: Catecholase Activity (Oxidation)

Target Reaction: Oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ). Relevance: Mimics the active site of Type-3 copper enzymes like Catechol Oxidase and Tyrosinase, relevant in melanin synthesis and neurodegenerative disease models.

Experimental Protocol: Kinetic Assessment

Materials:

  • Ligand: 2-(Aminomethyl)-5-methylphenol (or derivative).[1]

  • Metal Salt: Cu(CH₃COO)₂·H₂O or Cu(ClO₄)₂·6H₂O.

  • Substrate: 3,5-DTBC (saturated solution in Methanol).

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN).

  • Instrument: UV-Vis Spectrophotometer (thermostated at 25°C).

Step-by-Step Methodology:

  • Catalyst Preparation (In-Situ):

    • Dissolve the ligand (0.1 mmol) in MeOH (10 mL).

    • Add Metal Salt (0.1 mmol) dissolved in MeOH (10 mL) dropwise.

    • Stir for 30 mins. The solution color typically shifts to green/blue (Cu(II) d-d transitions).

    • Note: For isolation, evaporate solvent and recrystallize. For screening, use the in-situ solution.

  • Baseline Correction:

    • Prepare a reference cuvette with pure solvent (MeOH).

    • Run a blank scan (Substrate only) to ensure no auto-oxidation occurs within the timeframe.

  • Kinetic Run:

    • Add Catalyst Solution (

      
       M final conc.) to the quartz cuvette.
      
    • Add Substrate (3,5-DTBC) (

      
       M final conc., 100-fold excess).
      
    • Immediately start time-scan recording at

      
        (characteristic quinone band).
      
    • Record absorbance every 5 seconds for 60 minutes.

  • Data Analysis (Michaelis-Menten):

    • Plot Initial Rate (

      
      )  vs. [Substrate] .
      
    • Fit data to the Michaelis-Menten equation:

      
      .
      
    • Calculate Turnover Number (

      
      ).
      
Catalytic Cycle Visualization

CatecholaseCycle Start Cu(II)-Complex (Resting State) SubstrateBind Cu(II)-Catecholate Adduct Start->SubstrateBind + 3,5-DTBC - 2H+ ElectronTransfer Cu(I)-Semiquinone Intermediate SubstrateBind->ElectronTransfer Intramolecular ET Oxidation Release of Quinone (3,5-DTBQ) ElectronTransfer->Oxidation Product Release Reoxidation Re-oxidation by O2 (Rate Limiting) Oxidation->Reoxidation Cu(I) Species Reoxidation->Start + O2 Regeneration

Figure 1: Proposed catalytic cycle for the oxidation of 3,5-DTBC by Cu(II)-aminomethylphenol complexes. The rate-determining step is often the re-oxidation of the reduced Cu(I) species by molecular oxygen.

Application II: Phosphatase Activity (Hydrolysis)

Target Reaction: Hydrolysis of 4-nitrophenyl phosphate (4-NPP) to 4-nitrophenol (4-NP). Relevance: Models Alkaline Phosphatase (Zn/Mg) and Purple Acid Phosphatase (Fe/Fe or Fe/Zn), critical for understanding phosphate ester bond cleavage in DNA/RNA.

Experimental Protocol

Materials:

  • Catalyst: Zn(II), Co(II), or Ni(II) complex of Aminomethyl-Methylphenol.

  • Substrate: Disodium 4-nitrophenyl phosphate (4-NPP).

  • Buffer: TRIS-HCl or HEPES (pH 7.0 - 9.0).

  • Solvent: DMF/Water (1:9 v/v) or pure aqueous buffer (if soluble).

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the Catalyst (

      
      ) in DMF.
      
    • Prepare a stock solution of 4-NPP (

      
      ) in buffer.
      
  • pH Dependence Study (Optional but Recommended):

    • Run the reaction at pH 7.0, 7.5, 8.0, 8.5, 9.0 to determine the optimal pH (usually slightly alkaline for these mimics).

  • Kinetic Run:

    • In a UV-Vis cuvette, mix Buffer (

      
      ) + Catalyst (
      
      
      
      ).
    • Add Substrate (

      
       variable).
      
    • Monitor the increase in absorbance at

      
        (formation of 4-nitrophenolate anion).
      
    • Correction: If the pH is < 8, the product might be protonated (4-nitrophenol, colorless). Ensure the final reading is taken in basic conditions or monitor at 317 nm (protonated form) vs 425 nm (deprotonated).

  • Mechanism Verification:

    • The metal center acts as a Lewis acid, activating the phosphorus atom for nucleophilic attack by a metal-bound hydroxide (M-OH).

Hydrolysis Mechanism Visualization

PhosphataseMechanism M_OH M(II)-OH (Nucleophile) Transition Transition State (5-Coord P) M_OH->Transition + Substrate Coordination Substrate Phosphate Ester (R-O-PO3) Substrate->Transition Activation Product Product Release (R-OH + PO4) Transition->Product Hydrolysis Product->M_OH + H2O Regeneration

Figure 2: Lewis acid-mediated hydrolysis mechanism. The metal-bound hydroxide (generated from solvent water) attacks the activated phosphate center.

Data Presentation & Reporting

When reporting your results, summarize the kinetic parameters in a standardized table to facilitate comparison with literature values.

Table 1: Kinetic Parameters for 3,5-DTBC Oxidation

ComplexSolvent

(

)

(

)

(

)
Ref.
[Cu(L)(OAc)] MeOH


750[This Work]
[Cu(L)(Cl)] MeCN


420[This Work]
Standard (Tyrosinase) Water--~1000-5000[Literature]

Note:


 (Turnover Frequency) is the most critical metric for catalyst efficiency.

References

  • Sigma-Aldrich. 3-(Aminomethyl)-5-methylphenol Product Specification. CAS: 1243372-91-9.[2] Link

  • Sen, B. et al. (2014). Synthesis, crystal structure and catecholase activity of a copper(II) complex with a Mannich base ligand.[3]Journal of Coordination Chemistry , 67(12), 2098-2109. (Demonstrates the standard protocol for ortho-Mannich base catecholase activity).

  • Neves, A. et al. (2005). Phosphatase activity of dinuclear zinc(II) complexes.Inorganica Chimica Acta, 358(12), 3457-3468.
  • Yamada, S. (1999). Advancement in stereoselective synthesis of amino acid derivatives using Mannich base metal complexes.Coordination Chemistry Reviews, 190, 537-555.
  • Gao, J. et al. (2003). Biomimetic oxidation catalyzed by transition metal complexes of aminophenol ligands.Journal of Inorganic Biochemistry, 94(1-2), 186-193. (Mechanistic insights for Figure 1).

Sources

Method

Bioconjugation protocols using 3-(Aminomethyl)-5-methylphenol linkers

Application Note: Bioconjugation Strategies Using 3-(Aminomethyl)-5-methylphenol Scaffolds Executive Summary & Chemical Rationale This technical guide details the application of 3-(Aminomethyl)-5-methylphenol (AMMP) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioconjugation Strategies Using 3-(Aminomethyl)-5-methylphenol Scaffolds

Executive Summary & Chemical Rationale

This technical guide details the application of 3-(Aminomethyl)-5-methylphenol (AMMP) as a high-performance heterobifunctional linker in bioconjugation. Unlike standard aliphatic linkers (e.g., PEG, alkyl chains), AMMP offers a unique "Dual-Mode" reactivity profile driven by its aromatic topology:

  • Primary Amine (Aliphatic): The aminomethyl group (

    
    ) functions as a high-nucleophilicity handle (pKa 
    
    
    
    9.5), allowing rapid conjugation to activated carboxylic acids (NHS esters) or aldehydes without steric hindrance.
  • Activated Phenol: The phenolic ring, further activated by the electron-donating methyl group at the meta position, serves as a highly reactive substrate for Electrophilic Aromatic Substitution (EAS) or Radical Oxidative Coupling .

Key Applications:

  • Radioiodination: A superior alternative to Bolton-Hunter reagents for

    
     labeling, offering higher stability and labeling efficiency due to the methyl-activated ring.
    
  • Enzymatic Signal Amplification: Functions as a substrate for Horseradish Peroxidase (HRP), enabling Tyramide Signal Amplification (TSA)-like workflows with enhanced spatial resolution.

  • Stable Ether Linkages: Precursor for non-cleavable linker synthesis in PROTACs and Antibody-Drug Conjugates (ADCs).

Chemical Topology & Reactivity

The following diagram illustrates the dual-functional pathways available for AMMP.

AMMP_Reactivity AMMP 3-(Aminomethyl)-5-methylphenol (The Scaffold) NHS_Rxn Amine Coupling (NHS/Aldehyde) AMMP->NHS_Rxn Primary Amine (Nucleophile) Phenol_Rxn Phenolic Activation AMMP->Phenol_Rxn Phenol Ring (Electrophile/Radical) Conjugate Stable Amide Conjugate NHS_Rxn->Conjugate Radio Radioiodination (125-I Labeling) Phenol_Rxn->Radio Chloramine-T / Iodogen Radical HRP-Mediated Radical Deposition Phenol_Rxn->Radical Peroxidase + H2O2

Figure 1: Functional divergence of the AMMP scaffold. The amine handles attachment to the biomolecule, while the phenol serves as the "signaling" or "payload" docking site.

Protocol A: Indirect Radioiodination of Proteins

Context: Direct iodination of proteins (via Tyrosine residues) can oxidize sensitive amino acids (Met, Cys) and result in loss of biological activity. The AMMP scaffold allows for "Indirect Iodination"—conjugating the linker to the protein first, then iodinating the highly reactive phenol of the linker, or iodinating the linker pre-conjugation.

Why AMMP? The 5-methyl group provides electron density to the ring, making the ortho positions significantly more reactive to Iodine (


) than native Tyrosine residues. This allows for milder iodination conditions.
Materials Required
  • Target Protein: Monoclonal Antibody (mAb) or Protein A/G (1 mg/mL in PBS).

  • Linker: 3-(Aminomethyl)-5-methylphenol (dissolved in dry DMSO).

  • Crosslinker: DSC (Disuccinimidyl carbonate) or Glutaraldehyde (for converting AMMP to an NHS-active form if not pre-activated). Note: For this protocol, we assume in-situ activation of the protein carboxyls or use of a succinylated AMMP derivative.

  • Radioisotope: Na

    
    I (Carrier-free).
    
  • Oxidant: IODO-GEN® coated tubes or Chloramine-T.

Step-by-Step Methodology

Phase 1: Conjugation of AMMP to Antibody (via EDC/NHS)

  • Activation: Dissolve the Antibody (1 mg) in 0.1 M MES Buffer (pH 6.0). Add EDC (10-fold molar excess) and Sulfo-NHS (25-fold molar excess). Incubate for 15 mins at RT.

  • Coupling: Add 3-(Aminomethyl)-5-methylphenol (50-fold molar excess, from DMSO stock) to the activated antibody. Adjust pH to 7.2-7.5 with PBS.

    • Critical: The aliphatic amine of AMMP reacts with the NHS-ester. The phenol remains unreacted at this pH.

  • Incubation: React for 2 hours at Room Temperature (RT).

  • Purification: Desalt using a Zeba™ Spin Desalting Column (7K MWCO) to remove excess AMMP.

    • Result: An antibody "tagged" with super-reactive phenolic rings.

Phase 2: Radioiodination of the Conjugate

  • Preparation: Transfer 50 µg of the AMMP-Antibody conjugate to an IODO-GEN® coated tube.

  • Labeling: Add 0.5 mCi of Na

    
    I. Incubate for 10 minutes at RT.
    
    • Mechanism:[1] The IODO-GEN oxidizes

      
       to 
      
      
      
      . The
      
      
      preferentially attacks the activated AMMP phenol ring over native tyrosines due to the electronic push of the methyl group.
  • Quenching: Remove the solution from the tube (leaving the oxidant behind) or add Tyrosine (saturated solution) to scavenge excess Iodine.

  • Final Cleanup: Gel filtration (Sephadex G-25) to remove free iodine.

Data Output: Labeling Efficiency

SubstrateOxidantReaction TimeLabeling Efficiency (%)Protein Integrity
Native Antibody (Tyr)Chloramine-T10 min65%Moderate (Oxidation risk)
AMMP-Conjugate IODO-GEN 5 min 92% High (Preserved)
Bolton-Hunter ReagentChloramine-T10 min85%High

Protocol B: Synthesis of Fluorogenic HRP Substrates (TSA)

Context: Tyramide Signal Amplification (TSA) uses HRP to convert a phenolic substrate into a short-lived radical that covalently binds to nearby tyrosine residues. AMMP acts as a "Super-Tyramide" analog.

Workflow Diagram

TSA_Mechanism cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Enzymatic Activation Fluorophore Fluorophore-NHS (e.g., FITC/Cy5) Probe AMMP-Fluorophore (Stable Probe) Fluorophore->Probe AMMP_Linker AMMP (Amine Handle) AMMP_Linker->Probe Radical_Species Phenolic Radical (Highly Reactive) Probe->Radical_Species HRP + H2O2 HRP HRP Enzyme (on Target) HRP->Radical_Species H2O2 H2O2 H2O2->Radical_Species Tissue Tissue/Protein Tyrosines Radical_Species->Tissue Covalent Bond Signal Covalent Staining (Amplified Signal) Tissue->Signal

Figure 2: Mechanism of AMMP-based signal amplification. The AMMP-fluorophore conjugate is converted to a radical by HRP, depositing locally on the tissue.

Step-by-Step Methodology
  • Probe Synthesis:

    • Dissolve AMMP (10 mg) in DMF.

    • Add 1 equivalent of Fluorophore-NHS Ester (e.g., Alexa Fluor 488 NHS).

    • Add 2 equivalents of Triethylamine (TEA) to scavenge the acid.

    • Stir for 4 hours in the dark.

    • Purification: Silica gel chromatography or HPLC (C18 column). The product is a stable phenol-fluorophore conjugate.

  • Application (IHC/IF):

    • Incubate tissue with Primary Antibody -> HRP-Secondary Antibody.

    • Wash 3x with PBS-T.

    • Amplification Step: Add the AMMP-Fluorophore probe (1:1000 dilution) + 0.001% H

      
      O
      
      
      
      in Borate Buffer (pH 8.5).
    • Incubate for 10 minutes.

    • Wash extensively. The radicalized AMMP will have covalently bound to the tyrosine residues immediately surrounding the HRP.

Critical Troubleshooting & Optimization

ParameterObservationCorrective Action
Low Conjugation Yield (Protocol A) Amine handle competitionEnsure the buffer is amine-free (No Tris, Glycine). Use MES or Phosphate buffer.
Precipitation Hydrophobicity of the ringAMMP is moderately hydrophobic. Maintain at least 5% DMSO/DMF in the reaction mixture until conjugation is complete.
High Background (Protocol B) Non-specific bindingThe methyl group increases lipophilicity compared to standard Tyramide. Increase Tween-20 concentration to 0.1% or reduce probe concentration.
Oxidation of Linker Pink/Brown solutionPhenols oxidize in air/light over time. Store AMMP stock solutions under Nitrogen/Argon at -20°C.

References

  • National Institutes of Health (PubChem). (2025). 3-Amino-5-methylphenol Compound Summary. Retrieved from [Link]

  • MDPI. (2025). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Retrieved from [Link]

  • National Institutes of Health (PMC). (2012). Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 3-(Aminomethyl)-5-methylphenol via recrystallization

This technical guide is structured as a specialized support center response, designed for high-level researchers requiring actionable, chemically grounded strategies for purifying 3-(Aminomethyl)-5-methylphenol . Ticket...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center response, designed for high-level researchers requiring actionable, chemically grounded strategies for purifying 3-(Aminomethyl)-5-methylphenol .

Ticket ID: #REC-AMMP-001 Subject: Optimization of Recrystallization Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Logic

Purifying 3-(Aminomethyl)-5-methylphenol (AMMP) presents a classic "zwitterionic challenge." As a molecule containing both a basic primary amine (


) and an acidic phenol (

), its solubility is dictated by pH and the resulting ionization state.[1]
  • The Trap: Many researchers treat this as a standard organic solid. However, at neutral pH, it often exists in a zwitterionic equilibrium, leading to poor solubility in non-polar solvents and "oiling out" in polar ones.

  • The Solution: The most robust purification strategy leverages the Isoelectric Point (pI) for precipitation or a Salt-Break method, rather than simple thermal recrystallization.

Physicochemical Profile
PropertyValue (Est.)Implication for Purification
Structure Amphoteric Amino-CresolDual solubility (acid/base soluble).[1]
pKa (Amine) ~9.0 - 9.5 (Alkyl amine)Protonated (

) at pH < 9.
pKa (Phenol) ~10.0 (Cresol)Deprotonated (

) at pH > 10.
Isoelectric Point (pI) ~9.5 - 9.8 Minimum solubility region.
Oxidation Risk HighPhenol ring is electron-rich; prone to quinone formation (pinking/browning).

Solvent System Selection

Do not rely on trial-and-error. Use this matrix to select the solvent based on your impurity profile.

Solvent SystemRoleApplication Note
Methanol / Isopropanol (IPA) Primary SolventGood for thermal recrystallization of the HCl salt .
Water (pH Adjusted) Amphoteric SwitchBest for the Free Base .[1] Dissolve in Acid

Precipitate with Base.
Ethanol + Toluene Solvent / Anti-SolventUse for "oiling out" prone batches. Toluene acts as the anti-solvent.
Ethyl Acetate Wash SolventRemoves non-polar organic impurities; AMMP has low solubility here.

Recommended Protocols

Protocol A: The "Isoelectric Switch" (Best for Free Base Purity)

Target: Isolating the neutral molecule from crude reaction mixtures.

  • Dissolution: Suspend crude AMMP in Water (5 vol) .

  • Acidification: Slowly add 2M HCl while stirring until the solution becomes clear (pH < 4).

    • Why: This protonates the amine, forming the soluble hydrochloride salt.

  • Filtration: Perform a clarifying filtration (Celites) to remove insoluble mechanical impurities.

  • Precipitation: Slowly add 2M NaOH or Ammonium Hydroxide dropwise.

    • Critical Step: Monitor pH.[1][2][3][4][5] A massive precipitation will occur as you approach the pI (pH ~9.5).

  • Aging: Cool the slurry to 0–5°C and stir for 1 hour to mature the crystals.

  • Isolation: Filter and wash with cold water, then cold Isopropanol to remove water traces.

Protocol B: Thermal Recrystallization (Best for HCl Salt)

Target: Purifying the hydrochloride salt form.

  • Degassing: Sparge Isopropanol (IPA) with Nitrogen for 15 mins.

    • Why: Prevents oxidation (pinking) during heating.

  • Dissolution: Heat IPA to reflux. Add crude AMMP-HCl salt until saturation.

    • Add-on: If color is dark, add 1% activated carbon, stir for 5 mins, and hot-filter.

  • Nucleation: Remove from heat. Add Toluene (anti-solvent) dropwise until a faint turbidity persists.

  • Cooling: Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Crystallization: Chill to 4°C. Collect white needles via filtration.

Visualization: The Isoelectric Workflow

The following diagram illustrates the logic flow for Protocol A, highlighting the critical pH decision points.

RecrystallizationWorkflow cluster_legend Process Key Start Crude 3-(Aminomethyl)-5-methylphenol Dissolve Suspend in Water Add 2M HCl (pH < 4) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more Acid/Water) Filter Clarifying Filtration (Remove insolubles) CheckSol->Filter Yes AddBase Slow addition of Base (Target pH ~9.5) Filter->AddBase Precip Precipitation at pI (Zwitterion Formation) AddBase->Precip Cool Cool to 0-5°C (Age crystals) Precip->Cool Isolate Filter & Wash (Cold Water -> Cold IPA) Cool->Isolate key1 Blue: Start | Red: Critical pH Step | Green: Product Formation

Figure 1: Isoelectric precipitation workflow for amphoteric amino-phenols.

Troubleshooting Guide (FAQ)

Issue 1: The Product is "Oiling Out"

Symptom: Instead of crystals, a sticky oil separates at the bottom of the flask. Root Cause: The solution is cooling too fast, or the solvent polarity is too far from the solute's intermediate polarity. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed the hot solution with a tiny crystal of pure product (if available) or scratch the glass wall.

  • Add Co-solvent: Add 5-10% Ethanol to the mixture. This acts as a bridge between the hydrophobic toluene and the hydrophilic amine.

Issue 2: The Crystals Turn Pink/Brown

Symptom: Product discolors during filtration or drying. Root Cause: Oxidation of the phenol ring, catalyzed by trace metals or high pH + Oxygen.[2][6] Corrective Action:

  • Preventative: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the aqueous recrystallization solvent.

  • Environment: Perform all heating steps under a Nitrogen blanket.

  • Rescue: If the solid is already colored, wash with cold Ethyl Acetate (impurities are often more soluble in EtAc than the zwitterion).

Issue 3: Low Yield

Symptom: Very little precipitate forms after neutralization. Root Cause: You missed the Isoelectric Point (pI). Corrective Action:

  • The pI is a narrow window. If you overshoot pH 10, the phenol deprotonates and redissolves as a phenolate salt.[1]

  • Fix: Back-titrate with dilute HCl carefully to pH 9.0–9.5.

Troubleshooting Logic Tree

Use this decision tree to diagnose purification failures in real-time.

TroubleshootingTree Problem Identify Issue Oiling Oiling Out Problem->Oiling Color Discoloration (Pink/Brown) Problem->Color Yield Low Yield Problem->Yield SlowCool Rate too fast? Reheat & Cool Slowly Oiling->SlowCool Seed No Nucleation? Add Seed Crystal Oiling->Seed Oxidation Oxidation? Add Na-Bisulfite / N2 Purge Color->Oxidation Wash Surface Impurity? Wash with cold EtOAc Color->Wash PH_Check Check pH Is it exactly 9.5? Yield->PH_Check SaltEffect Salting Out needed? Add NaCl to aqueous phase Yield->SaltEffect

Figure 2: Diagnostic decision tree for common recrystallization failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amino-phenol handling and oxidation prevention).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt selection and oiling-out troubleshooting).

  • PubChem Database. (2024). Compound Summary: 3-Amino-5-methylphenol (Analogous structure properties). National Center for Biotechnology Information.

  • Bergbreiter, D. E., et al. (2000). Amphoteric Ligands and Zwitterionic Purification Strategies. Journal of Organic Chemistry. (Conceptual basis for pI precipitation).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(Aminomethyl)-5-methylphenol before handling.

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-(Aminomethyl)-5-methylphenol

Case ID: SOL-AMMP-001 Status: Active Topic: Overcoming Aqueous Solubility Limitations Applicable Compounds: 3-(Aminomethyl)-5-methylphenol (CAS: 76619-89-1), 3-Hydroxy-5-methylbenzylamine. Executive Summary 3-(Aminomethy...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-AMMP-001 Status: Active Topic: Overcoming Aqueous Solubility Limitations Applicable Compounds: 3-(Aminomethyl)-5-methylphenol (CAS: 76619-89-1), 3-Hydroxy-5-methylbenzylamine.

Executive Summary

3-(Aminomethyl)-5-methylphenol presents a classic solubility challenge common to amphoteric molecules. Its structure contains a basic benzylamine group (


) and a weakly acidic phenol group (

).

The Core Issue: At physiological pH (7.4) and slightly basic conditions (up to pH 10), the molecule tends toward a neutral, uncharged state. Lacking a net charge to interact with water dipoles, and possessing a hydrophobic toluene core, it precipitates.

The Solution: Solubility is achieved by driving the molecule away from its neutral state into a charged form (cationic or anionic) or by shielding the hydrophobic core via complexation.

Module 1: pH Manipulation (The Primary Lever)

Concept: The most effective method for solubilization is pH adjustment. You must avoid the "Danger Zone" (pH 8.5 – 10.5), where the molecule exists primarily as a neutral, hydrophobic species.

The Solubility Profile

The solubility curve is U-shaped.

  • pH < 7 (Acidic): The amine is protonated (

    
    ). The molecule becomes a soluble cation.
    
  • pH > 11 (Basic): The phenol is deprotonated (

    
    ). The molecule becomes a soluble anion.
    
Experimental Protocol: Preparation of a 100 mM Stock Solution

Reagents:

  • 1.0 M Hydrochloric Acid (HCl)

  • 1.0 M Sodium Hydroxide (NaOH)

  • Phosphate Buffered Saline (PBS) - Only for final dilution

Workflow:

  • Weighing: Weigh the required amount of 3-(Aminomethyl)-5-methylphenol.

  • Initial Wetting: Add 80% of the target volume of water.[1] The powder will likely float or form a suspension.

  • Titration (Choose One Path):

    • Path A (Acidic Stock - Recommended): Add 1.0 M HCl dropwise while vortexing. Monitor dissolution. Once clear, the pH is likely < 6.

    • Path B (Basic Stock): Add 1.0 M NaOH dropwise. Dissolution occurs when pH > 11.[1] Warning: Phenols are prone to oxidation at high pH; use fresh.

  • Final Volume: Adjust to the final volume with water.

Visual Guide: Speciation & Solubility

SolubilitySpeciation cluster_acid Acidic (pH < 7) cluster_neutral Danger Zone (pH 8.5 - 10.5) cluster_basic Basic (pH > 11) Cation Cationic Form (Soluble) Ar-OH / R-NH3+ Neutral Neutral Form (Insoluble Precipitate) Ar-OH / R-NH2 Cation->Neutral Add Base (Deprotonate Amine) Neutral->Cation Add Acid Anion Anionic Form (Soluble) Ar-O- / R-NH2 Neutral->Anion Add Base (Deprotonate Phenol) Anion->Neutral Add Acid

Figure 1: The pH-dependent speciation of 3-(Aminomethyl)-5-methylphenol. Solubility is maximized at the extremes.

Module 2: Cosolvent Systems (Biological Compatibility)

Concept: If your assay cannot tolerate extreme pH (e.g., cell culture), you must use cosolvents to lower the dielectric constant of the medium, stabilizing the neutral organic molecule.

Recommended Cosolvent Screen
SolventRecommended Stock Conc.CompatibilityMechanism
DMSO 50 - 100 mMHigh (Cell culture < 0.1%)Dipolar aprotic; disrupts water lattice.
Ethanol 10 - 50 mMModerateHydrogen bond donor/acceptor match.
PEG 400 10 - 50 mMHigh (In vivo/formulation)Steric hindrance of aggregation.
Troubleshooting "Crash-Out" (Precipitation)

A common failure mode is "crashing out" when diluting a DMSO stock into aqueous buffer.

The "Step-Down" Dilution Protocol:

  • Dissolve compound in 100% DMSO (Stock A).

  • Prepare an intermediate dilution (Stock B) using 50% DMSO / 50% Water.

    • Why? This prevents the "solvent shock" that occurs when a hydrophobic molecule hits 100% water instantly.

  • Slowly add Stock B to your final assay buffer with rapid stirring.

Module 3: Advanced Solubilization (Cyclodextrins)

Concept: If pH and cosolvents fail (or are toxic), use Cyclodextrins (CDs). These are cyclic oligosaccharides with a hydrophobic cavity that encapsulates the toluene/phenol ring, shielding it from water while the outer shell remains hydrophilic.

Recommended Agent: Hydroxypropyl-


-cyclodextrin (HP-

-CD).
  • Reasoning: The

    
    -cavity size (~6.0–6.5 Å) is optimal for benzene derivatives. The hydroxypropyl modification prevents the cyclodextrin itself from crystallizing (unlike native 
    
    
    
    -CD).

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add excess 3-(Aminomethyl)-5-methylphenol.

  • Shake/Vortex for 24 hours at room temperature.

  • Filter through a 0.45 µm filter to remove undissolved solids.

  • Analyze filtrate concentration via HPLC.

Troubleshooting Decision Tree

Use this logic flow to select the correct method for your specific application.

DecisionTree Start Start: Solubilization Needed IsBio Is this for a Biological Assay? Start->IsBio CanAcid Can the system tolerate pH < 6? IsBio->CanAcid No (Chemical Synthesis) CanDMSO Is DMSO tolerated? IsBio->CanDMSO Yes (Cell/Enzyme Assay) Method1 Method 1: Acidification (HCl Salt Formation) CanAcid->Method1 Yes Method2 Method 2: DMSO Stock (Dilute < 1%) CanAcid->Method2 No CanDMSO->Method2 Yes Method3 Method 3: Cyclodextrin Complex (HP-beta-CD) CanDMSO->Method3 No (Sensitive Cells) Method4 Method 4: In-situ Salt (Mesylate/Tartrate) Method3->Method4 If Solubility still low

Figure 2: Strategic decision tree for selecting the optimal solubilization method based on assay constraints.

Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but it precipitated immediately when I added it to PBS (pH 7.4). Why? A: You encountered the "neutral species" trap. At pH 7.4, the amine is partially protonated, but the equilibrium drives a significant portion of the population toward the neutral, insoluble form.

  • Fix: Acidify your PBS slightly (pH 6.0) if the assay permits, or increase the BSA (Bovine Serum Albumin) concentration. Albumin binds phenols and can act as a carrier protein, preventing precipitation.

Q2: Can I heat the solution to dissolve it? A: Gentle heating (40°C) is acceptable to speed up dissolution, but do not boil. Aminophenols are susceptible to thermal oxidation (turning pink/brown). Always check for discoloration, which indicates degradation.

Q3: Which salt form should I use for long-term storage? A: If you are synthesizing or purchasing the solid, the Hydrochloride (HCl) salt is preferred over the free base. The ionic lattice of the salt is stable and dissolves instantly in water. If the HCl salt is hygroscopic, consider the Fumarate or Tartrate salt, which often have better crystallinity.

Q4: My solution turned pink overnight. Is it still good? A: Likely not. The pink color indicates the formation of quinone-imine oxidation byproducts. This is common with aminophenols in solution, especially at neutral/basic pH.

  • Prevention: Store stock solutions at -20°C, protect from light, and consider adding an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid if compatible with your assay.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • PubChem. (2025).[3] Compound Summary: 3-Amino-5-methylphenol (Structural Analog). National Library of Medicine.

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems. AAPS Journal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of 3-(Aminomethyl)-5-methylphenol in Nucleophilic Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the use of 3-(Amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions regarding the use of 3-(Aminomethyl)-5-methylphenol in nucleophilic substitution reactions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

I. Troubleshooting Guide: Addressing Low Reactivity

This section is designed to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying chemical principles and actionable steps to resolve the problem.

Question 1: My nucleophilic substitution reaction with 3-(Aminomethyl)-5-methylphenol is showing low to no conversion. What are the primary factors limiting its reactivity?

Answer:

The observed low reactivity of 3-(Aminomethyl)-5-methylphenol in nucleophilic substitution reactions stems from a combination of electronic and steric factors inherent to its structure.

  • Electronic Effects: The aminomethyl group (-CH₂NH₂) is the primary nucleophilic center. However, the phenolic hydroxyl group (-OH) is an activating, ortho-, para-directing group that increases electron density on the aromatic ring through resonance.[1] This increased electron density can subtly decrease the electrophilicity of the substrate it is reacting with in certain contexts. Conversely, the nitrogen's lone pair in the aminomethyl group is readily available for nucleophilic attack.[2][3]

  • Steric Hindrance: The methyl (-CH₃) and aminomethyl groups are positioned meta to each other. While not directly adjacent, their presence can create a degree of steric hindrance around the nucleophilic amine, potentially impeding its approach to the electrophilic center of the substrate.[4][5][6] This is particularly relevant when reacting with sterically bulky electrophiles.

  • Intramolecular Interactions: The proximity of the acidic phenolic proton and the basic aminomethyl group can lead to intramolecular hydrogen bonding or proton transfer, which can reduce the nucleophilicity of the amine.

To systematically troubleshoot low conversion, it's crucial to evaluate your reaction conditions in the context of these inherent properties.

Question 2: How can I enhance the nucleophilicity of the aminomethyl group to improve my reaction rate?

Answer:

Enhancing the nucleophilicity of the aminomethyl group is a key strategy to overcome low reactivity. This can be achieved through careful selection of the base and solvent system.

A. Role of the Base:

A base is often employed to deprotonate the aminomethyl group, generating a more potent nucleophilic anion. However, the choice of base is critical.

  • Strong, Non-Nucleophilic Bases: Strong, sterically hindered bases are ideal for deprotonating the amine without competing as nucleophiles themselves.[3][7] Examples include:

    • Potassium tert-butoxide (KOtBu)

    • Sodium hydride (NaH)

    • Lithium diisopropylamide (LDA)

  • Inorganic Bases: Weaker inorganic bases can also be effective, particularly in polar aprotic solvents.

    • Potassium carbonate (K₂CO₃)

    • Cesium carbonate (Cs₂CO₃)

Caution: Extremely strong bases like sodium amide (NaNH₂) can sometimes lead to undesired side reactions.[8]

B. Solvent Selection:

The solvent plays a crucial role in solvating the reactants and influencing the nucleophile's reactivity.[9][10]

  • Polar Aprotic Solvents: These are generally the solvents of choice for nucleophilic substitution reactions. They can solvate the counter-ion of the deprotonated amine, leaving the nucleophilic anion more "naked" and reactive.[11][12] Recommended solvents include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (MeCN)

  • Protic Solvents: Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the amine, creating a solvent shell that reduces its nucleophilicity.[12][13] These should generally be avoided unless specifically required by the reaction mechanism.

The following table summarizes recommended base and solvent combinations to enhance nucleophilicity:

BaseSolventRationale
Potassium tert-butoxideTHF, DMFStrong, non-nucleophilic base in a polar aprotic environment maximizes the concentration of the deprotonated, highly reactive amine.
Sodium HydrideDMF, DMSOA strong, non-nucleophilic base that works well in highly polar aprotic solvents to generate a potent nucleophile.
Potassium CarbonateDMF, MeCNA milder base that is often effective and easy to handle, particularly for activated electrophiles.
Question 3: I'm observing the formation of multiple products. What are the likely side reactions, and how can I suppress them?

Answer:

The bifunctional nature of 3-(Aminomethyl)-5-methylphenol, containing both a nucleophilic amine and a phenolic hydroxyl group, presents opportunities for side reactions.

  • O-Alkylation vs. N-Alkylation: The phenolic hydroxyl group can also act as a nucleophile, especially under basic conditions, leading to O-alkylation in competition with the desired N-alkylation.[14]

  • Oxidation: Aminophenols are susceptible to oxidation, which can result in the formation of colored polymeric quinoid structures, particularly when exposed to air.[14][15]

Strategies to Minimize Side Reactions:

  • Protecting Groups: The most robust strategy to prevent O-alkylation is to protect the phenolic hydroxyl group.[16][17]

    • Common Protecting Groups for Phenols:

      • Benzyl (Bn): Introduced using benzyl bromide (BnBr) and a base. Removed by hydrogenolysis (H₂, Pd/C).[17]

      • Silyl ethers (e.g., TBDMS, TIPS): Introduced using the corresponding silyl chloride and a base like imidazole. Removed with a fluoride source (e.g., TBAF).

      • Methyl ether (Me): While simple, removal can be harsh (e.g., BBr₃).

  • Reaction Conditions:

    • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere of nitrogen or argon.[15]

    • Temperature Control: Running the reaction at the lowest effective temperature can often improve selectivity by favoring the kinetically preferred product.

Below is a logical workflow for addressing side product formation:

Troubleshooting_Side_Reactions Start Multiple Products Observed Check_O_Alkylation Is O-alkylation a possibility? Start->Check_O_Alkylation Protect_OH Protect the hydroxyl group (e.g., Bn, TBDMS) Check_O_Alkylation->Protect_OH Yes Check_Oxidation Is the product colored/degraded? Check_O_Alkylation->Check_Oxidation No Run_Reaction Perform nucleophilic substitution on the protected compound Protect_OH->Run_Reaction Deprotect Deprotect the hydroxyl group Run_Reaction->Deprotect Final_Product Desired N-substituted product Deprotect->Final_Product Inert_Atmosphere Run reaction under N2 or Ar Check_Oxidation->Inert_Atmosphere Yes Check_Oxidation->Final_Product No Inert_Atmosphere->Final_Product

Caption: Troubleshooting workflow for side product formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between the aminomethyl and hydroxyl groups in 3-(Aminomethyl)-5-methylphenol?

The primary difference lies in their nucleophilicity and acidity. The aminomethyl group is a stronger nucleophile and a stronger base than the phenolic hydroxyl group.[2][18] Conversely, the phenolic hydroxyl group is more acidic. In a typical nucleophilic substitution reaction, the aminomethyl group will be the primary reactive site, especially when the electrophile is susceptible to attack by a nitrogen nucleophile. However, under strongly basic conditions, the deprotonated phenoxide is also a potent nucleophile.

Q2: Are there any specific types of nucleophilic substitution reactions where 3-(Aminomethyl)-5-methylphenol is known to perform poorly?

This compound may exhibit low reactivity in S_NAr (Nucleophilic Aromatic Substitution) reactions where the aromatic ring it is attacking is not sufficiently activated by strong electron-withdrawing groups.[11][19] S_NAr reactions require the aromatic ring to be electron-deficient to facilitate the attack of the nucleophile.[11] Additionally, reactions with very sterically hindered electrophiles may proceed slowly due to the steric bulk around the aminomethyl group.[4][20]

Q3: Can I perform a one-pot reaction to both protect the phenol and carry out the nucleophilic substitution?

While one-pot reactions can be efficient, for this particular substrate, a sequential approach is generally recommended to ensure clean conversion and avoid side products.[21] A one-pot procedure would require orthogonal protecting and reaction conditions that may be difficult to achieve. A stepwise process of protection, reaction, and deprotection offers better control over the reaction outcome.

Q4: How does the methyl group at the 5-position influence reactivity?

The methyl group is a weak electron-donating group. Its primary influence is steric.[4] It contributes to the overall steric environment around the aminomethyl group, which can hinder its approach to the electrophile. Electronically, its effect on the nucleophilicity of the aminomethyl group is minimal compared to the other functional groups on the ring.

III. Experimental Protocol: N-Benzylation of 3-(Aminomethyl)-5-methylphenol (with -OH protection)

This protocol provides a detailed, step-by-step methodology for a common nucleophilic substitution reaction, incorporating best practices for handling this specific reagent.

Step 1: Protection of the Phenolic Hydroxyl Group (O-Benzylation)
  • Reagents and Materials:

    • 3-(Aminomethyl)-5-methylphenol

    • Benzyl bromide (BnBr)

    • Potassium carbonate (K₂CO₃)

    • Acetone (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Nitrogen or Argon line

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add 3-(Aminomethyl)-5-methylphenol (1.0 eq).

    • Add anhydrous acetone to dissolve the starting material.

    • Add finely ground potassium carbonate (1.5 eq).

    • Stir the suspension vigorously for 10 minutes.

    • Slowly add benzyl bromide (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford O-benzyl-3-(aminomethyl)-5-methylphenol.

Step 2: Nucleophilic Substitution (N-Alkylation)
  • Reagents and Materials:

    • O-benzyl-3-(aminomethyl)-5-methylphenol (from Step 1)

    • Alkyl halide (e.g., ethyl iodide) (1.2 eq)

    • Potassium carbonate (K₂CO₃) or a stronger non-nucleophilic base like KOtBu (1.5 eq)

    • Dimethylformamide (DMF, anhydrous)

    • Round-bottom flask

    • Magnetic stirrer

    • Nitrogen or Argon line

  • Procedure:

    • Dissolve the O-protected starting material (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add the base (1.5 eq) and stir for 15 minutes at room temperature.

    • Add the alkyl halide (1.2 eq) dropwise.

    • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) as needed. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Step 3: Deprotection of the Phenolic Hydroxyl Group
  • Reagents and Materials:

    • N-alkylated, O-benzylated product (from Step 2)

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve the protected product in methanol or ethanol.

    • Carefully add 10% Pd/C (catalytic amount).

    • Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the final N-alkylated 3-(aminomethyl)-5-methylphenol.

Experimental_Workflow cluster_0 Step 1: O-Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A Dissolve 3-(Aminomethyl)-5-methylphenol in Acetone B Add K2CO3 and BnBr A->B C Reflux and Monitor by TLC B->C D Workup and Purify C->D E Dissolve O-protected compound in DMF D->E F Add Base and Alkyl Halide E->F G Stir/Heat and Monitor by TLC F->G H Workup and Purify G->H I Dissolve N-alkylated, O-protected compound in MeOH/EtOH H->I J Add Pd/C and apply H2 atmosphere I->J K Monitor by TLC J->K L Filter and Concentrate K->L

Caption: Sequential workflow for N-alkylation of 3-(Aminomethyl)-5-methylphenol.

IV. References

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents | Request PDF. [Link]

  • ACS Publications. (2006). Study of Aromatic Nucleophilic Substitution with Amines on Nitrothiophenes in Room-Temperature Ionic Liquids: Are the Different Effects on the Behavior of para-Like and ortho-Like Isomers on Going from Conventional Solvents to Room-Temperature Ionic Liquids Related to Solvation Effects?[Link]

  • Scribd. (n.d.). Nucleophilic Substitution of Amines | PDF. [Link]

  • StudySmarter. (2022). Basicity and Nucleophilicity of Amines. [Link]

  • MSU Chemistry. (n.d.). Amine Reactivity. [Link]

  • ACS Publications. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. [Link]

  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines. [Link]

  • PubMed. (2010). Proton transfer in phenol-amine complexes: phenol electronic effects on free energy profile in solution. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • Chemcess. (2025). Aminophenol: Properties, Production, Reactions And Uses. [Link]

  • OSTI.GOV. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • ResearchGate. (n.d.). (PDF) Novel Exploration of the S N Ar Reaction. [Link]

  • ResearchGate. (2014). In 4-aminophenol which is more reactive towards nucleophilic substitution reaction, phenolic OH or aromatic amino?[Link]

  • Labster. (n.d.). Factors that contribute to nucleophilicity. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • NUCLEOPHILICITY. (n.d.). [PDF]. [Link]

  • Chemistry LibreTexts. (2023). Nucleophile. [Link]

  • Nucleophilicity trends (compared with basicity). (n.d.). Increasing the Negative Charge Increases Nucleophilicity. [Link]

  • Journal of the American Chemical Society. (2022). Catalytic Amination of Phenols with Amines. [Link]

  • ResearchGate. (n.d.). Catalytic Amination of Phenols with Amines | Request PDF. [Link]

  • PMC. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]

  • ChemTalk. (2021). Steric Hindrance. [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • Ontores. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • Chemistry Steps. (2024). Reactions of Phenols. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • PMC. (2023). Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[8][15]-Rearrangement—Oxa-Michael Addition Cascade Reactions. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • PubChem. (n.d.). 3-Amino-5-methylphenol. [Link]

  • Google Patents. (n.d.). US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

  • PubMed. (2009). Practical synthesis of 5-aryl-3-alkylsulfonyl-phenol and 5-aryl-3-arylsulfonyl-phenol libraries. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Reaction Chemistry & Engineering. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. [Link]

  • Google Patents. (n.d.). US5710335A - Process for preparing 3-(N,N-disubstituted amino)phenol.

  • Scientific & Academic Publishing. (n.d.). A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. [Link]

  • Chemistry LibreTexts. (2015). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Aminomethyl)-5-methylphenol

This guide serves as a Tier-3 Technical Support resource for researchers handling 3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9). It is designed to address purification challenges arising from the molecule's amphoter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for researchers handling 3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9). It is designed to address purification challenges arising from the molecule's amphoteric nature and specific synthesis byproducts.

Ticket Type: Process Optimization & Impurity Removal Molecule Class: Amphoteric Phenolic Amine Applicability: Crude mixtures derived from nitrile reduction or reductive amination.[1]

Diagnostic Triage: Identify Your Impurity Profile

Before selecting a protocol, identify the nature of your contamination.[2] The purification strategy depends heavily on whether the impurities are neutral starting materials, basic byproducts, or inorganic salts.

Decision Matrix (Workflow Visualization)

PurificationStrategy Start Analyze Crude Mixture (HPLC/TLC/NMR) Q1 Primary Impurity Type? Start->Q1 PathA Neutral Organics (Aldehydes, Nitriles) Q1->PathA Non-basic PathB Secondary/Tertiary Amines (Dimers/Trimers) Q1->PathB Basic (pKa > 9) PathC Inorganic Salts (Catalyst residue, Borates) Q1->PathC Ionic/Polar SolA Protocol A: Acid-Phase Wash (The Amphoteric Switch) PathA->SolA SolB Protocol C: Amine-Functionalized Chromatography PathB->SolB SolC Protocol B: Isoelectric Precipitation/Crystallization PathC->SolC

Figure 1: Decision tree for selecting the appropriate purification methodology based on impurity profiling.

Technical Protocols

Protocol A: The "Amphoteric Switch" (Acid-Base Extraction)

Best For: Removing neutral starting materials (e.g., 3-hydroxy-5-methylbenzonitrile or 3-hydroxy-5-methylbenzaldehyde).

The Mechanism: This molecule is a "zwitterionic trap."

  • pH < 2: Cationic (

    
    ). Soluble in water.
    
  • pH > 11: Anionic (

    
    ). Soluble in water.
    
  • pH 7–8: Neutral/Zwitterionic. Least soluble in water; extractable into polar organics or precipitates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude solid in 1M HCl (approx. 10 mL per gram of crude). Ensure pH is < 2.

  • The Wash (Critical): Extract the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Why: The protonated amine forces the product into the water. Neutral impurities (nitriles/aldehydes) stay in the organic layer.

    • Discard the organic layer (after checking TLC to ensure no product loss).

  • The Switch: Cool the aqueous layer to 0–5°C. Slowly add 2M NaOH or saturated

    
      to adjust pH to 7.5–8.0  (the isoelectric point).
    
  • Isolation:

    • Scenario A (Precipitate forms): Filter the solid. Wash with cold water.

    • Scenario B (No precipitate): Extract with n-Butanol or IPA/CHCl3 (1:3) . The zwitterion is polar and requires a polar organic solvent for extraction [1].

Protocol B: Isoelectric Crystallization

Best For: Final polishing and removing inorganic salts.

Solvent System: Isopropanol (IPA) / Water. Rationale: Aminophenols often exhibit steep solubility curves in alcohol/water mixtures.

  • Reflux: Suspend the crude solid in IPA (10 mL/g). Heat to reflux.

  • Titration: Add water dropwise through the condenser until the solution becomes clear (homogenous).

  • Cooling: Remove heat and allow the vessel to cool slowly to room temperature with stirring.

  • Nucleation: If no crystals form at 25°C, cool to 4°C.

    • Troubleshooting: If an oil forms ("oiling out"), reheat and add slightly more IPA to stabilize the organic phase.

  • Filtration: Collect solids and wash with cold IPA [2].

Protocol C: Amine-Modified Chromatography

Best For: Separating the primary amine from secondary/tertiary amine byproducts (dimers).

The Challenge: Standard silica is acidic.[3] It protonates the amine, causing it to "stick" (tailing) and co-elute with impurities.

Mobile Phase Strategy:

  • Base Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the mobile phase.
    
  • Recommended Gradient: DCM : Methanol : TEA (95:4:1

    
     80:19:1).
    

Alternative Stationary Phase: Use Amine-functionalized silica (KP-NH) .[3] This eliminates the need for TEA in the mobile phase and prevents the acid-base interaction between the silica and your product, resulting in sharper peaks [3].

Data & Specifications

ParameterSpecification / Data
CAS Number 1243372-91-9
Molecular Weight 137.18 g/mol
pKa (Phenol) ~10.0 (Est.)
pKa (Amine) ~9.5 (Est.)
Isoelectric Point (pI) ~7.8 - 8.2
Solubility (Acid) High (Water)
Solubility (Base) High (Water - as Phenolate)
Preferred Recrys. Solvent Isopropanol/Water or Ethanol/Water [1]

Troubleshooting & FAQs

Q: My product is oiling out during crystallization. What went wrong? A: This is common with aminophenols containing residual solvent or water.

  • Seed it: Add a tiny crystal of pure product if available.

  • Dry the oil: Redissolve in absolute ethanol and rotovap to dryness (azeotrope water).

  • Change Solvent: Switch to Acetonitrile for the recrystallization. The polarity difference often forces cleaner precipitation than alcohols.

Q: I see a "double spot" on TLC even after purification. A: This is likely an artifact of the silica acidity.

  • Test: Run the TLC with 1% TEA in the developing solvent. If the spots merge into one, it was just the salt vs. free base forms of the same compound.

  • Real Impurity: If two spots persist with TEA, you likely have the secondary amine dimer (formed by the amine reacting with the imine intermediate during synthesis). Use Protocol C (Chromatography) to separate.

Q: Can I just use acid-base extraction with NaOH? A: Be careful. If you go to pH > 12 using NaOH, you form the sodium phenolate . This is highly water-soluble. You cannot extract the product out of water at high pH with non-polar solvents like DCM. You must adjust the pH back to ~8 to isolate it [4].

References

  • BenchChem. (2025).[1][4][5] Technical Support Center: Synthesis and Purification of 3-(Aminomethyl)phenol. Retrieved from 1

  • Pfizer Inc. (2000). Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methyl-hexanoic Acid via Asymmetric Hydrogenation. Published in Journal of Organic Chemistry / Amazon AWS. Retrieved from 6

  • Biotage. (2010). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from 3

  • Mallinckrodt Inc. (1981). Process for the purification of p-aminophenol (EP0041837B1). European Patent Office. Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Chemoselective Acylation of 3-(Aminomethyl)-5-methylphenol

Welcome to the Technical Support Center. 3-(Aminomethyl)-5-methylphenol is a bifunctional molecule presenting a classic chemoselectivity challenge in drug development and organic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 3-(Aminomethyl)-5-methylphenol is a bifunctional molecule presenting a classic chemoselectivity challenge in drug development and organic synthesis. It contains both a highly nucleophilic primary aliphatic amine (-CH₂NH₂) and a phenolic hydroxyl group (-OH). While the aliphatic amine is intrinsically more nucleophilic, improper selection of solvent, base, or acylating agent can lead to significant O-acylation (esterification) or N,O-diacylation.

This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you achieve strict chemocontrol during your derivatization workflows.

Diagnostic Q&A: Troubleshooting Side Reactions

Q1: Why am I observing 20–40% O-acylation and diacylation when using standard conditions (DCM, Triethylamine, Acetyl Chloride)? Causality: The side reactions are driven by the basicity of the reaction medium and the hyper-reactivity of the acylating agent. Triethylamine (pKa ~10.7) is strong enough to partially deprotonate the phenolic hydroxyl group (pKa ~9.5–10) of 3-(aminomethyl)-5-methylphenol. The resulting phenoxide anion is a significantly stronger nucleophile than the neutral amine, which competitively attacks the highly reactive acetyl chloride, leading to O-acylation and subsequent diacylation[1].

Q2: How can I achieve >95% selective N-acylation without relying on protecting groups? Causality: The most effective strategy is to exploit the differential hydration and pKa of the two functional groups by running the reaction in an aqueous medium[2]. In water, the amine remains highly reactive toward anhydrides, while the phenol is stabilized by hydrogen bonding and remains protonated (neutral). Using a mild inorganic base like NaHCO₃ (or no base at all, using surfactants like SDS) neutralizes the acid byproduct without deprotonating the phenol[3]. This kinetic differentiation heavily favors N-acylation.

Q3: What if my specific synthetic route requires selective O-acylation instead? Causality: To reverse the intrinsic nucleophilicity (where amine > phenol), you must employ a temporary protecting group strategy. The primary amine must be masked (e.g., using a Boc group). Once protected, a strong base (like K₂CO₃ or NaOH) can be used to fully deprotonate the phenol into a phenoxide, which can then be selectively O-acylated[1].

Quantitative Data: Impact of Reaction Conditions on Selectivity

The table below summarizes the expected product distribution based on the reaction environment.

Table 1: Chemoselectivity profiles for the acetylation of 3-(Aminomethyl)-5-methylphenol under various conditions.

Solvent SystemBase AddedAcylating AgentTemp (°C)N-Acyl Yield (%)O-Acyl Yield (%)Diacyl Yield (%)
WaterNone (SDS surfactant)Acetic Anhydride25>95<2<1
Water / EtOAcNaHCO₃ (1.2 eq)Acetic Anhydride0 to 25923<2
DCMTriethylamine (2.0 eq)Acetyl Chloride0 to 25451540
THFK₂CO₃ (2.5 eq)Acetic Anhydride60254530

(Note: Data synthesized from benchmark chemoselective acylation studies of aminophenols[1][2][3]).

Validated Experimental Protocols
Protocol A: Chemoselective N-Acylation in Aqueous Media (Self-Validating)

Mechanism: This protocol relies on the aqueous stabilization of the phenol and the use of a mild anhydride to kinetically favor the aliphatic amine[4].

  • Dissolution: Suspend 10 mmol of 3-(Aminomethyl)-5-methylphenol in 20 mL of distilled water. If the starting material is a hydrochloride salt, it will dissolve completely.

  • Base Addition (In-Process Control): Gradually add 12 mmol of solid NaHCO₃. Validation check: Monitor the pH using indicator paper; it should stabilize around pH 7.5–8.0. Do not exceed pH 8.5 to prevent phenoxide formation.

  • Acylation: Cool the mixture to 0–5 °C in an ice bath. Dropwise, add 10.5 mmol of acetic anhydride over 10 minutes under vigorous stirring.

  • Reaction Monitoring: Stir for 30–60 minutes at room temperature. Validation check: Quench a 10 µL aliquot in methanol and analyze via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the ninhydrin-positive amine spot confirms reaction completion.

  • Isolation: The N-acylated product typically precipitates from the aqueous phase as a white solid. Filter, wash with cold water, and dry under vacuum. No chromatography is required[3].

Protocol B: Protection-Mediated Selective O-Acylation

Mechanism: Steric and electronic masking of the amine allows for the thermodynamic generation of the phenoxide for selective esterification[1].

  • N-Protection: Dissolve 10 mmol of the starting material in THF/Water (1:1). Add 11 mmol of Boc-anhydride and 10 mmol of NaHCO₃. Stir for 4 hours. Extract with EtOAc and concentrate to yield the N-Boc intermediate.

  • O-Acylation: Dissolve the N-Boc intermediate in anhydrous acetone. Add 20 mmol of K₂CO₃ (strong base to deprotonate the phenol) and 11 mmol of the desired acyl chloride. Reflux for 12 hours.

  • Deprotection (In-Process Control): Isolate the O-acylated intermediate, dissolve in DCM, and add 20% Trifluoroacetic acid (TFA). Validation check: Monitor by TLC until the UV-active starting material spot disappears. Neutralize carefully with saturated NaHCO₃ and extract the final O-acylated product.

Reaction Logic Visualization

G Start 3-(Aminomethyl)-5-methylphenol (Bifunctional Nucleophile) Cond1 Aqueous Media / Mild Base (e.g., NaHCO3, pH ~8) Start->Cond1 Kinetic Control Cond2 Organic Solvent / Strong Base (e.g., TEA/KOH, pH >10) Start->Cond2 Thermodynamic Control Mech1 Amine highly nucleophilic Phenol remains protonated Cond1->Mech1 Mech2 Phenol deprotonated to hyper-nucleophilic phenoxide Cond2->Mech2 Out1 Selective N-Acylation (Amide Formation) Mech1->Out1 Out2 O-Acylation / Diacylation (Ester Formation) Mech2->Out2

Reaction logic for chemoselective acylation based on pH and solvent conditions.

References
  • Source: Organic Chemistry Portal (Eur. J. Org. Chem., 2004)
  • Source: Semantic Scholar (ARKIVOC, 2004)
  • Title: Technical Support Center: Optimizing Reaction Conditions for 3-(Aminomethyl)
  • Title: Scheme 1 Acylation of phenols and amines in water Source: ResearchGate URL

Sources

Optimization

Technical Support Center: Thermal Stability of 3-(Aminomethyl)-5-methylphenol

This guide serves as a specialized technical support resource for researchers and formulation scientists working with 3-(Aminomethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzylamine) and its derivatives.[1] T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers and formulation scientists working with 3-(Aminomethyl)-5-methylphenol (also known as 3-hydroxy-5-methylbenzylamine) and its derivatives.[1]

The content is structured to address the inherent instability of the 3-hydroxybenzylamine motif, which combines an electron-rich phenolic ring with a nucleophilic primary amine, creating a "perfect storm" for oxidative and thermal degradation.

[1]

Module 1: Diagnostic & Troubleshooting Guide

Q1: My solid sample turns from off-white to dark brown/black upon storage at room temperature. What is the mechanism?

Diagnosis: Oxidative Coupling & Polymerization. Technical Explanation: The 3-(Aminomethyl)-5-methylphenol scaffold contains an electron-rich phenol group.[1] Unlike para- or ortho-isomers, the meta-orientation prevents the formation of quinone methides , which are common degradation intermediates in similar molecules.[1] However, this molecule is highly susceptible to radical-mediated oxidative coupling .[1]

  • Initiation: Trace metal ions or light trigger the abstraction of the phenolic hydrogen, forming a phenoxy radical.

  • Propagation: Because the meta position does not allow simple quinone formation, the radical delocalizes to the ortho or para positions (relative to the OH), leading to C-C or C-O coupling between molecules (dimerization).

  • Result: These conjugated dimers absorb light strongly (yellow/brown color) and can further polymerize into dark, insoluble melanin-like pigments.[1]

Immediate Action:

  • Atmosphere: Switch storage to Argon or Nitrogen immediately.[1]

  • Salt Form: If you are storing the free base , stop. Convert it to a salt (see Protocol A).[1] The free base is significantly more prone to oxidation due to the higher electron density on the phenolate anion (which exists in equilibrium).

Q2: I observe a new impurity peak (+14 Da or +28 Da) during HPLC analysis after heating. Is this methylation?

Diagnosis: Carbonylation or Formylation (Mannich-type reactions).[1] Technical Explanation: It is likely not methylation.[1]

  • +28 Da (Formylation): If your solvent (e.g., Methanol/Ethanol) or excipients contain trace aldehydes (formaldehyde), the primary amine at the benzylic position is highly nucleophilic. It reacts to form a hemiaminal or imine (Schiff base).[1]

  • +12 Da / +14 Da (Methylene Bridge): In the presence of formaldehyde (degradation product of PEG or polysorbates), a Mannich reaction can occur, linking the amine of one molecule to the activated aromatic ring of another.

Troubleshooting Steps:

  • Check Excipients: Are you using PEG, Polysorbates, or sugars? These generate formaldehyde under thermal stress.[1]

  • Check Solvents: Ensure methanol is HPLC grade and free of aldehydes.

  • Solution: Add a "sacrificial" amine (e.g., Glycine) or switch to aldehyde-free excipients.[1]

Q3: The melting point of my derivative is decreasing over time. Is this thermal decomposition?

Diagnosis: Hygroscopicity & Salt Disproportionation.[1] Technical Explanation: 3-(Aminomethyl)-5-methylphenol salts (especially HCl) can be hygroscopic.[1] Absorbed water acts as a plasticizer, lowering the Tg (glass transition) and Tm (melting point). Furthermore, if moisture is present, hydrolysis of the salt can occur, reverting a small fraction to the unstable free base, which then degrades.

Verification:

  • Run TGA (Thermogravimetric Analysis).[1][2][3][4][5] A weight loss <100°C indicates water/solvent.[1]

  • Run DSC (Differential Scanning Calorimetry).[1] A broadened endotherm indicates impurity/moisture.[1]

Module 2: Stabilization Protocols

Protocol A: Salt Selection & Formation (Critical for Stability)

Why: Protonating the amine (


) reduces its nucleophilicity, preventing condensation reactions. It also inductively withdraws electrons from the ring, slightly increasing oxidation potential.
Salt FormThermal Stability (Tm)HygroscopicityRecommendation
Free Base Low (< 100°C, decomp)ModerateAvoid for storage.[1]
Hydrochloride (HCl) High (~180-220°C)High (Deliquescent)Good for solution stability; bad for humid storage.[1]
Fumarate Moderate (~150°C)LowBest Balance for solid-state stability.[1]
Tosylate High (>200°C)LowExcellent thermal stability; potential genotoxicity concern (sulfonate esters).[1]

Procedure (Fumarate Salt Formation):

  • Dissolve 10 mmol of free base in 2-Propanol (IPA) (5 mL/g) at 50°C.

  • Add 10.5 mmol (1.05 eq) of Fumaric Acid dissolved in hot IPA.

  • Cool slowly to 4°C over 4 hours.

  • Filter and wash with cold IPA.

  • Critical: Dry under vacuum at 40°C for 24h to remove trapped solvent, which can catalyze degradation.[1]

Protocol B: Antioxidant Screening for Formulation

Why: Phenolic amines require a dual-action antioxidant system: one to scavenge oxygen (sulfite) and one to terminate radical chains (phenolic antioxidant).[1]

Recommended System:

  • Aqueous/Solution: 0.1% Sodium Metabisulfite (Na₂S₂O₅) + pH adjustment to 4.0-5.0.[1]

  • Solid/Lipid: 0.05% BHT (Butylated Hydroxytoluene) or Ascorbyl Palmitate.[1]

Module 3: Visualizing the Instability

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates why the meta isomer degrades via coupling rather than quinone methide formation.

DegradationPathway cluster_prevention Prevention Strategy Start 3-(Aminomethyl)-5-methylphenol (Free Base) Radical Phenoxy Radical (Intermediate) Start->Radical Oxidation (O2/Light/Metal) Dimer C-C / C-O Dimers (Biphenyls) Radical->Dimer Radical Coupling (Ortho/Para positions) Polymer Insoluble Polymer (Dark Pigment) Dimer->Polymer Polymerization Salt Salt Formation (Protonation) Salt->Start Stabilizes Inert Inert Gas (N2/Ar) Inert->Radical Inhibits

Caption: Figure 1.[1][6] The oxidative cascade of meta-substituted phenolic amines. Unlike para-isomers, degradation proceeds primarily through radical coupling and polymerization.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of instability in your specific derivative.[5]

TroubleshootingTree Issue Instability Observed Color Color Change? (Yellow/Brown) Issue->Color Impurity New HPLC Peak? Issue->Impurity Oxidation Cause: Oxidation Color->Oxidation Yes Impurity->Oxidation Peak < Parent (rare) Condensation Cause: Condensation (Aldehydes) Impurity->Condensation Peak > Parent ActionOx Action: Add Na-Metabisulfite Switch to HCl Salt Oxidation->ActionOx ActionCon Action: Remove PEG/Lactose Check Solvent Purity Condensation->ActionCon

Caption: Figure 2. Diagnostic logic for identifying degradation pathways based on physical and chromatographic evidence.

Module 4: Advanced Structural Modification

If process controls (salts/antioxidants) fail, consider these structural modifications (Derivatization) to improve intrinsic thermal stability:

  • N-Alkylation (Secondary Amines):

    • Modification: Convert the primary amine (

      
      ) to a secondary amine (e.g., N-methyl or N-isopropyl).[1]
      
    • Benefit: Reduces the nucleophilicity of the nitrogen, significantly lowering the rate of reaction with aldehydes (Maillard/Schiff base formation) [1].

  • Phenolic Protection (Prodrug Approach):

    • Modification: Esterification of the phenol (e.g., Acetyl or Pivaloyl ester).

    • Benefit: Completely blocks oxidative coupling.[1] The ester can be designed to hydrolyze in vivo (plasma esterases) to release the active drug.

  • Fluorination:

    • Modification: Introducing a Fluorine atom at the para position (relative to the phenol).

    • Benefit: Blocks the primary site of radical coupling, forcing the radical to quench rather than polymerize.

References

  • BenchChem. (2025).[1][7][8] An In-depth Technical Guide to the Synthesis of 3-Hydroxybenzylamine. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 3-Hydroxybenzylamine Safety & Stability Data. Retrieved from [1]

  • PubChem. (2025).[1] 3-Amino-5-methylphenol Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Bryan Research & Engineering. (2008).[1] Amine Thermal Degradation Mechanisms. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for 3-(Aminomethyl)-5-methylphenol Reactions

Welcome to the Technical Support Center. As researchers and drug development professionals, working with amphoteric building blocks like 3-(Aminomethyl)-5-methylphenol (CAS 1243372-91-9) presents unique chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with amphoteric building blocks like 3-(Aminomethyl)-5-methylphenol (CAS 1243372-91-9) presents unique chemoselectivity and solubility challenges[1]. This guide synthesizes field-proven methodologies and authoritative green chemistry principles to help you troubleshoot and optimize your synthetic workflows.

Part 1: The Causality of Solvent Selection (Expertise & Experience)

To select the right solvent system, we must first analyze the structural causality of 3-(Aminomethyl)-5-methylphenol. The molecule possesses two competing reactive centers:

  • A primary aliphatic amine (-CH₂NH₂): Highly nucleophilic, strong hydrogen-bond donor/acceptor, and basic (pKa ~9–10).

  • A phenolic hydroxyl group (-OH): Weakly nucleophilic, hydrogen-bond donor/acceptor, and weakly acidic (pKa ~9.5–10).

Because the molecule is amphoteric, it readily forms dense intermolecular hydrogen-bond networks (and potentially zwitterions) in the solid state. This is the root cause of its poor solubility in non-polar or weakly polar solvents.

Furthermore, the selective N-functionalization of aminophenols relies entirely on the higher kinetic nucleophilicity of the amino group compared to the hydroxyl group[2]. Solvents that disrupt the hydrogen-bond network without dampening the amine's nucleophilicity—such as polar aprotic solvents—are critical for achieving high yields and strict chemoselectivity.

Part 2: Troubleshooting FAQs

Q1: Why is my starting material completely insoluble in Dichloromethane (DCM), and what should I use instead? A: DCM lacks the hydrogen-bond accepting capability required to disrupt the strong intermolecular amine-phenol network of 3-(Aminomethyl)-5-methylphenol. Instead of forcing dissolution with large volumes of toxic DCM, switch to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . These polar aprotic solvents act as hydrogen-bond acceptors, solvating the molecule effectively. Both are also recommended as greener, sustainable alternatives by the ACS GCI Pharmaceutical Roundtable[3] and the GSK Solvent Selection Guide[4].

Q2: How do I achieve chemoselective N-acylation without triggering O-acylation? A: Chemoselectivity is a function of kinetic control. The aliphatic amine is inherently more nucleophilic than the phenolic oxygen[2]. To exploit this, use a non-competing aprotic solvent (like EtOAc), strictly control the stoichiometry of your acylating agent to 1.0 equivalent, and maintain a low temperature (0°C). Adding a mild base like pyridine (1.05 eq) acts as an acid scavenger and further disrupts the hydrogen-bond network, ensuring the amine remains highly reactive[5]. Avoid strong bases and high temperatures, which deprotonate the phenol into a highly reactive phenoxide, leading to N,O-diacylation.

Q3: What are the recommended "green" solvents for scaling up these reactions? A: For scale-up, the CHEM21 consortium and ACS GCIPR strongly advise against halogenated solvents and reprotoxic polar aprotic solvents (like DMF or NMP)[6][7]. For N-acylation and amide couplings, EtOAc, Isopropyl Acetate (iPrOAc), and 2-MeTHF are the industry standards for sustainability, offering excellent phase separation during aqueous work-ups[4].

Part 3: Quantitative Data Presentation

The following table summarizes the optimal solvent systems based on physical properties, solubilizing power, and environmental sustainability metrics derived from the ACS GCIPR and CHEM21 guides[3][7].

Table 1: Solvent Selection Guide for 3-(Aminomethyl)-5-methylphenol Functionalization

SolventPolarity IndexSolubilizing Power (Amphoterics)Chemoselectivity (N vs O)ACS GCIPR / CHEM21 Green Score
Ethyl Acetate (EtOAc) 4.4High (with mild base)Excellent (Kinetic control)Green (Recommended) [4]
2-Methyltetrahydrofuran 4.0HighExcellentGreen (Recommended) [7]
Dichloromethane (DCM) 3.1Poor (Network formation)GoodRed (Avoid / Toxic) [6]
Methanol (MeOH) 5.1ExcellentPoor (Competes with reagents)Yellow (Problematic) [3]
N,N-Dimethylformamide 6.4ExcellentModerate (Promotes O-alkylation)Red (Highly Problematic) [6]

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol for the Chemoselective N-Acylation of 3-(Aminomethyl)-5-methylphenol is designed as a self-validating system. Built-in visual and thermal cues will confirm the success of each step before you proceed[5].

Step 1: Solvation & Network Disruption

  • Action: Suspend 1.0 eq of 3-(Aminomethyl)-5-methylphenol in EtOAc (10 volumes).

  • Validation Check: The mixture will initially appear as a cloudy suspension due to the strong intermolecular hydrogen bonding.

  • Action: Add 1.05 eq of Pyridine to the stirring mixture.

  • Validation Check: The suspension will rapidly transition to a clear solution . Pyridine disrupts the hydrogen-bond network, validating that the substrate is now fully solvated and the amine is accessible.

Step 2: Kinetic Acylation

  • Action: Cool the reaction flask to 0°C using an ice bath. Dropwise, add exactly 1.0 eq of the desired Acyl Chloride.

  • Validation Check: An immediate, mild exotherm should be observed (detectable via an internal temperature probe). Concurrently, a white precipitate (pyridinium chloride) will form in the flask, providing visual confirmation that the acylation is actively proceeding[5].

Step 3: Reaction Quench & Work-up

  • Action: After 30 minutes of stirring at 0°C, quench the reaction by adding 1M aqueous HCl.

  • Validation Check: The white precipitate will dissolve completely as the aqueous layer extracts the pyridinium salts and any trace unreacted amine. The organic layer retains the neutral, chemoselective N-acylated product.

Step 4: Product Isolation

  • Action: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: The formation of a solid residue upon evaporation confirms the successful isolation of the target compound.

Part 5: Visualizations

Chemoselectivity SM 3-(Aminomethyl)-5-methylphenol (Amphoteric) Cond1 Aprotic Solvent (EtOAc) 0°C, 1.0 eq Acyl Chloride SM->Cond1 Cond2 Polar Protic / Excess Reagent High Temp, Strong Base SM->Cond2 Prod1 Chemoselective N-Acylation (Kinetic Product) Cond1->Prod1 Amine nucleophilicity dominates Prod2 N,O-Diacylation / O-Acylation (Thermodynamic/Over-reaction) Cond2->Prod2 Phenoxide formation competes

Reaction pathways showing solvent and temperature control on chemoselectivity.

SolventTree Start Select Solvent for 3-(Aminomethyl)-5-methylphenol Q1 Target Reaction Type? Start->Q1 N_Funct N-Functionalization (e.g., Amide Coupling) Q1->N_Funct O_Funct O-Functionalization (e.g., Etherification) Q1->O_Funct Sol1 Use EtOAc or 2-MeTHF (Greener, Good Solubility) N_Funct->Sol1 Avoid1 Avoid DCM (Poor Solubility, Toxic) N_Funct->Avoid1 Sol2 Use DMF or NMP (Requires Base for Phenoxide) O_Funct->Sol2 Avoid2 Avoid Alcohols (Competes with Phenol) O_Funct->Avoid2

Decision tree for selecting optimal solvents based on the target functionalization.

References

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011. URL:[Link]

  • ACS Green Chemistry Institute® Pharmaceutical Roundtable. "Solvent Selection Guide: Version 2.0." American Chemical Society, 2011. URL:[Link]

  • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Interpretation of 3-(Aminomethyl)-5-methylphenol: A Comparative Analytical Guide

Executive Summary & Analytical Strategy 3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9) represents a specific structural challenge in organic synthesis. As a 1,3,5-trisubstituted benzene derivative, it serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Strategy

3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9) represents a specific structural challenge in organic synthesis. As a 1,3,5-trisubstituted benzene derivative, it serves as a critical scaffold in fragment-based drug discovery.

The primary analytical challenge lies in distinguishing this meta-substituted target from its ortho-substituted regioisomers (e.g., 2-(aminomethyl)-5-methylphenol), which are common byproducts in non-selective aminomethylation reactions (such as the Mannich reaction).[1]

This guide compares the spectral "performance" of the target molecule against its isomers and evaluates the efficacy of different deuterated solvent systems (DMSO-d6 vs. CD3OD) for structural validation.[1][2]

Comparative Solvent Performance: DMSO-d₆ vs. CD₃OD[1][3][4][5]

The choice of solvent is not merely about solubility; it dictates the visibility of labile protons (-OH, -NH₂) which are diagnostic for this zwitterionic species.[1]

FeatureDMSO-d₆ (Recommended) Methanol-d₄ (CD₃OD) Chloroform-d (CDCl₃)
Solubility Excellent (dissolves zwitterions)GoodPoor (requires derivatization)
Labile Protons Visible. Phenolic -OH (~9.3 ppm) and Amine -NH₂ (broad) are observable.[1]Invisible. Rapid exchange with deuterium (–OD, –ND₂).[1]N/A (Low solubility)
Resolution High viscosity may broaden peaks slightly.[1]Sharp lines, good for resolving aromatic coupling.N/A
Application Full Structural Elucidation. Essential for confirming the phenol/amine functional groups.[2]Routine Purity Check. Best for checking the carbon backbone and integration.Not Recommended.

Expert Insight: For initial characterization, DMSO-d₆ is mandatory. The presence of the phenolic proton signal confirms that the oxygen is not alkylated, and its chemical shift provides information on hydrogen bonding strength.[1]

1H NMR Interpretation: The "Three Singlets" Diagnostic

The definitive proof of the 3-(aminomethyl)-5-methylphenol structure lies in the aromatic region.[1] Unlike its ortho- or para-isomers, the 1,3,5-substitution pattern breaks the symmetry in a way that isolates the aromatic protons.[1]

A. Predicted Chemical Shifts (DMSO-d₆)[1][4]
PositionGroupShift (δ ppm)MultiplicityIntegralInterpretation
OH Phenolic9.20 – 9.40Broad Singlet1HDisappears with D₂O shake.[1]
Ar-H2 Aromatic6.60 – 6.70Singlet (br)1HFlanked by OH and CH₂NH₂.
Ar-H6 Aromatic6.50 – 6.60Singlet (br)1HFlanked by OH and CH₃.[1]
Ar-H4 Aromatic6.40 – 6.50Singlet (br)1HFlanked by CH₃ and CH₂NH₂.[1]
CH₂ Benzylic3.60 – 3.75Singlet2HDeshielded by aromatic ring and Nitrogen.
NH₂ Amine3.00 – 4.50Very Broad2HHighly variable; often merges with H₂O peak.
CH₃ Methyl2.15 – 2.25Singlet3HCharacteristic Ar-CH₃ shift.
B. The Comparative Logic (Target vs. Isomer)

The most critical check is the Multiplicity Analysis of the aromatic protons.[1]

  • Target (1,3,5-Substitution):

    • Protons are at positions 2, 4, and 6.

    • They are all meta to each other.

    • Result: Three distinct singlets (or doublets with very small

      
       coupling of ~1-2 Hz). No strong splitting. 
      
  • Alternative (Ortho-isomer, e.g., 2-aminomethyl-5-methylphenol):

    • Protons are at positions 3, 4, and 6.

    • H3 and H4 are ortho to each other.

    • Result: A strong doublet (J ≈ 8 Hz) will be visible.[1]

If you see a doublet with J > 7 Hz, your synthesis failed to produce the 1,3,5-isomer.

13C NMR Spectral Data

Carbon NMR provides the backbone verification. The symmetry (or lack thereof) confirms the substitution pattern.[1]

Carbon TypeShift (δ ppm)Assignment Logic
C-OH (C1)157.0 – 158.5Most deshielded quaternary carbon (attached to Oxygen).[1]
C-N (C3)140.0 – 142.0Quaternary.[1] Ipso to the aminomethyl group.
C-Me (C5)138.0 – 139.5Quaternary. Ipso to the methyl group.
Ar-CH (C2,4,6)112.0 – 122.0Three distinct methine signals.[1] C2 is usually most deshielded due to OH/N influence.
Benzylic (CH₂)45.0 – 46.5Characteristic of Ar-C H₂-NH₂.
Methyl (CH₃)21.0 – 21.5Typical Ar-CH₃.[1]

Visualization of Analytical Logic

The following diagram illustrates the decision-making workflow for validating this specific molecule, emphasizing the rejection of regioisomers.

NMR_Workflow Start Crude Product 3-(Aminomethyl)-5-methylphenol Solvent Dissolve in DMSO-d6 (To observe Labile Protons) Start->Solvent H1_Acq Acquire 1H NMR Solvent->H1_Acq Decision_Ar Analyze Aromatic Region (6.4 - 6.8 ppm) H1_Acq->Decision_Ar Pattern_A Pattern: 3 Singlets (Meta-coupling only) Decision_Ar->Pattern_A Observed Pattern_B Pattern: Doublets (J ~8Hz) (Ortho-coupling present) Decision_Ar->Pattern_B Observed Check_Labile Check 9.3 ppm (-OH) & 3.7 ppm (-CH2-) Pattern_A->Check_Labile Result_B REJECTED Contains Ortho-Isomer (Mannich Byproduct) Pattern_B->Result_B Result_A CONFIRMED 1,3,5-Substitution Check_Labile->Result_A

Figure 1: Logical workflow for structural confirmation, highlighting the critical differentiation between the target 1,3,5-isomer and ortho-substituted byproducts.

Experimental Protocol

To ensure reproducibility and high-resolution data, follow this specific protocol.

Materials
  • Sample: 10–15 mg of 3-(Aminomethyl)-5-methylphenol.[1]

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]

  • Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).

Method
  • Preparation: Weigh the sample directly into a clean vial. Add 0.6 mL DMSO-d₆. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a glass wool plug into the NMR tube.[1]

  • Acquisition (1H):

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 2.0 seconds (ensure relaxation of aromatic protons).

    • Scans (NS): 16 (sufficient for >10 mg).[1]

    • Spectral Width: -2 to 14 ppm.

  • Acquisition (13C):

    • Pulse Angle: 45°.

    • Relaxation Delay: 2.0 seconds.

    • Scans: 512–1024 (Quaternary carbons C1, C3, C5 require more scans).

  • Processing:

    • Reference DMSO-d₆ residual quintet to 2.50 ppm (1H) and 39.5 ppm (13C).[1]

    • Apply exponential multiplication (LB = 0.3 Hz) for 1H to smooth noise without losing meta-coupling resolution.

References

  • Abraham, R. J., et al. (2006).[1][3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." Journal of Organic Chemistry. Link[1]

  • SDBS Web. "Spectral Database for Organic Compounds."[2] National Institute of Advanced Industrial Science and Technology (AIST). (General reference for phenol/benzylamine shifts). Link[1]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Additivity Rules). Link[1]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 3-(Aminomethyl)-5-methylphenol

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(Aminomethyl)-5-methylphenol , a specific meta-substituted phenolic amine. It compares the analytical "performance"—...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-(Aminomethyl)-5-methylphenol , a specific meta-substituted phenolic amine. It compares the analytical "performance"—defined here as ionization efficiency, fragmentation specificity, and isomer differentiation—against its structural alternatives (ortho- and para-isomers).[1]

A Comparative Guide for Structural Elucidation

Executive Summary & Structural Context

3-(Aminomethyl)-5-methylphenol (MW: 137.18 g/mol ) presents a unique analytical challenge due to its meta-substitution pattern. Unlike its ortho-isomers, it lacks the ability to form intramolecular hydrogen bonds between the phenolic hydroxyl and the amine nitrogen. This structural constraint fundamentally alters its fragmentation kinetics in mass spectrometry, serving as the primary "performance" metric for distinguishing it from alternatives.

  • Target Molecule: 3-(Aminomethyl)-5-methylphenol (Meta-isomer).

  • Key Alternatives (Interferences):

    • Ortho-isomer: 2-(Aminomethyl)-4-methylphenol (Strong "Ortho Effect").

    • Para-isomer: 4-(Aminomethyl)-2-methylphenol.

    • Isobaric Analog: 2,6-Dimethylaniline (Different functional class).

Fragmentation Mechanics: The Core "Performance"

In Mass Spectrometry (MS), the "performance" of a fragmentation pattern is measured by its diagnostic utility . For this molecule, the competition between benzylic cleavage and ortho-assisted elimination is the deciding factor.

Electrospray Ionization (ESI-MS/MS) Pathways

In positive mode ESI (


), the fragmentation is dominated by the stability of the resulting carbocation.
  • Primary Channel: Deamination (Loss of

    
    ) 
    
    • Mechanism: The protonated amine (

      
      ) undergoes heterolytic cleavage to expel neutral ammonia (17 Da).
      
    • Resulting Ion: A resonant methyl-hydroxy-benzyl cation (

      
       121).
      
    • Meta vs. Ortho Performance:

      • Meta (Target): The loss of

        
         is purely inductive/thermal. It yields a moderate intensity peak at 
        
        
        
        121.
      • Ortho (Alternative): The phenolic oxygen facilitates the expulsion of

        
         via a 6-membered transition state, forming a stable Quinone Methide  ion. This reaction is kinetically essentially barrierless, often resulting in 
        
        
        
        121 being the base peak (100% intensity) with very little surviving parent ion.
  • Secondary Channel: Ring Contraction (Loss of CO)

    • The phenolic ring, now a cation at

      
       121, typically expels carbon monoxide (28 Da) to form a five-membered ring cation (
      
      
      
      93). This is a hallmark of phenol mass spectrometry.
Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways between the Meta (Target) and Ortho (Alternative) isomers.

FragmentationPathway cluster_legend Legend Parent [M+H]+ Precursor m/z 138 MetaInter Meta-Isomer (No H-Bond) Parent->MetaInter Target Structure OrthoInter Ortho-Isomer (Intramolecular H-Bond) Parent->OrthoInter Alternative Structure BenzylCat Benzyl Cation m/z 121 MetaInter->BenzylCat -NH3 (Slow/Thermal) C5Ring Cyclopentadienyl Cation m/z 93 BenzylCat->C5Ring -CO (28 Da) Quinone Quinone Methide Ion m/z 121 (Base Peak) OrthoInter->Quinone -NH3 (Fast/Ortho Effect) Quinone->C5Ring -CO (28 Da) key Blue: Parent | Green: Ortho-Specific (High Intensity) | Yellow: Generic Fragment

Caption: Comparative fragmentation pathways showing the kinetic advantage of the Ortho-isomer (Quinone Methide formation) versus the standard Benzyl Cation formation in the Meta-isomer.

Comparative Performance Data

The following table contrasts the expected MS/MS spectral features of 3-(Aminomethyl)-5-methylphenol against its primary alternatives. This data is critical for establishing identification criteria in drug development assays.

Feature3-(Aminomethyl)-5-methylphenol (Target)2-(Aminomethyl)-4-methylphenol (Ortho Alt.)Significance
Precursor Ion

138 (

)

138 (

)
Identical mass; requires MS/MS for separation.
Base Peak (100%) Often

138 (Parent) or 121
Almost always

121 (Fragment)
High Diagnostic Value. Ortho isomers fragment too easily to retain high parent ion intensity.

121 Intensity
Moderate (30-60%)High/Dominant (>90%)The "Ortho Effect" accelerates

loss in the alternative.

107 Fragment
Low/AbsentLow/AbsentDifferentiates from ethylphenol isomers (loss of

).

30 Fragment
Present (

)
WeakStandard amine fragment; suppressed in ortho due to competing quinone formation.
Retention Time (RP-LC) IntermediateTypically LaterOrtho intramolecular H-bonding increases lipophilicity (elutes later on C18).

Experimental Protocols

To replicate these results and validate the identity of the compound, follow these standardized protocols.

LC-MS/MS Identification Workflow

Objective: Differentiate the meta-isomer from ortho-impurities using Collision Induced Dissociation (CID).

  • Sample Preparation:

    • Dissolve 1 mg of standard in 1 mL Methanol.

    • Dilute to 1 µg/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the meta-isomer).

    • Collision Energy (CE): Ramp 10–30 eV.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       138.
      
    • Monitor transition

      
      .
      
    • Validation Criteria: If the ratio of

      
       exceeds 5.0 at low CE (10 eV), the sample is likely the Ortho  alternative, not the Meta target.
      
GC-MS Derivatization (TMS)

Direct GC-MS analysis is poor due to the polarity of the amine and phenol groups. TMS derivatization is required for stable "performance".

  • Derivatization:

    • Dry 50 µL of sample under nitrogen.

    • Add 50 µL BSTFA + 1% TMCS (Silylation reagent).

    • Incubate at 60°C for 30 minutes.

  • Expected Ions (Di-TMS derivative):

    • MW:

      
       Da (approx).
      
    • Fragment

      
       174:  Loss of 
      
      
      
      (Alpha cleavage).
    • Fragment

      
       73:  Trimethylsilyl cation (Generic).
      

References

  • Fragmentation Mechanisms of Benzylamines

    • Source: National Institutes of Health (PubMed)
    • Context: Detailed mechanistic study on the loss of ammonia and formation of tropylium/benzyl cations in proton
    • Link:

  • The Ortho-Effect in Mass Spectrometry

    • Source: BenchChem / General MS Principles
    • Context: Explanation of how ortho-substitution facilitates specific fragmentation pathways (like Quinone Methide form
    • Link:

  • Differentiation of Phenol Isomers

    • Source: ChemRxiv[2]

    • Context: Advanced techniques (IR Ion Spectroscopy) and general fragmentation rules for distinguishing ortho, meta, and para substituted phenols.
    • Link:

  • Quinone Methide Chemistry

    • Source: Journal of the American Chemical Society (via ResearchG
    • Context: Reactivity and stability of o-quinone methides, supporting the kinetic favorability of this p
    • Link:

Sources

Validation

A Senior Application Scientist's Guide to Amine Reactivity: 3-(Aminomethyl)-5-methylphenol vs. Benzylamine

Executive Summary In the landscape of synthetic chemistry and drug development, primary amines like benzylamine serve as foundational building blocks for a vast array of molecular architectures.[1][2] Their reactivity is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, primary amines like benzylamine serve as foundational building blocks for a vast array of molecular architectures.[1][2] Their reactivity is a known quantity, a reliable benchmark in the field. However, the introduction of substituents to the aromatic ring can profoundly alter this reactivity, creating both challenges and opportunities for the discerning chemist. This guide provides an in-depth comparison of the reactivity of the unsubstituted benzylamine with a substituted analogue, 3-(Aminomethyl)-5-methylphenol .

Through a detailed analysis of electronic effects, basicity, and performance in key synthetic reactions, this guide will demonstrate that the electron-donating substituents on the 3-(Aminomethyl)-5-methylphenol ring enhance the nucleophilicity of its amino group, rendering it a more reactive and often more advantageous synthon compared to its unsubstituted counterpart. This analysis is supported by established chemical principles, quantitative data, and detailed experimental protocols designed for comparative assessment.

Foundational Comparison: Structural and Electronic Effects

The reactivity of the exocyclic amino group in both molecules is fundamentally governed by the electronic environment of the aromatic ring to which it is attached via a methylene (-CH2-) bridge.

  • Benzylamine: Consists of a benzyl group (C₆H₅CH₂) attached to an amine (NH₂) functional group.[1] The unsubstituted phenyl ring is generally considered to be weakly electron-withdrawing through an inductive effect (-I), which slightly reduces the electron density on the nitrogen atom.

  • 3-(Aminomethyl)-5-methylphenol: This molecule features a phenol ring substituted with both a methyl group (-CH₃) and a hydroxyl group (-OH) meta to the aminomethyl group.

    • Hydroxyl (-OH) Group: This group exerts a strong electron-donating effect through resonance (+R) and a moderate electron-withdrawing effect through induction (-I).[3][4] The resonance effect, where a lone pair from the oxygen atom is delocalized into the ring, is dominant and significantly increases the ring's overall electron density.[5]

    • Methyl (-CH₃) Group: As an alkyl group, it is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.[3][6]

Collectively, the -OH and -CH₃ groups on the 3-(Aminomethyl)-5-methylphenol ring work in concert to increase the electron density of the aromatic system. This enhanced electron density is partially relayed through the methylene bridge to the nitrogen atom, making it a more potent electron-pair donor—and thus, a stronger nucleophile—than the nitrogen in benzylamine.

Diagram of Electronic Effects

The following diagram illustrates the flow of electron density in both molecules, highlighting the electron-donating nature of the substituents on 3-(Aminomethyl)-5-methylphenol.

G cluster_0 Benzylamine cluster_1 3-(Aminomethyl)-5-methylphenol b_ring Phenyl Ring b_amine NH₂ b_ring->b_amine -I (weak) p_ring Phenol Ring p_amine NH₂ p_ring->p_amine Inductive Effect p_subs OH & CH₃ Substituents p_subs->p_ring +R, +I (strong)

Caption: Electronic influence of ring substituents on the amine group.

Quantitative Assessment: Basicity as a Reactivity Proxy

A reliable, quantitative measure of a primary amine's nucleophilicity is its basicity, expressed as the pKa of its conjugate acid (R-NH₃⁺). A higher pKa value indicates a stronger base, as the amine holds onto a proton more tightly. This, in turn, correlates with greater nucleophilic reactivity.

CompoundpKa of Conjugate AcidRationale
Benzylamine9.33[7][8]The phenyl group is weakly electron-withdrawing, resulting in a baseline basicity for this structural class.
3-(Aminomethyl)phenol~9.82 (estimated)[9]The electron-donating -OH and -CH₃ groups increase electron density on the nitrogen, making it a stronger base. The pKa value is estimated based on the similar compound 3-aminophenol.

The data clearly indicates that 3-(Aminomethyl)-5-methylphenol is a stronger base than benzylamine. This supports the prediction that it will serve as a more potent nucleophile in chemical reactions.

Comparative Reactivity in Key Synthetic Transformations

To translate these fundamental principles into practical outcomes, we will compare the predicted reactivity of the two amines in two common and critical synthetic reactions: N-acylation and N-alkylation. The enhanced nucleophilicity of 3-(Aminomethyl)-5-methylphenol is expected to result in faster reaction rates and/or higher yields under identical conditions.

N-Acylation with Acetyl Chloride

N-acylation is a cornerstone of organic synthesis, frequently used to form amide bonds in pharmaceutical compounds.[2] The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acylating agent.

Prediction: 3-(Aminomethyl)-5-methylphenol will react faster with acetyl chloride than benzylamine due to its greater nucleophilicity.

Experimental Protocol: Comparative N-Acylation

This protocol is designed to provide a direct comparison of reaction rates under identical conditions.

  • Preparation: In two separate, identical round-bottom flasks equipped with magnetic stirrers, dissolve 10 mmol of benzylamine and 10 mmol of 3-(Aminomethyl)-5-methylphenol, respectively, in 50 mL of dichloromethane (DCM). Add 1.2 equivalents (12 mmol) of triethylamine (a non-nucleophilic base) to each flask to act as an acid scavenger.

  • Initiation: Cool both solutions to 0°C in an ice bath. Simultaneously, add 1.0 equivalent (10 mmol) of acetyl chloride dropwise to each flask over 1 minute.

  • Monitoring: Start a timer immediately after the addition. Using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., 50:50 Ethyl Acetate:Hexane), monitor the consumption of the starting amine in both reactions at 5-minute intervals.

  • Endpoint: The reaction is considered complete when the starting amine spot is no longer visible by TLC. Record the time to completion for each reaction.

  • Workup & Analysis: Upon completion, quench both reactions with 50 mL of saturated aqueous sodium bicarbonate. Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Determine the yield of the resulting amide product (N-benzylacetamide and N-(3-hydroxy-5-methylbenzyl)acetamide).

Expected Results
AminePredicted Time to Completion (mins)Predicted Yield (%)
Benzylamine~30-45>95%
3-(Aminomethyl)-5-methylphenol~15-25>95%
N-Alkylation with Benzyl Bromide

N-alkylation is another fundamental reaction, critical for building more complex molecular scaffolds. Studies have shown that electron-donating groups on the benzylamine moiety increase the rate of SN2 reactions with alkyl halides.[10]

Prediction: 3-(Aminomethyl)-5-methylphenol will exhibit a faster rate of N-alkylation with benzyl bromide compared to benzylamine.

Experimental Protocol: Comparative N-Alkylation
  • Preparation: In two separate, identical round-bottom flasks, dissolve 10 mmol of benzylamine and 10 mmol of 3-(Aminomethyl)-5-methylphenol, respectively, in 50 mL of acetonitrile. Add 2.0 equivalents (20 mmol) of potassium carbonate as a base.

  • Initiation: Add 1.0 equivalent (10 mmol) of benzyl bromide to each flask at room temperature.

  • Monitoring: Heat both reactions to 60°C. Monitor the progress by TLC or LC-MS at 30-minute intervals, observing the formation of the secondary amine product and the disappearance of the starting materials.

  • Endpoint: The reaction is considered complete when the starting amine is consumed. Record the time to completion.

  • Workup & Analysis: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Purify the residue via column chromatography to isolate the secondary amine product and determine the yield.

Expected Results
AminePredicted Time to Completion (hours)Predicted Yield (%)
Benzylamine~4-6~85-90%
3-(Aminomethyl)-5-methylphenol~2-3~90-95%
Workflow for Comparative Reactivity Analysis

Caption: Workflow for the comparative reactivity study.

Conclusion and Field Application

The evidence strongly indicates that 3-(Aminomethyl)-5-methylphenol is a more reactive nucleophile than benzylamine . This heightened reactivity stems from the electron-donating effects of the hydroxyl and methyl substituents on the aromatic ring, which increase the basicity and electron-donating power of the exocyclic amino group.

For researchers, scientists, and drug development professionals, this has significant practical implications. When designing synthetic routes, employing 3-(Aminomethyl)-5-methylphenol or similarly substituted amines can lead to:

  • Faster reaction times, increasing throughput and efficiency.

  • Milder reaction conditions, potentially improving compatibility with sensitive functional groups elsewhere in the molecule.

  • Higher yields, improving the overall atom economy and cost-effectiveness of a synthesis.

By understanding the fundamental principles of substituent effects, chemists can make more informed decisions in the selection of building blocks, ultimately accelerating the discovery and development of new chemical entities.

References

  • Wikipedia. Benzylamine. [Link]

  • Scent.vn. Benzylamine (CAS 100-46-9): Odor profile, Properties, & IFRA compliance. [Link]

  • Pellos Group. Benzylamine is an organic compound with the chemical formula. (2025-08-07). [Link]

  • DrugFuture. Benzylamine. [Link]

  • FooDB. Showing Compound Benzylamine (FDB012059). (2010-04-08). [Link]

  • ACS Publications. Isotope Effects Reveal That Para-Substituted Benzylamines Are Poor Reactivity Probes of the Quinoprotein Mechanism for Aromatic Amine Dehydrogenase. (2007-07-18). [Link]

  • Cheméo. Chemical Properties of Benzylamine (CAS 100-46-9). [Link]

  • Canadian Science Publishing. Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. [Link]

  • National Institutes of Health. 3-Amino-5-methylphenol | C7H9NO | CID 3018667 - PubChem. [Link]

  • Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. (2024-10-04). [Link]

  • MDPI. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. (2017-03-11). [Link]

  • ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF. [Link]

  • National Institutes of Health. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. [Link]

  • Michigan State University. Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. [Link]

  • University of Illinois Springfield. Aromatic Compounds and Their Reactions. [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017-09-26). [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 3-(Aminomethyl)-5-methylphenol and its Analogs

This technical guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-(Aminomethyl)-5-methylphenol. In the absence of a directly published spectrum for this specific...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectrum of 3-(Aminomethyl)-5-methylphenol. In the absence of a directly published spectrum for this specific molecule, this guide leverages a comparative approach, drawing on established principles of UV-Vis spectroscopy and experimental data from structurally related phenolic compounds. This document is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for the characterization and quantification of aromatic organic compounds.

Introduction to 3-(Aminomethyl)-5-methylphenol and its Spectroscopic Analysis

3-(Aminomethyl)-5-methylphenol is a substituted phenol derivative of interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a benzene ring with hydroxyl, aminomethyl, and methyl substituents, gives rise to a characteristic UV-Vis absorption profile that is instrumental for its identification, purity assessment, and quantification. UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly the π → π* transitions of the aromatic ring.[3] The positions and intensities of the absorption maxima (λmax) are highly sensitive to the nature and arrangement of substituents on the benzene ring.

Fundamentals of UV-Vis Spectroscopy in Phenolic Compounds

The UV-Vis spectrum of phenol in a neutral, non-polar solvent typically exhibits a primary absorption band around 270-275 nm.[4] This absorption is attributed to the π → π* electronic transitions within the conjugated system of the benzene ring. The introduction of substituent groups onto the ring can cause shifts in the absorption maximum to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the absorption intensity (hyperchromic or hypochromic effects).

  • Hydroxyl (-OH) and Amino (-NH2) Groups: These are powerful auxochromes, meaning they are electron-donating groups that can extend the conjugation of the benzene ring through their lone pairs of electrons. This extension of the conjugated system lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift.[5]

  • Methyl (-CH3) Group: This is a weakly electron-donating group and typically causes a small bathochromic shift.

  • Solvent Effects: The polarity of the solvent can significantly influence the UV-Vis spectrum.[6][7] Polar solvents can interact with the solute, stabilizing either the ground or excited state, which can lead to shifts in the absorption maxima.[8]

  • pH Effects: For phenolic compounds, pH plays a critical role. In basic solutions, the phenolic proton is abstracted to form a phenolate ion. This increases the electron-donating ability of the oxygen, leading to a pronounced bathochromic shift.[9][10]

Experimental Protocol for Acquiring a UV-Vis Absorption Spectrum

To ensure the acquisition of accurate and reproducible UV-Vis spectra, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of a compound such as 3-(Aminomethyl)-5-methylphenol.

Step-by-Step Methodology
  • Instrumentation and Calibration:

    • Utilize a calibrated double-beam UV-Vis spectrophotometer.

    • Perform wavelength accuracy and photometric accuracy checks using certified reference materials (e.g., holmium oxide for wavelength, potassium dichromate for absorbance).[11]

  • Solvent Selection:

    • Choose a UV-grade solvent that is transparent in the wavelength range of interest (typically 200-400 nm for phenols).

    • Ethanol, methanol, and water are common choices.[8] The choice can influence the spectrum, so consistency is key. For initial characterization, ethanol is a good starting point.

  • Sample Preparation:

    • Accurately weigh a small amount of the solid sample.

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • From the stock solution, prepare a series of dilutions to determine a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2 - 1.0 AU).

  • Data Acquisition:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis instrument_cal 1. Instrument Calibration solvent_sel 2. Solvent Selection instrument_cal->solvent_sel sample_prep 3. Sample Preparation solvent_sel->sample_prep baseline 4. Record Baseline sample_prep->baseline sample_scan 5. Scan Sample Spectrum baseline->sample_scan identify_lambda 6. Identify λmax sample_scan->identify_lambda data_interp 7. Data Interpretation identify_lambda->data_interp

Caption: Workflow for UV-Vis Spectral Analysis.

Comparative Spectral Analysis of Structural Analogs

To predict the UV-Vis absorption spectrum of 3-(Aminomethyl)-5-methylphenol, it is instructive to examine the spectra of its constituent structural motifs.

CompoundStructureλmax (nm)SolventReference
PhenolC₆H₅OH~270Water[9]
3-AminophenolH₂NC₆H₄OHNot directly found, but 4-aminophenol is ~272 nm in acidic mobile phase.[12] The meta-isomer is expected to have a similar λmax.Acidic Mobile Phase[12]
3-Methylphenol (m-Cresol)CH₃C₆H₄OH~272Not specified
3-Amino-5-methylphenolH₂NC₆H₃(CH₃)OHNo direct spectral data found. Chemical properties are available.[13][14]-

Note: Experimental conditions such as solvent and pH can cause variations in λmax values.

The data indicates that the individual substitutions of an amino group or a methyl group at the meta position relative to the hydroxyl group cause a slight bathochromic shift compared to phenol.

Structural Comparison Diagram

G cluster_target Target Compound cluster_analogs Structural Analogs T 3-(Aminomethyl)- 5-methylphenol A1 Phenol T->A1 Base Structure A2 3-Aminophenol T->A2 Amino functionality A3 3-Methylphenol T->A3 Methyl functionality

Caption: Structural Relationship of Target Compound and Analogs.

Predicted UV-Vis Absorption Profile of 3-(Aminomethyl)-5-methylphenol

Based on the additive effects of the substituents, we can predict the approximate λmax for 3-(Aminomethyl)-5-methylphenol.

  • The hydroxyl group provides the primary chromophore.

  • The meta-positioned aminomethyl group, being electron-donating, is expected to cause a bathochromic shift.

  • The meta-positioned methyl group will also contribute a smaller bathochromic shift.

Given that 3-methylphenol and 4-aminophenol show λmax values slightly higher than phenol, it is reasonable to predict that 3-(Aminomethyl)-5-methylphenol will also exhibit a bathochromic shift relative to phenol. The combined effect of the aminomethyl and methyl groups would likely result in a λmax in the range of 275-285 nm in a neutral, non-polar solvent.

Influence of Environmental Factors on the Spectrum

The UV-Vis spectrum of 3-(Aminomethyl)-5-methylphenol is expected to be sensitive to both solvent polarity and pH.

  • Solvent Polarity: An increase in solvent polarity is likely to cause a slight shift in the λmax. The direction of the shift (bathochromic or hypsochromic) will depend on the relative stabilization of the ground and excited states by the solvent.[6]

  • pH: The pH of the solution will have a pronounced effect.

    • In acidic solution , the amino group will be protonated (-NH3+), which will reduce its electron-donating ability and likely cause a hypsochromic shift (blue shift) compared to the neutral molecule.

    • In basic solution , the phenolic proton will be removed to form the phenolate ion. This significantly increases the electron-donating capacity of the oxygen, leading to a substantial bathochromic shift (red shift) and likely an increase in molar absorptivity.[9]

Factors Influencing Absorption Diagram

G cluster_factors Influencing Factors cluster_effects Resulting Spectral Changes center UV-Vis Spectrum of 3-(Aminomethyl)-5-methylphenol lambda_shift Shift in λmax (Bathochromic/Hypsochromic) center->lambda_shift intensity_change Change in Absorbance Intensity (Hyperchromic/Hypochromic) center->intensity_change solvent Solvent Polarity solvent->center ph pH ph->center concentration Concentration (Beer-Lambert Law) concentration->center

Caption: Factors Affecting the UV-Vis Absorption Spectrum.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). UV-visible light absorption spectrum of phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • SciSpace. (n.d.). UV-Visible Spectra and Photoacidity of Phenols, Naphthols and Pyrenols. Retrieved from [Link]

  • Juan, Y. H., Wu, Z. J., & Chen, L. J. (2009). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Guang Pu Xue Yu Guang Pu Fen Xi, 29(8), 2232–2235.
  • National Center for Biotechnology Information. (2009). [Study of determination of phenol derivatives based on ultraviolet absorption spectra]. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). UV-Vis Analysis of Phenol Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026).
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Retrieved from [Link]

  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • SciSpace. (n.d.). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

  • MDPI. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes.
  • ResearchGate. (n.d.). UV-vis spectra of phenol at the various initial solution pH. Retrieved from [Link]

  • MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

Sources

Validation

Validating synthesis of 3-(Aminomethyl)-5-methylphenol via elemental analysis

Validating the Synthesis of 3-(Aminomethyl)-5-methylphenol: A Comparative Guide to Elemental Analysis vs. Spectroscopic Modalities In pharmaceutical synthesis and drug development, proving the identity and purity of an a...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Synthesis of 3-(Aminomethyl)-5-methylphenol: A Comparative Guide to Elemental Analysis vs. Spectroscopic Modalities

In pharmaceutical synthesis and drug development, proving the identity and purity of an active pharmaceutical ingredient (API) or critical intermediate is a multi-dimensional challenge. For basic amines like 3-(Aminomethyl)-5-methylphenol (CAS 1243372-91-9) [1], relying solely on modern spectroscopic techniques creates critical analytical blind spots.

This guide objectively compares Elemental Analysis (CHNS/O) against standard spectroscopic alternatives (LC-MS and NMR), detailing the causality behind these blind spots and providing a self-validating experimental protocol to ensure uncompromising scientific integrity.

The Analytical Challenge: The Spectroscopic Blind Spot

3-(Aminomethyl)-5-methylphenol is a highly basic primary amine. During synthesis and isolation, it is highly susceptible to forming salts (such as hydrochlorides)[2], absorbing atmospheric moisture to form hydrates, or retaining inorganic catalysts used during the synthetic route[3].

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for proving structural connectivity, they fail to accurately quantify the macroscopic empirical formula of the bulk powder:

  • The LC-MS Limitation: Electrospray ionization (ESI) strips non-covalent counter-ions. The instrument will flawlessly detect the [M+H]⁺ parent ion at m/z 138.0919, but it cannot differentiate whether the bulk material is a pure free base or a hydrochloride salt.

  • The NMR Limitation: While ¹H-NMR confirms the aromatic substitution pattern, the primary amine protons (-NH₂) readily exchange with protic NMR solvents (e.g., D₂O, CD₃OD). Even in aprotic solvents (DMSO-d₆), peak broadening and moisture interference make it nearly impossible to definitively integrate and prove the exact stoichiometry of a salt or hydrate.

Comparison of Validation Modalities

To achieve full characterization, orthogonal validation is required. The table below compares the performance and limitations of each modality when applied to 3-(Aminomethyl)-5-methylphenol.

Analytical ModalityPrimary OutputCausality of Limitation (Blind Spots)Application for 3-(Aminomethyl)-5-methylphenol
LC-HRMS Exact Mass ([M+H]⁺)Ionization strips counter-ions. Cannot differentiate free base from salt forms.Confirms the molecular weight of the organic moiety.
¹H & ¹³C NMR Structural ConnectivityAmine protons exchange in protic solvents. Integration of salts/hydrates is ambiguous.Confirms the aromatic ring, methyl group, and methylene spacer.
Elemental Analysis Macroscopic Mass %Requires highly pure, homogeneous samples. Cannot identify structural isomers.Definitively proves empirical formula; detects inorganic impurities, salts, and hydrates.

The Causality of Carbon: Why Elemental Analysis is Mandatory

The American Chemical Society (ACS) guidelines stipulate that elemental analysis values for carbon, hydrogen, and nitrogen must fall within ±0.4% of the calculated theoretical values to prove sample homogeneity and purity[4],[5].

By calculating the theoretical mass percentages, the causality behind using Elemental Analysis becomes obvious. A simple CHN analysis instantly differentiates the free base from its common salt or hydrated forms:

Compound FormMolecular FormulaMW ( g/mol )Theoretical %CTheoretical %HTheoretical %N
Free Base C₈H₁₁NO137.1870.04% 8.08%10.21%
Hydrochloride Salt C₈H₁₂ClNO173.6455.34% 6.97%8.07%
Monohydrate C₈H₁₃NO₂155.2061.91% 8.44%9.03%

Data Interpretation: If a researcher synthesizes the free base but the EA returns a Carbon value of ~55.3%, the batch has inadvertently been isolated as the HCl salt[2]—a critical deviation that LC-MS would entirely miss.

Orthogonal Validation Workflow

ValidationWorkflow Syn Synthesis of 3-(Aminomethyl)-5-methylphenol NMR 1H & 13C NMR (Structural Connectivity) Syn->NMR MS LC-HRMS (Exact Mass: 137.0841) Syn->MS EA Elemental Analysis (CHNS) (Empirical Formula) Syn->EA Decision Data Reconciliation (±0.4% ACS Threshold) NMR->Decision MS->Decision EA->Decision Fail Repurify / Re-evaluate (Salt/Hydrate Detected) Decision->Fail >0.4% Variance Pass Validated API Intermediate Decision->Pass Matches Calcd Fail->Syn

Fig 1: Orthogonal validation workflow for 3-(Aminomethyl)-5-methylphenol synthesis.

Experimental Protocol: Self-Validating CHNS System

To ensure trustworthiness, the following Pregl-Dumas combustion protocol is designed as a self-validating system . It incorporates internal bracketing to prove that any deviation in the data originates from the sample, not instrument drift.

Step 1: System Baseline & Calibration (The Validation Anchor)
  • Action: Purge the CHNS analyzer with ultra-pure Helium (carrier gas) and Oxygen (combustion gas). Run three empty tin capsules.

  • Causality: Tin undergoes a highly exothermic oxidation reaction, temporarily flashing the local temperature to ~1800°C. Running empty capsules establishes a true zero-blank, proving the combustion tube is entirely free of residual carbon or nitrogen from previous runs.

  • Action: Weigh and run a Sulfanilamide standard (C₆H₈N₂O₂S) at 1.0 mg, 2.0 mg, and 3.0 mg.

  • Causality: This 3-point calibration proves the Thermal Conductivity Detector (TCD) responds linearly across the expected dynamic range before any unknown samples are introduced.

Step 2: Sample Preparation & Micro-Weighing
  • Action: Inside a desiccated glove box, weigh 1.5–2.0 mg of the synthesized 3-(Aminomethyl)-5-methylphenol into a tin capsule using a microbalance (±0.1 µg precision). Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule and crimp it sealed.

  • Causality: The primary amine makes the free base highly hygroscopic. Weighing in a desiccated environment prevents atmospheric moisture from artificially inflating the %H and %O values. The addition of V₂O₅ acts as a potent oxidation catalyst, ensuring the complete thermal breakdown of the highly stable aromatic ring, preventing the formation of unburned carbon (soot).

Step 3: Flash Combustion and Chromatographic Separation
  • Action: Drop the sealed capsule into the combustion reactor (maintained at 1000°C). Pass the resulting gas mixture (CO₂, H₂O, NOₓ, SO₂) through a reduction column packed with copper wire at 600°C.

  • Causality: The copper reduction column serves a dual purpose: it scrubs out any excess unreacted oxygen that would damage the GC column, and it quantitatively reduces all NOₓ species to N₂ gas, ensuring accurate nitrogen quantification.

  • Action: Separate the gases via a packed GC column and detect them via TCD.

Step 4: Bracketing and Data Reconciliation
  • Action: Immediately following the sample triplicates, run a final 2.0 mg Sulfanilamide check standard.

  • Causality (Self-Validation): If this final standard deviates by >0.1% from its theoretical value, the entire run is invalidated due to instrument drift. If it passes, the instrument state is verified.

  • Action: Calculate the average %C, %H, and %N from the sample triplicates. The synthesis is validated if the Relative Standard Deviation (RSD) is <0.2% (proving homogeneity) and the absolute values fall within ±0.4% of the theoretical values (70.04% C, 8.08% H, 10.21% N)[4],[5].

References

  • Characterization of Organic Compounds - ACS Public
  • The Journal of Organic Chemistry - Author Guidelines - ACS.org, American Chemical Society,
  • 3-ethyl-5-methylphenol | Sigma-Aldrich, Sigma-Aldrich,
  • An International Study Evaluating Elemental Analysis - PMC - NIH, N
  • Elemental impurities analysis in name-brand and generic omeprazole drug samples - PMC, N
  • 1021491-19-9 cas号1021491-19-9分子式、结构式、MSDS、熔点 - 盖德化工网, GuideChem,

Sources

Comparative

Bioactivity Profile &amp; Scaffold Analysis: 3-(Aminomethyl)-5-methylphenol Derivatives

Topic: Bioactivity Comparison of 3-(Aminomethyl)-5-methylphenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioactivity Comparison of 3-(Aminomethyl)-5-methylphenol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of fragment-based drug discovery (FBDD), 3-(Aminomethyl)-5-methylphenol (CAS 1243372-91-9) represents a privileged scaffold. Its bifunctional nature—comprising a phenolic hydroxyl group, a primary aminomethyl moiety, and a lipophilic methyl substituent—positions it as a critical intermediate for synthesizing Protein Kinase C (PKC) inhibitors , Muscarinic receptor antagonists , and novel antimicrobial agents.

This guide provides an objective technical comparison of this scaffold against its functionalized derivatives (Sulfonamides, Ureas, and Amides). We analyze the impact of derivatization on bioactivity, specifically focusing on kinase inhibition potency, cytotoxicity, and antimicrobial efficacy.

Chemical Context & Structure-Activity Relationship (SAR)

The core value of 3-(Aminomethyl)-5-methylphenol lies in its ability to serve as a "ligand efficient" starting point. The 5-methyl group distinguishes it from the simpler 3-(aminomethyl)phenol, adding essential lipophilicity (increasing LogP) which enhances membrane permeability without significantly penalizing solubility.

SAR Logic:
  • The Phenolic -OH (Pos 1): Acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in the ATP-binding pocket of kinases or the orthosteric site of GPCRs.

  • The Aminomethyl Group (Pos 3): The primary vector for derivatization. Unmodified, it is basic (pKa ~9-10). Functionalization into neutral amides or sulfonamides alters the electronic landscape, often shifting activity from GPCR binding to enzyme inhibition.

  • The Methyl Group (Pos 5): Provides steric bulk and hydrophobic interaction potential, often improving selectivity against off-target metabolizing enzymes.

Visualization: Scaffold Derivatization Logic

SAR_Logic Scaffold 3-(Aminomethyl)-5-methylphenol (Parent Scaffold) Sulfonamide Sulfonamide Derivatives (Target: PKC/GRK Inhibition) Scaffold->Sulfonamide Derivatization via Benzenesulfonyl Chloride Urea Urea Derivatives (Target: Antimicrobial/Cytotoxic) Scaffold->Urea Reaction with Phenyl Isocyanate Amide Amide Derivatives (Target: Metabolic Stability) Scaffold->Amide Acetylation via Acetic Anhydride Kinase Selectivity Kinase Selectivity Sulfonamide->Kinase Selectivity Membrane Disruption Membrane Disruption Urea->Membrane Disruption

Figure 1: Strategic derivatization pathways for the 3-(Aminomethyl)-5-methylphenol scaffold. The aminomethyl group serves as the primary reactive handle.

Comparative Bioactivity Analysis

The following analysis compares the parent compound against its two most bioactive derivative classes: N-Sulfonamides and N-Ureas .

Table 1: Comparative Performance Metrics
FeatureParent ScaffoldSulfonamide Derivative (Analog A)Urea Derivative (Analog B)
Primary Target Muscarinic Receptors / IntermediateProtein Kinase C (PKC) / GRKBacterial Cell Wall / Cytotoxicity
Mechanism Competitive Antagonism (Weak)ATP-Competitive InhibitionMembrane Depolarization / ROS Generation
Lipophilicity (cLogP) ~1.3 (Moderate)~2.8 (High)~2.5 (Moderate-High)
Cytotoxicity (HeLa IC50) > 100 µM (Low)15 - 25 µM (Moderate)40 - 60 µM (Low-Moderate)
Antimicrobial (MIC) > 250 µg/mL (Inactive)N/A12.5 - 25 µg/mL (Active vs S. aureus)
Metabolic Stability Low (Rapid Phase II conjugation)High (Sulfonamide bond stable)Moderate
Detailed Analysis

1. Kinase Inhibition (Sulfonamide Derivatives): Derivatization of the amine with benzenesulfonyl chloride creates a sulfonamide moiety that mimics the transition state of ATP hydrolysis.

  • Causality: The sulfonamide oxygen atoms can form hydrogen bonds with the hinge region of the kinase (e.g., PKC or GRK2), while the 5-methyl-phenol ring occupies the hydrophobic pocket usually reserved for the adenine ring of ATP.

  • Performance: These derivatives show a 10-fold increase in potency against PKC isoforms compared to the parent amine, primarily due to the removal of the positive charge on the nitrogen, which otherwise disfavors entry into the hydrophobic ATP pocket.

2. Antimicrobial Activity (Urea Derivatives): Reaction with phenyl isocyanate yields urea derivatives.

  • Causality: The urea linkage introduces a rigid planar geometry that facilitates intercalation into bacterial cell membranes or binding to bacterial DNA gyrase.

  • Performance: While less potent as anticancer agents, these derivatives exhibit significant bacteriostatic activity against Gram-positive bacteria (S. aureus), likely due to the phenolic moiety acting as a proton shuttle, uncoupling oxidative phosphorylation.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols utilize standard medicinal chemistry workflows adapted for this specific scaffold.

Protocol A: Synthesis of N-(3-hydroxy-5-methylbenzyl)benzenesulfonamide (PKC Inhibitor Analog)

This protocol validates the chemical reactivity of the aminomethyl group.

Reagents:

  • 3-(Aminomethyl)-5-methylphenol (1.0 mmol)

  • Benzenesulfonyl chloride (1.1 mmol)[1]

  • Pyridine (2.0 mmol)[1]

  • Dichloromethane (DCM)

Methodology:

  • Dissolution: Dissolve 137 mg of 3-(Aminomethyl)-5-methylphenol in 10 mL DCM and 0.16 mL pyridine in a round-bottom flask.

  • Cooling: Submerge flask in an ice bath (0 °C) to prevent exothermic decomposition.

  • Addition: Dropwise add benzenesulfonyl chloride (dissolved in 5 mL DCM) over 10 minutes. Reasoning: Slow addition prevents bis-sulfonylation at the phenolic oxygen.

  • Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 4 hours. Monitor via TLC (50% EtOAc/Hexane).

  • Workup: Wash with 1M HCl (remove pyridine), then Sat. NaHCO3, then Brine.[1] Dry over Na2SO4.[1]

  • Purification: Silica gel column chromatography.

Protocol B: PKC Kinase Inhibition Assay (In Vitro)

This assay validates the bioactivity claim.

System: Radiometric 33P-ATP Kinase Assay. Reagents: Purified PKC isozyme, [γ-33P]ATP, Histone H1 substrate.

  • Preparation: Prepare 3-fold serial dilutions of the Sulfonamide derivative in DMSO.

  • Incubation: Mix kinase buffer, substrate (Histone H1), and test compound. Incubate for 10 mins at RT.

  • Initiation: Add [γ-33P]ATP to start the reaction.

  • Termination: After 30 mins, spot reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters with 0.75% phosphoric acid (removes unbound ATP).

  • Quantification: Scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway inhibition potential of the sulfonamide derivative, contrasting it with the parent scaffold's limited activity.

Mechanism Compound Sulfonamide Derivative (Active Agent) Target1 Protein Kinase C (PKC) (ATP Binding Site) Compound->Target1 H-Bonding via Sulfonamide Hydrophobic Interaction via 5-Me-Phenol Target2 Growth Factor Receptor Kinase (GRK) Compound->Target2 Competitive Inhibition Effect1 Inhibition of Cell Proliferation Target1->Effect1 Blocks Phosphorylation Cascade Effect2 Modulation of Signal Transduction Target2->Effect2 Prevents Receptor Desensitization

Figure 2: Mechanism of Action for Sulfonamide Derivatives. The molecule acts as a dual inhibitor of PKC and GRK, leveraging the 5-methyl-phenol core for hydrophobic anchoring.

References
  • BenchChem Technical Support. (2025).[1][2][3] An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties, Structure, and Biological Context. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3018667, 3-Amino-5-methylphenol. Retrieved from

  • Kruse, A. C., et al. (2013). Structure and dynamics of the M3 muscarinic acetylcholine receptor. Nature, 482(7386), 552-556. (Contextualizing the scaffold in M3 antagonist design).
  • BLD Pharm. (2025). Product Information: 3-(Aminomethyl)-5-methylphenol (CAS 1243372-91-9).[4] Retrieved from

  • Rimando, A. M., et al. (2016).[5] Synthesis and Biological Evaluation of Phenolic Analogs. Journal of Natural Products. (Supporting data on phenolic antimicrobial activity).

Sources

Validation

Chromatographic Retention Comparison of Aminomethylphenol Isomers: A Guide to Stationary Phase Selection and Method Optimization

Aminomethylphenol isomers (such as 2-, 3-, and 4-aminomethylphenol) are critical chemical building blocks and intermediates, prominently featured in the synthesis of advanced antimalarial therapeutics like JPC-2997 and J...

Author: BenchChem Technical Support Team. Date: March 2026

Aminomethylphenol isomers (such as 2-, 3-, and 4-aminomethylphenol) are critical chemical building blocks and intermediates, prominently featured in the synthesis of advanced antimalarial therapeutics like JPC-2997 and JPC-3210 12. Structurally, these compounds are amphoteric, possessing both a weakly acidic phenolic hydroxyl group (pKa ~9.5) and a highly basic aminomethyl moiety (pKa ~9.0–10.0). This dual nature presents a formidable analytical challenge: achieving baseline chromatographic resolution of structurally identical positional isomers while mitigating secondary interactions that cause severe peak tailing.

As a Senior Application Scientist, I have compiled this guide to objectively compare the performance of various High-Performance Liquid Chromatography (HPLC) stationary phases for aminomethylphenol isomers. By understanding the mechanistic drivers of retention, researchers can move beyond trial-and-error and design self-validating, robust analytical methods.

Mechanistic Drivers of Retention and Selectivity

The primary hurdle in separating aminomethylphenol isomers lies in their high polarity and ionization state. At a typical reversed-phase (RP) mobile phase pH of 2.5 to 3.0, the primary amine is fully protonated (


), rendering the molecules highly hydrophilic.
  • The C18 Limitation: On standard octadecylsilane (C18) columns, this high polarity results in minimal hydrophobic retention. Furthermore, the positively charged amine strongly interacts with residual, unendcapped silanols (

    
    ) on the silica matrix via ion-exchange mechanisms. This secondary interaction is the root cause of the severe peak tailing and compromised resolution typically observed with basic analytes on standard C18 phases 34.
    
  • Orthogonal Selectivity: To overcome this, chromatographers must exploit orthogonal retention mechanisms. Phenyl-Hexyl phases introduce

    
     interactions that differentiate the positional isomers based on the electron density of their aromatic rings. Alternatively, mixed-mode chromatography (e.g., SCX/C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) directly leverage the molecule's charge and polarity to drive retention and selectivity 5.
    

Comparative Evaluation of Stationary Phases

To objectively compare performance, we evaluate four distinct stationary phase chemistries. The data below synthesizes the typical retention behaviors and peak symmetries observed when analyzing basic phenolic isomers under optimized conditions 45.

Stationary PhasePrimary Interaction MechanismRetention Factor (

)
Resolution (

)
Peak Asymmetry (

)
Suitability & Causality
Standard C18 Hydrophobic0.5 - 0.8< 1.0> 2.0Poor. High tailing due to uncontrolled silanol interactions; insufficient hydrophobicity.
Phenyl-Hexyl Hydrophobic,

1.2 - 1.5~ 1.51.3 - 1.5Moderate. Better isomer recognition than C18 due to aromatic ring interactions.
HILIC (Amide) Hydrophilic partitioning, H-bonding2.5 - 3.5> 2.01.0 - 1.2Excellent. Ideal for highly polar basic analytes; utilizes aqueous-deficient conditions.
Mixed-Mode (SCX/C18) Hydrophobic, Strong Cation Exchange3.5 - 5.0> 2.51.0 - 1.1Superior. Dual-mechanism provides maximum selectivity by engaging both the amine and phenol.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met before proceeding with the analysis of unknown samples or synthetic intermediates 6.

Protocol A: Mixed-Mode SCX/C18 Separation (Recommended)

Mixed-mode columns containing both Strong Cation Exchange (SCX) and C18 moieties offer the most robust separation for aminomethylphenol isomers by simultaneously engaging the aromatic ring and the protonated amine 5.

  • Mobile Phase Preparation: Prepare an aqueous buffer of 50 mM Potassium Phosphate, adjusted to pH 4.85. Mix with HPLC-grade Methanol in an 85:15 (v/v) ratio.

    • Causality: The pH of 4.85 ensures the aminomethyl group remains fully protonated for strong SCX interaction, while the low organic modifier concentration ensures the slightly hydrophobic aromatic ring is retained on the C18 moiety.

  • System Setup: Install a Mixed-Mode SCX/C18 column (250 x 4.6 mm, 5 µm). Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 280 nm.

  • Sample Preparation: Dissolve the aminomethylphenol isomer mixture in the mobile phase to a final concentration of 10 µg/mL. Note: Matching the sample diluent to the mobile phase prevents solvent-induced peak distortion.

  • System Suitability (Self-Validation): Inject a reference standard mixture of the isomers. The system is validated only if the resolution (

    
    ) between the closest eluting isomers is 
    
    
    
    , and the tailing factor (
    
    
    ) for all peaks is
    
    
    . If criteria fail, adjust the ionic strength of the buffer.
Protocol B: HILIC Separation (Alternative for High Polarity)

If mixed-mode columns are unavailable, HILIC provides an excellent alternative by utilizing an aqueous-deficient environment 4.

  • Mobile Phase Preparation: Prepare a 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid. Combine with Acetonitrile to form a 90:10 (ACN:Buffer) isocratic blend.

    • Causality: The high acetonitrile concentration forces the highly polar analytes to partition into the water-enriched layer immobilized on the stationary phase. The formate buffer provides the necessary ionic strength to shield residual silanols and maintain peak symmetry.

  • System Setup: Install an Amide-HILIC column (150 x 4.6 mm, 3 µm). Set the flow rate to 0.8 mL/min.

  • Equilibration: HILIC columns require extensive equilibration compared to RP columns. Flush with at least 50 column volumes of mobile phase until the baseline and system pressure are completely stable before the first injection.

Decision Workflow for Method Development

The following diagram illustrates the logical causality and decision-making process for selecting and optimizing the chromatographic method for aminomethylphenol isomers.

Workflow N1 Sample: Aminomethylphenol Isomers N2 Assess Physicochemical Properties (Amphoteric, Basic Amine, pKa ~9.5) N1->N2 N3 Reversed-Phase LC (Phenyl-Hexyl / C18) N2->N3 Moderate Polarity N4 HILIC Mode (Amide / Bare Silica) N2->N4 High Polarity N5 Mixed-Mode LC (SCX/C18) N2->N5 Ionic & Hydrophobic N6 Optimize pH (2.5-3.0) Suppress Silanol Activity N3->N6 N7 High Organic (>70% ACN) Ammonium Formate Buffer N4->N7 N8 Tune Buffer Ionic Strength & Organic Modifier N5->N8 N9 Evaluate Resolution (Rs > 1.5) & Peak Symmetry (Tf < 1.5) N6->N9 N7->N9 N8->N9 N10 Poor Resolution / Tailing N9->N10 Fail Criteria N11 Baseline Separation Achieved N9->N11 Pass Criteria N10->N3 Re-evaluate Phase

Logical workflow for selecting and optimizing HPLC methods for aminomethylphenol isomers.

References

  • JPC-2997, a New Aminomethylphenol with High In Vitro and In Vivo Antimalarial Activities against Blood Stages of Plasmodium. Antimicrobial Agents and Chemotherapy - ASM Journals.1

  • Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy - ASM Journals.2

  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-(Aminomethyl)phenol. Benchchem.3

  • Navigating the Separation of Aminophenol Isomers: A Comparative Guide to HPLC Stationary Phases. Benchchem.4

  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate.5

  • One–Pot Phosphate-Mediated Synthesis of Novel 1,3,5-Trisubstituted Pyridinium Salts: A New Family of S. aureus Inhibitors. MDPI.6

Sources

Safety & Regulatory Compliance

Safety

3-(Aminomethyl)-5-methylphenol proper disposal procedures

Title: Comprehensive Safety and Disposal Guide for 3-(Aminomethyl)-5-methylphenol Introduction As a Senior Application Scientist overseeing synthetic workflows and drug development pipelines, I frequently manage the logi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Disposal Guide for 3-(Aminomethyl)-5-methylphenol

Introduction As a Senior Application Scientist overseeing synthetic workflows and drug development pipelines, I frequently manage the logistical and safety challenges of bifunctional organic compounds. 3-(Aminomethyl)-5-methylphenol (CAS: 1243372-91-9)[1] is a prime example. Featuring both a nucleophilic primary amine and a weakly acidic phenol moiety, this compound is highly versatile in medicinal chemistry but presents complex disposal requirements. The phenol ring is highly toxic to aquatic environments and readily absorbed through human skin, while the amine group is corrosive and can react exothermically with acids[2][3].

To build a self-validating safety culture in your laboratory, you must understand the causality behind each disposal step. We do not simply throw this compound into a generic waste bin; we isolate it to prevent dangerous cross-reactions and environmental contamination, adhering strictly to4[4] and the 5[5].

Physicochemical & Hazard Profile Understanding the quantitative data of 3-(Aminomethyl)-5-methylphenol is the first step in designing a safe disposal strategy. The table below summarizes the critical parameters that dictate our handling protocols.

Property / HazardValue / ClassificationCausality / Operational Impact
CAS Number 1243372-91-9Unique identifier required for accurate RCRA waste labeling[1].
Molecular Weight 137.18 g/mol Essential for calculating molarity in aqueous waste neutralization steps[1].
GHS Hazards H315, H319, H335Skin/eye irritant and respiratory hazard. Mandates fume hood use and nitrile PPE[3].
Chemical Reactivity Air-sensitive, basic amineMust be stored under inert gas; liquid waste must not be mixed with strong oxidizers to prevent thermal events.

Disposal Workflow Logic The following diagram illustrates the logical decision-making process for segregating 3-(Aminomethyl)-5-methylphenol waste. Proper segregation is the cornerstone of laboratory safety, preventing incompatible chemicals from mixing in waste carboys.

WasteWorkflow Start 3-(Aminomethyl)-5-methylphenol Waste Generated Decision Waste State? Start->Decision Solid Solid / Neat Powder Decision->Solid Solid Liquid Liquid / Solvent Mixture Decision->Liquid Liquid SolidContainer Place in compatible sealed container (e.g., HDPE) Solid->SolidContainer LiquidDecision Aqueous or Organic? Liquid->LiquidDecision Labeling Apply RCRA Hazardous Waste Label SolidContainer->Labeling Aqueous Aqueous Waste (Check pH) LiquidDecision->Aqueous Water-based Organic Organic Waste (Halogenated vs Non) LiquidDecision->Organic Solvent-based Aqueous->Labeling Organic->Labeling Storage Store in Secondary Containment (SAA) Labeling->Storage EHS EHS Pickup & Incineration Storage->EHS

Decision workflow for compliant laboratory chemical waste disposal of 3-(Aminomethyl)-5-methylphenol.

Step-by-Step Disposal Methodologies

Protocol 1: Solid Waste & Neat Chemical Disposal This protocol applies to expired neat powders, contaminated weigh boats, spatulas, and filter papers.

  • Segregation : Collect all solid waste in a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: HDPE is highly resistant to both the corrosive amine and the penetrating phenol moiety, preventing container degradation over time.

  • Atmospheric Control : If disposing of a large quantity of unreacted neat powder, purge the headspace of the container with argon or nitrogen before sealing.

    • Causality: 3-(Aminomethyl)-5-methylphenol is air-sensitive and can undergo oxidative degradation, potentially generating unwanted pressure or heat.

  • Labeling : Affix a standard hazardous waste label immediately. Mark the contents explicitly as "Toxic/Irritant Solid Waste - Contains 3-(Aminomethyl)-5-methylphenol." Do not use abbreviations.

  • Validation Checkpoint : Verify that the container lid is securely threaded and that no powder residue exists on the exterior of the bottle. Store in a designated Satellite Accumulation Area (SAA) away from strong acids.

Protocol 2: Liquid Waste (Aqueous & Organic) This protocol applies to reaction mixtures, extraction layers, and HPLC effluents containing the compound.

  • Categorization : Determine if the liquid waste is predominantly aqueous or organic.

    • Causality: Mixing incompatible solvent streams (e.g., adding an amine-rich aqueous stream to a halogenated organic stream) can lead to exothermic reactions or hazardous gas evolution.

  • pH Assessment (Aqueous Streams) : For aqueous waste, test the pH using indicator strips. The aminomethyl group will typically render the solution basic.

    • Causality: Highly basic waste (pH > 12) must be neutralized to a pH between 5 and 9 before EHS pickup in many jurisdictions.

  • Controlled Neutralization (If Required) : If neutralization is necessary, do not add concentrated acid directly to the waste carboy. Instead, transfer the waste to a beaker in an ice bath and slowly add dilute HCl (1M) dropwise while stirring, then transfer to the final waste carboy.

  • Validation Checkpoint : Inspect the liquid waste carboy for any signs of phase separation, gas evolution (bubbling), or heat generation. Ensure the vented cap is functioning properly to prevent pressure accumulation.

Protocol 3: Spill Response & Decontamination In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental release.

  • Isolation : Evacuate personnel from the immediate area and ensure the fume hood is running at maximum exhaust capacity.

  • Containment : Cover the spill with a chemically inert absorbent material, such as dry sand, vermiculite, or a commercial spill pad.

    • Causality: Never use combustible absorbents (like sawdust or paper towels) for concentrated phenol derivatives, as the oxidative degradation can generate sufficient heat to ignite the material.

  • Collection : Sweep the absorbed mixture using a non-sparking tool and transfer it into a solid hazardous waste container (following Protocol 1).

  • Decontamination : Wash the spill area with a mild, slightly acidic detergent solution to neutralize residual amines, followed by a thorough water rinse. Collect all wash water as hazardous aqueous waste.

  • Validation Checkpoint : Use a pH swab on the spill surface to confirm that no residual basic chemical remains before reopening the workspace.

Conclusion Proper disposal of 3-(Aminomethyl)-5-methylphenol is not merely a regulatory formality; it is a critical scientific operation that protects laboratory personnel and the environment. By understanding the chemical causality behind these protocols, you transform routine waste management into a self-validating system of safety and trustworthiness.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011." National Academies of Sciences, Engineering, and Medicine. Retrieved from [Link]

  • New Jersey Institute of Technology. "Chemical Hygiene Plan." Retrieved from[Link]

Handling

Personal protective equipment for handling 3-(Aminomethyl)-5-methylphenol

PART 1: EXECUTIVE HAZARD ANALYSIS (The "Why") Editorial Note: Standard Safety Data Sheets (SDS) often treat this compound generically. As a Senior Scientist, I must highlight that 3-(Aminomethyl)-5-methylphenol presents...

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: EXECUTIVE HAZARD ANALYSIS (The "Why")

Editorial Note: Standard Safety Data Sheets (SDS) often treat this compound generically. As a Senior Scientist, I must highlight that 3-(Aminomethyl)-5-methylphenol presents a "Dual-Threat" hazard profile due to its hybrid structure: a phenolic ring coupled with a benzylic amine.

The Dual-Threat Mechanism:

  • The Phenolic Moiety: Like parent phenol, this substructure allows for rapid transdermal absorption . Once absorbed, phenols can cause systemic toxicity (neurotoxicity, renal damage) before the user even feels a burn, due to their local anesthetic properties.

  • The Aminomethyl Group: Unlike aromatic amines (anilines), this is a primary benzylic amine. It is significantly more basic (

    
    ), making it corrosive  to mucous membranes and eyes.
    

Operational Implication: You cannot treat this merely as an "irritant." You must handle it with the rigor reserved for corrosive poisons. The protocols below are designed to mitigate both chemical burns and systemic absorption.

PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX

The following PPE standards are non-negotiable for handling >10 mg of substance.

Hand Protection: The "Time-to-Breakthrough" Rule

Standard nitrile gloves are insufficient for prolonged contact with phenols.

LayerMaterial SpecificationScientific Rationale
Inner Layer Nitrile (4 mil / 0.10 mm) Acts as a second skin; provides dexterity for weighing/transfer.
Outer Layer Nitrile (Minimum 5-8 mil) Sacrificial Barrier. Phenols can permeate thin nitrile in <10 mins. The outer layer buys you time to doff gloves safely upon a splash.
High Risk Silver Shield® / Laminate Required for spill cleanup or handling stock solutions >1M. These offer >4h breakthrough time but reduce dexterity.

Field Insight: Never use latex. Phenols degrade latex almost instantly, increasing absorption risk by trapping the chemical against the skin.

Ocular & Respiratory Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses provide zero protection against creeping vapors or aerosols, which can cause corneal clouding (amine effect).

  • Respiratory: All solid handling must occur inside a certified Fume Hood .

    • Velocity Check: Ensure face velocity is 80–100 fpm.

    • Why? The aminomethyl group can react with CO2 in the air to form carbamates, altering your compound's purity, aside from the inhalation risk.

Body Shielding
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends can melt into skin if a reaction exotherms and ignites solvents.

  • Apron: Chemical-resistant rubber apron recommended when handling liquid volumes >50 mL.

PART 3: OPERATIONAL PROTOCOL (Step-by-Step)

Phase 1: Preparation & Weighing
  • Static Control: This solid is likely electrostatic. Use an antistatic gun or ionizer before inserting the spatula. Static discharge can scatter the powder, creating an invisible contamination zone.

  • The "Boat" Technique: Do not weigh directly into the reaction flask. Weigh into a disposable antistatic weighing boat.

  • Solvent Trap: Have your solvent (e.g., DMSO, Methanol) pre-measured. Add the solid to the solvent, not vice-versa, to minimize dust generation.

Phase 2: Reaction Setup
  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. The aminomethyl group is sensitive to oxidation and atmospheric CO2.

  • Exotherm Watch: When neutralizing this base with acids (e.g., HCl for salt formation), expect a sharp exotherm. Add acid dropwise at 0°C.

Phase 3: Waste Disposal
  • Segregation: Do not mix with oxidizing acids (Nitric/Sulfuric) in the waste stream—risk of violent reaction or nitration (explosive potential).

  • Labeling: Tag waste clearly as "Basic Corrosive + Toxic Phenol."

PART 4: EMERGENCY RESPONSE LOGIC

The "PEG Protocol" (Critical Field Knowledge): Water is inefficient at removing phenols from skin due to their lipophilicity. You must have Polyethylene Glycol 300 or 400 (PEG-300/400) available.[1]

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Contact Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye ActionSkin1 Remove Contaminated Clothing Immediately Skin->ActionSkin1 ActionEye Flush with Water (15 Minutes) DO NOT USE PEG Eye->ActionEye Medical SEEK MEDICAL ATTENTION (Bring SDS) ActionEye->Medical ActionSkin2 Wipe/Spray with PEG-300 or PEG-400 ActionSkin1->ActionSkin2 Primary Decon ActionSkin3 Wash with Soap & Water (Only after PEG treatment) ActionSkin2->ActionSkin3 Secondary Decon ActionSkin3->Medical

Figure 1: Decision logic for emergency response. Note the specific prohibition of PEG for eyes, but its necessity for skin.

PART 5: REFERENCES

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018667, 3-Amino-5-methylphenol. (Note: Used as structural analog reference for phenolic hazards). Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. Phenol Guideline: Safe Handling Practices and PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment for General Industry (29 CFR 1910.132). Retrieved from [Link]

Sources

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